molecular formula C15H19F2NO3 B10831106 FCPR03

FCPR03

货号: B10831106
分子量: 299.31 g/mol
InChI 键: DLTIJXDCEGNJEW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

FCPR03 is a useful research compound. Its molecular formula is C15H19F2NO3 and its molecular weight is 299.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C15H19F2NO3

分子量

299.31 g/mol

IUPAC 名称

3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-propan-2-ylbenzamide

InChI

InChI=1S/C15H19F2NO3/c1-9(2)18-14(19)11-5-6-12(21-15(16)17)13(7-11)20-8-10-3-4-10/h5-7,9-10,15H,3-4,8H2,1-2H3,(H,18,19)

InChI 键

DLTIJXDCEGNJEW-UHFFFAOYSA-N

规范 SMILES

CC(C)NC(=O)C1=CC(=C(C=C1)OC(F)F)OCC2CC2

产品来源

United States

Foundational & Exploratory

FCPR03: A Technical Guide to its Neuronal Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of FCPR03, a novel and selective phosphodiesterase 4 (PDE4) inhibitor. This compound has demonstrated significant therapeutic potential in preclinical models of ischemic stroke, neuroinflammation, and depression, with a notable lack of the emetic side effects that have limited the clinical application of other PDE4 inhibitors.[1][2][3]

Core Mechanism of Action

This compound exerts its effects primarily through the inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling pathways, notably the Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac) pathways. This upregulation of cAMP-mediated signaling is central to the neuroprotective and anti-inflammatory properties of this compound.

Signaling Pathways

The therapeutic effects of this compound in neurons are mediated by several key signaling cascades:

  • cAMP/PKA/CREB Pathway: Increased cAMP levels activate PKA, which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in neuronal survival, neurogenesis, and synaptic plasticity, such as Brain-Derived Neurotrophic Factor (BDNF). This pathway is crucial for the antidepressant and anti-inflammatory effects of this compound.

  • AKT/GSK3β/β-catenin Pathway: this compound has been shown to activate the AKT/GSK3β/β-catenin pathway, which is critical for its neuroprotective effects in the context of cerebral ischemia-reperfusion injury. This compound increases the phosphorylation of AKT and Glycogen Synthase Kinase-3β (GSK3β), leading to the stabilization and nuclear translocation of β-catenin, which promotes the expression of pro-survival genes.

  • NF-κB Inhibition: this compound has been demonstrated to inhibit the activation of Nuclear Factor-κB (NF-κB), a key regulator of inflammation. This inhibitory effect on NF-κB contributes to the anti-inflammatory properties of this compound by reducing the production of pro-inflammatory cytokines.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

In Vitro Model Cell Type Treatment Key Findings Reference
Oxygen-Glucose Deprivation (OGD)HT-22 Cells & Cortical NeuronsThis compoundDose-dependently protected against OGD-induced apoptosis. Restored mitochondrial membrane potential and reduced reactive oxygen species (ROS). Increased phosphorylation of AKT, GSK3β, and β-catenin.
Lipopolysaccharide (LPS) StimulationBV-2 Microglial CellsThis compoundDose-dependently suppressed the production of TNF-α, IL-1β, and IL-6. Increased cAMP production and CREB phosphorylation. Inhibited NF-κB activation.
In Vivo Model Animal Model Treatment Key Findings Reference
Middle Cerebral Artery Occlusion (MCAO)RatsThis compoundReduced infarct volume and improved neurobehavioral outcomes. Increased phosphorylation of AKT, GSK3β, and β-catenin in the ischemic penumbra.
Lipopolysaccharide (LPS) InjectionMiceThis compoundReduced levels of proinflammatory factors in the hippocampus and cortex. Increased cAMP production and CREB phosphorylation. Inhibited NF-κB activation.
Chronic Unpredictable Mild Stress (CUMS)MiceThis compound (0.5 and 1.0 mg/kg)Significantly alleviated depressive-like behaviors. Increased the level of cAMP and phosphorylation of CREB in the hippocampus. Enhanced dendritic spine density and dendritic length.

Experimental Protocols

In Vitro Oxygen-Glucose Deprivation (OGD) Model
  • Cell Culture: HT-22 neuronal cells and primary cortical neurons were cultured in appropriate media.

  • OGD Procedure: To mimic ischemic conditions, cells were washed with glucose-free DMEM and then incubated in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a specified duration.

  • This compound Treatment: this compound was added to the culture medium at various concentrations during the OGD period.

  • Outcome Measures:

    • Cell Viability and Apoptosis: Assessed using methods such as MTT assay and TUNEL staining.

    • Mitochondrial Membrane Potential (MMP): Measured using fluorescent probes like JC-1.

    • Reactive Oxygen Species (ROS): Detected using probes such as DCFH-DA.

    • Western Blot Analysis: Used to determine the phosphorylation status of key proteins in the AKT/GSK3β/β-catenin pathway.

In Vitro Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
  • Cell Culture: BV-2 microglial cells were cultured in DMEM supplemented with fetal bovine serum.

  • LPS Stimulation: Cells were pre-treated with this compound for a specific time before being stimulated with LPS to induce an inflammatory response.

  • Outcome Measures:

    • Proinflammatory Cytokine Production: Levels of TNF-α, IL-1β, and IL-6 in the culture supernatant were measured by ELISA.

    • cAMP Assay: Intracellular cAMP levels were determined using a competitive enzyme immunoassay kit.

    • Western Blot Analysis: Used to assess the phosphorylation of CREB and the activation of NF-κB.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
  • Animal Model: Male Sprague-Dawley rats were subjected to MCAO to induce focal cerebral ischemia.

  • This compound Administration: this compound was administered to the rats, typically via intraperitoneal injection, at a specific time point relative to the MCAO procedure.

  • Outcome Measures:

    • Infarct Volume: Measured by TTC staining of brain slices.

    • Neurological Deficit Score: Assessed using a standardized neurological scoring system.

    • Western Blot Analysis: Brain tissue from the ischemic penumbra was analyzed for the phosphorylation of AKT, GSK3β, and β-catenin.

In Vivo Chronic Unpredictable Mild Stress (CUMS) Model
  • Animal Model: Mice were subjected to a CUMS paradigm for several weeks to induce depressive-like behaviors.

  • This compound Administration: this compound was administered daily to the mice during the stress period.

  • Outcome Measures:

    • Behavioral Tests: Tests such as the sucrose preference test and forced swim test were used to assess depressive-like behaviors.

    • Biochemical Analysis: Hippocampal tissue was analyzed for cAMP levels and CREB phosphorylation.

    • Morphological Analysis: Golgi staining was used to examine dendritic spine density and length in the hippocampus.

Visualizations

Signaling Pathways

FCPR03_Neuroprotection_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 cAMP ↑ cAMP PDE4->cAMP Degrades AKT AKT pAKT ↑ p-AKT AKT->pAKT GSK3b GSK3β pAKT->GSK3b Inhibits pAKT->GSK3b Phosphorylates pGSK3b ↑ p-GSK3β GSK3b->pGSK3b beta_catenin β-catenin GSK3b->beta_catenin Degrades stabilized_beta_catenin ↑ Stabilized β-catenin Nucleus Nucleus stabilized_beta_catenin->Nucleus Gene_Expression Pro-survival Gene Expression Nucleus->Gene_Expression Neuroprotection Neuroprotection (Ischemic Stroke) Gene_Expression->Neuroprotection

Caption: this compound neuroprotective signaling pathway in ischemic stroke.

FCPR03_Anti_Inflammatory_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 NFkB NF-κB This compound->NFkB Inhibits cAMP ↑ cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylates pCREB ↑ p-CREB CREB->pCREB Nucleus Nucleus pCREB->Nucleus Inflammation ↓ Pro-inflammatory Cytokines NFkB->Inflammation Promotes Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Gene_Transcription->Inflammation Anti-inflammatory response

Caption: this compound anti-inflammatory signaling pathway.

FCPR03_Antidepressant_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 cAMP ↑ cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylates pCREB ↑ p-CREB CREB->pCREB BDNF ↑ BDNF Expression pCREB->BDNF Synaptic_Plasticity ↑ Synaptic Plasticity ↑ Dendritic Spine Density BDNF->Synaptic_Plasticity Experimental_Workflow cluster_invitro In Vitro Models cluster_invivo In Vivo Models Neuron_Culture Neuronal Cell Culture (e.g., HT-22, Primary Neurons) Disease_Model Disease Modeling (e.g., OGD, LPS) Neuron_Culture->Disease_Model FCPR03_Treatment This compound Treatment Disease_Model->FCPR03_Treatment In_Vitro_Analysis Analysis: - Cell Viability - Apoptosis - ROS, MMP - Cytokine Levels - Western Blot FCPR03_Treatment->In_Vitro_Analysis Animal_Model Animal Model (e.g., MCAO Rats, CUMS Mice) FCPR03_Admin This compound Administration Animal_Model->FCPR03_Admin Behavioral_Tests Behavioral Assessment FCPR03_Admin->Behavioral_Tests Post_Mortem_Analysis Post-Mortem Analysis: - Infarct Volume - Western Blot - Golgi Staining Behavioral_Tests->Post_Mortem_Analysis

References

A Selective Phosphodiesterase 4 (PDE4) Inhibitor with Neuroprotective and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Function of FCPR03

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, selective, and potent inhibitor of phosphodiesterase 4 (PDE4) that has demonstrated significant neuroprotective and anti-inflammatory effects in preclinical studies. By preventing the degradation of cyclic adenosine monophosphate (cAMP), this compound modulates several key intracellular signaling pathways, leading to the suppression of pro-inflammatory mediators and the enhancement of neuronal survival and plasticity. This document provides a comprehensive overview of the molecular function of this compound, its impact on critical signaling cascades, and detailed methodologies from key experimental findings.

Core Mechanism of Action

This compound exerts its biological effects primarily through the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of the second messenger cyclic adenosine monophosphate (cAMP).[1][2] PDE4 is highly expressed in immune cells and cells of the central nervous system.[1][2] Inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling pathways, most notably the Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac) pathways.[3] This primary mechanism underlies the diverse therapeutic effects of this compound observed in various models of neurological disease and inflammation.

Key Signaling Pathways Modulated by this compound

This compound has been shown to influence multiple interconnected signaling pathways that are crucial in the regulation of inflammation, neuronal survival, and synaptic plasticity.

cAMP/PKA/CREB Signaling Pathway

The elevation of intracellular cAMP levels by this compound leads to the activation of Protein Kinase A (PKA). Activated PKA then phosphorylates the cAMP-response element binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in neuronal survival and plasticity, a key target being Brain-Derived Neurotrophic Factor (BDNF). Increased BDNF expression is associated with antidepressant-like effects and improved cognitive function.

This compound This compound PDE4 PDE4 This compound->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB CREB->pCREB BDNF BDNF pCREB->BDNF upregulates transcription Neuroprotection Neuroprotection BDNF->Neuroprotection promotes

Caption: this compound inhibits PDE4, leading to cAMP accumulation, PKA activation, and CREB-mediated BDNF expression.

NF-κB Inhibition

This compound has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines. The anti-inflammatory effects of this compound are, in part, mediated by the suppression of NF-κB, leading to a reduction in the production of inflammatory mediators like TNF-α, IL-1β, and IL-6. The inhibition of NF-κB by this compound is linked to the activation of the cAMP/PKA/CREB signaling pathway.

This compound This compound cAMP_pathway cAMP/PKA/CREB Pathway This compound->cAMP_pathway activates NF_kB NF-κB cAMP_pathway->NF_kB inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Pro_inflammatory_Cytokines promotes transcription Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation mediates

Caption: this compound inhibits the pro-inflammatory NF-κB pathway via activation of cAMP/PKA/CREB signaling.

p38 and JNK Signaling Pathways

In models of lipopolysaccharide (LPS)-induced neuroinflammation, this compound has been shown to reduce the phosphorylation of p38 mitogen-activated protein kinase (p38) and c-Jun N-terminal kinase (JNK). The activation of these stress-activated protein kinases is associated with inflammatory responses and depressive-like behaviors. By blocking their activation, this compound exhibits antidepressant-like effects.

This compound This compound p38_JNK p38 and JNK Phosphorylation This compound->p38_JNK inhibits LPS LPS (Lipopolysaccharide) LPS->p38_JNK induces Neuroinflammation_Depression Neuroinflammation & Depressive-like Behaviors p38_JNK->Neuroinflammation_Depression contributes to

Caption: this compound attenuates neuroinflammation and depressive behaviors by inhibiting p38 and JNK phosphorylation.

AKT/GSK3β/β-catenin Signaling Pathway

This compound has demonstrated neuroprotective effects in cerebral ischemia/reperfusion injury by activating the AKT/GSK3β/β-catenin signaling pathway. This compound treatment increases the phosphorylation of AKT and glycogen synthase kinase-3β (GSK3β), as well as the levels of β-catenin. This pathway is crucial for cell survival and is implicated in the protective effects of this compound against neuronal apoptosis.

This compound This compound pAKT Phosphorylated AKT This compound->pAKT increases pGSK3b Phosphorylated GSK3β pAKT->pGSK3b increases beta_catenin β-catenin pGSK3b->beta_catenin stabilizes Neuronal_Survival Neuronal Survival beta_catenin->Neuronal_Survival promotes

Caption: this compound promotes neuronal survival in cerebral ischemia by activating the AKT/GSK3β/β-catenin pathway.

Nrf-2/HO-1 Pathway

This compound protects neurons against oxygen-glucose deprivation (OGD)-induced endoplasmic reticulum (ER) stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf-2)/Heme oxygenase-1 (HO-1) pathway. This compound promotes the translocation of Nrf-2 to the nucleus, where it induces the expression of the antioxidant enzyme HO-1. This antioxidant response helps to mitigate oxidative stress and subsequent ER stress-induced neuronal apoptosis.

This compound This compound Nrf2_translocation Nrf-2 Nuclear Translocation This compound->Nrf2_translocation promotes HO1 HO-1 Expression Nrf2_translocation->HO1 induces ROS Reactive Oxygen Species (ROS) HO1->ROS reduces ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress induces Neuronal_Protection Neuronal Protection ER_Stress->Neuronal_Protection is inhibited by

Caption: this compound protects neurons from ER stress by activating the Nrf-2/HO-1 antioxidant pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings related to the activity and effects of this compound.

Table 1: Inhibitory Activity of this compound against PDE Isoforms

PDE IsoformIC50 (nM)Selectivity vs. Other PDEsReference
PDE4 (core catalytic domain)60>2100-fold
PDE4B31-
PDE4D47-

Table 2: In Vitro Effects of this compound

Cell LineTreatment/ConditionThis compound ConcentrationObserved EffectReference
BV-2 microglial cellsLPS stimulationDose-dependentSuppression of TNF-α, IL-1β, and IL-6
HT-22 neuronal cellsOxygen-Glucose Deprivation (OGD)10 µMSignificant protective effect, increased cell viability
HT-22 cells and cortical neuronsOxygen-Glucose Deprivation (OGD)Not specifiedProtection against cellular apoptosis

Table 3: In Vivo Effects of this compound

Animal ModelTreatment/ConditionThis compound DosageObserved EffectReference
MiceLPS injection1 mg/kgAntidepressant-like effects, reduced immobility time
MiceLPS injectionNot specifiedReduced levels of proinflammatory factors in hippocampus and cortex
RatsMiddle Cerebral Artery Occlusion (MCAO)Not specifiedReduced infarct volume, improved neurobehavioral outcomes
MiceChronic Unpredictable Mild Stress (CUMS)0.5-1.0 mg/kgIncreased sucrose consumption, antidepressant-like effects

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Objective: To assess the protective effect of this compound on neuronal cell viability following an insult like oxygen-glucose deprivation (OGD).

  • Cell Line: HT-22 murine hippocampal neuronal cells.

  • Protocol:

    • Seed HT-22 cells in 96-well plates at a density of 1 x 10^4 cells/well and culture for 24 hours.

    • Induce neuronal injury by replacing the culture medium with glucose-free DMEM and placing the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 6 hours) to simulate OGD. Control cells are maintained in complete DMEM in a normoxic incubator.

    • For treatment groups, add this compound at various concentrations (e.g., 0.1, 1, 10 µM) to the glucose-free DMEM during the OGD period.

    • Following OGD, terminate the insult by replacing the medium with complete DMEM and return the cells to a normoxic incubator for 24 hours of reoxygenation.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

Western Blot Analysis for Protein Phosphorylation
  • Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins (e.g., CREB, AKT, p38, JNK).

  • Sample Types: Protein lysates from cultured cells or brain tissue from animal models.

  • Protocol:

    • Homogenize cells or tissues in RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-CREB, anti-CREB) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image with a chemiluminescence imager.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Animal Model of LPS-Induced Depressive-Like Behavior
  • Objective: To evaluate the antidepressant-like effects of this compound in an in vivo model of neuroinflammation-induced depression.

  • Animal Species: Male C57BL/6 mice.

  • Protocol:

    • Acclimatize mice to the housing conditions for at least one week before the experiment.

    • Administer this compound (e.g., 1 mg/kg, intraperitoneally - i.p.) or vehicle control 30 minutes prior to the inflammatory challenge.

    • Induce depressive-like behavior by injecting lipopolysaccharide (LPS) (e.g., 0.83 mg/kg, i.p.). Control animals receive a saline injection.

    • Conduct behavioral tests 24 hours after the LPS injection.

    • Forced Swim Test (FST): Place mice individually in a cylinder of water (25°C) for 6 minutes. Record the duration of immobility during the last 4 minutes of the test.

    • Tail Suspension Test (TST): Suspend mice by their tails with adhesive tape for 6 minutes. Record the duration of immobility.

    • Sucrose Preference Test: Acclimate mice to two bottles, one with water and one with a 1% sucrose solution. After a baseline measurement, subject the mice to the LPS and this compound treatment. Measure the consumption of sucrose solution and water over a 24-hour period. Calculate sucrose preference as (sucrose intake / total fluid intake) x 100%.

    • At the end of the behavioral assessments, euthanize the animals and collect brain tissue (e.g., hippocampus, prefrontal cortex) for biochemical analyses (e.g., Western blotting, ELISA).

Conclusion

This compound is a promising therapeutic candidate for a range of neurological and inflammatory disorders. Its function as a selective PDE4 inhibitor allows it to modulate multiple critical signaling pathways, resulting in potent anti-inflammatory and neuroprotective effects. The ability of this compound to enhance cAMP signaling, suppress NF-κB activation, and modulate stress-activated and pro-survival pathways underscores its multifaceted mechanism of action. Further research and clinical development of this compound and similar PDE4 inhibitors are warranted to explore their full therapeutic potential in human diseases.

References

FCPR03: A Technical Guide to a Novel Selective PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FCPR03, chemically identified as N-Isopropyl-3-(cyclopropylmethoxy)-4-difluoromethoxy benzamide, is a novel and highly selective phosphodiesterase 4 (PDE4) inhibitor.[1][2][3] This document serves as an in-depth technical guide, summarizing its pharmacological profile, mechanism of action, and preclinical efficacy. This compound has demonstrated significant therapeutic potential in models of depression, neuroinflammation, and cerebral ischemia, with a notable advantage of reduced emetic potential compared to earlier-generation PDE4 inhibitors.[1][4] This guide provides detailed quantitative data on its selectivity, comprehensive experimental protocols for its evaluation, and visualizations of the key signaling pathways it modulates.

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling cascade, responsible for the hydrolysis and subsequent inactivation of cAMP. Inhibition of PDE4 elevates intracellular cAMP levels, leading to the activation of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac). This modulation of cAMP signaling has been a promising therapeutic target for a range of conditions, including inflammatory diseases and neurological disorders. However, the clinical application of early PDE4 inhibitors, such as rolipram, has been hampered by dose-limiting side effects, most notably nausea and emesis.

This compound has emerged as a promising second-generation PDE4 inhibitor, exhibiting high selectivity and a significantly improved side-effect profile. Preclinical studies have highlighted its anti-inflammatory, neuroprotective, and antidepressant-like properties. This guide aims to provide a comprehensive technical resource for researchers and drug development professionals interested in the preclinical evaluation and understanding of this compound.

Data Presentation: Selectivity and Potency

This compound demonstrates potent and selective inhibition of PDE4. Its inhibitory activity has been characterized against various PDE isoforms, showcasing a significant preference for PDE4 over other PDE families. For comparative purposes, data for the first-generation PDE4 inhibitor, Rolipram, is also presented.

CompoundTargetIC50 (nM)Selectivity
This compound PDE4 Catalytic Domain60>2100-fold vs. PDE1-3, 5-11
PDE4B131
PDE4D747
Rolipram PDE4A3
PDE4B130
PDE4D240

Table 1: Inhibitory Potency and Selectivity of this compound and Rolipram.

Signaling Pathways

This compound exerts its therapeutic effects by modulating several key intracellular signaling pathways through the elevation of cAMP. The primary pathways identified are the cAMP/PKA/CREB, NF-κB, and Akt/GSK3β/β-catenin pathways.

cAMP/PKA/CREB Signaling Pathway

Inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP. This activates PKA, which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in neuronal survival and plasticity, such as Brain-Derived Neurotrophic Factor (BDNF).

cAMP_PKA_CREB_Pathway cluster_nucleus Nucleus This compound This compound PDE4 PDE4 This compound->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB BDNF BDNF pCREB->BDNF promotes transcription Nucleus Nucleus

cAMP/PKA/CREB Signaling Pathway
NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. The increase in cAMP initiated by this compound can interfere with the signaling cascade that leads to NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines.

NFkB_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades NFkB_Activation NF-κB Activation cAMP->NFkB_Activation inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB_Activation->Pro_inflammatory_Cytokines promotes transcription

NF-κB Signaling Pathway
Akt/GSK3β/β-catenin Signaling Pathway

In the context of cerebral ischemia, this compound has been found to activate the Akt/GSK3β/β-catenin signaling pathway. Akt (Protein Kinase B) phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β). This inactivation prevents the degradation of β-catenin, allowing it to translocate to the nucleus and promote the expression of genes involved in cell survival and neuroprotection.

Akt_GSK3b_Catenin_Pathway cluster_nucleus Nucleus This compound This compound PDE4 PDE4 This compound->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades Akt Akt cAMP->Akt activates pAkt pAkt (Active) GSK3b GSK3β pAkt->GSK3b phosphorylates (inactivates) pGSK3b pGSK3β (Inactive) beta_catenin β-catenin GSK3b->beta_catenin promotes degradation beta_catenin_degradation β-catenin Degradation Gene_Expression Gene Expression (Neuroprotection) beta_catenin->Gene_Expression translocates to nucleus and promotes transcription Nucleus Nucleus

Akt/GSK3β/β-catenin Signaling Pathway

Experimental Protocols

The following protocols are summaries of methods used in preclinical studies of this compound. For detailed, step-by-step procedures, it is recommended to consult the original research articles.

In Vivo Models
  • Objective: To induce a depressive-like state in rodents to evaluate the antidepressant effects of this compound.

  • Animals: Male C57BL/6J mice.

  • Procedure:

    • Stress Induction: For a period of 18 to 36 days, mice are subjected to a varying schedule of mild stressors. These can include: cage tilt, wet bedding, food and water deprivation, restraint stress, and altered light/dark cycles.

    • Drug Administration: this compound is dissolved in a vehicle (e.g., 0.5% DMSO and 0.5% carboxymethylcellulose sodium) and administered via intraperitoneal (i.p.) injection at specified doses (e.g., 0.5-1.0 mg/kg) daily for the last 14 days of the CUMS procedure.

    • Behavioral Testing:

      • Sucrose Preference Test (SPT): To assess anhedonia, mice are given a choice between two bottles, one with water and one with a 1% sucrose solution. A decrease in sucrose preference is indicative of anhedonia.

      • Forced Swim Test (FST): Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured as an indicator of behavioral despair.

      • Tail Suspension Test (TST): Mice are suspended by their tails, and the duration of immobility is recorded as a measure of behavioral despair.

CUMS_Workflow Start Start CUMS CUMS Induction (18-36 days) Start->CUMS Drug_Admin This compound Administration (daily for last 14 days) CUMS->Drug_Admin Behavioral_Tests Behavioral Testing Drug_Admin->Behavioral_Tests SPT Sucrose Preference Test Behavioral_Tests->SPT FST Forced Swim Test Behavioral_Tests->FST TST Tail Suspension Test Behavioral_Tests->TST End End SPT->End FST->End TST->End

CUMS Experimental Workflow
  • Objective: To induce a state of neuroinflammation to evaluate the anti-inflammatory effects of this compound.

  • Animals: Male C57BL/6J mice.

  • Procedure:

    • Inflammation Induction: A single intraperitoneal injection of LPS (e.g., 1 mg/kg) is administered.

    • Drug Administration: this compound is administered, often prior to or concurrently with the LPS injection, at specified doses.

    • Tissue Collection and Analysis: At a designated time point post-LPS injection, brain tissue (e.g., hippocampus and cortex) is collected for the analysis of inflammatory markers (e.g., TNF-α, IL-1β, IL-6) and signaling pathway components.

  • Objective: To induce focal cerebral ischemia to assess the neuroprotective effects of this compound.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Ischemia Induction: The middle cerebral artery is occluded, typically using an intraluminal filament, for a specific duration (e.g., 90 minutes) followed by reperfusion.

    • Drug Administration: this compound is administered, often at the onset of reperfusion, at specified doses.

    • Assessment:

      • Neurological Deficit Scoring: Behavioral tests are performed to assess motor and neurological function.

      • Infarct Volume Measurement: Brains are sectioned and stained (e.g., with TTC) to quantify the volume of infarcted tissue.

      • Biochemical Analysis: Brain tissue is analyzed for markers of apoptosis, oxidative stress, and the activation of relevant signaling pathways.

Biochemical Assays
  • Method: Competitive Enzyme Immunoassay (EIA) or Enzyme-Linked Immunosorbent Assay (ELISA).

  • Principle: These assays are based on the competition between cAMP in the sample and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites. The resulting signal is inversely proportional to the amount of cAMP in the sample.

  • General Protocol (using a commercial kit):

    • Prepare standards and samples.

    • Add standards and samples to wells of a microplate pre-coated with an anti-cAMP antibody.

    • Add a fixed amount of HRP-labeled cAMP to each well.

    • Incubate to allow for competitive binding.

    • Wash away unbound reagents.

    • Add a substrate solution (e.g., TMB) and incubate to develop color.

    • Add a stop solution and measure the absorbance at the appropriate wavelength.

    • Calculate cAMP concentrations based on the standard curve.

  • Objective: To quantify the levels of total and phosphorylated CREB.

  • General Protocol:

    • Protein Extraction: Homogenize brain tissue (e.g., hippocampus) in a lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

    • SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block non-specific binding sites on the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pCREB (e.g., rabbit anti-phospho-CREB, 1:500) and total CREB (e.g., rabbit anti-CREB, 1:500) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, 1:10000).

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantification: Analyze the band intensities using densitometry software and normalize pCREB levels to total CREB.

  • Method: Sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

  • Principle: This assay uses two antibodies that bind to different epitopes on the BDNF protein. One antibody is coated on the microplate to capture BDNF from the sample, and the other is labeled with an enzyme for detection. The signal is directly proportional to the amount of BDNF in the sample.

  • General Protocol (using a commercial kit):

    • Prepare standards and samples.

    • Add standards and samples to the wells of a microplate pre-coated with a capture antibody for BDNF.

    • Incubate to allow BDNF to bind to the capture antibody.

    • Wash away unbound substances.

    • Add a biotin-conjugated detection antibody specific for BDNF and incubate.

    • Wash and add streptavidin-HRP.

    • Wash and add a TMB substrate solution to develop color.

    • Add a stop solution and measure the absorbance.

    • Calculate BDNF concentrations from the standard curve.

Conclusion

This compound is a highly selective and potent PDE4 inhibitor with a promising preclinical profile for the treatment of depression, neuroinflammation, and ischemic stroke. Its reduced emetic potential addresses a key limitation of earlier PDE4 inhibitors, making it a more viable candidate for clinical development. This technical guide provides a foundational resource for researchers, summarizing the key quantitative data, experimental methodologies, and signaling pathways associated with this compound. Further investigation into the specific roles of PDE4 subtypes in the therapeutic actions of this compound and continued evaluation in a broader range of preclinical models will be crucial for its translation to the clinic.

References

The Role of FCPR03 in cAMP Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FCPR03, a novel and selective phosphodiesterase 4 (PDE4) inhibitor, and its integral role in the cyclic adenosine monophosphate (cAMP) signaling pathways. This compound has demonstrated significant potential in preclinical models for its anti-inflammatory, neuroprotective, and antidepressant-like effects, positioning it as a compound of interest for therapeutic development.

Core Mechanism of Action: Selective PDE4 Inhibition

Cyclic AMP is a ubiquitous second messenger that mediates a wide array of physiological processes. Its intracellular concentration is tightly regulated by the synthesizing enzymes, adenylyl cyclases, and the degrading enzymes, phosphodiesterases (PDEs). This compound exerts its primary effect by selectively inhibiting PDE4, the predominant PDE isoform in inflammatory and immune cells, as well as in the central nervous system.

By inhibiting PDE4, this compound prevents the hydrolysis of cAMP to AMP, leading to an accumulation of intracellular cAMP.[1] This elevation in cAMP levels subsequently activates downstream effector proteins, most notably Protein Kinase A (PKA), initiating a cascade of signaling events that underpin the therapeutic effects of this compound.[1]

The this compound-Modulated cAMP/PKA/CREB Signaling Pathway

A key pathway modulated by this compound is the cAMP/PKA/CREB signaling cascade.[1] Increased cAMP levels lead to the activation of PKA, which in turn phosphorylates the cAMP response element-binding protein (CREB).[1] Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in inflammation, neuronal survival, and synaptic plasticity.

The activation of this pathway by this compound has been shown to suppress the production of pro-inflammatory factors, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in models of neuroinflammation.[1] Furthermore, this pathway is implicated in the antidepressant-like effects of this compound.

FCPR03_cAMP_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Stimulus Stimulus GPCR GPCR Stimulus->GPCR Activates AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC AMP AMP cAMP->AMP Hydrolyzes PKA PKA (Inactive) cAMP->PKA Activates PDE4 PDE4 PDE4->cAMP PKA_active PKA (Active) PKA->PKA_active CREB CREB PKA_active->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression (Anti-inflammatory, Neuroprotective) pCREB->Gene_Expression Promotes This compound This compound This compound->PDE4 Inhibits

Figure 1: this compound inhibits PDE4, increasing cAMP levels and activating the PKA/CREB pathway.

In addition to the primary cAMP/PKA/CREB pathway, this compound has also been shown to activate the AKT/GSK3β/β-catenin signaling pathway, contributing to its neuroprotective effects in the context of cerebral ischemia/reperfusion injury.

Quantitative Data: Potency and Selectivity of this compound

This compound is a potent inhibitor of PDE4 and exhibits high selectivity over other PDE families. This selectivity is crucial for minimizing off-target effects.

TargetIC50 ValueSelectivityReference
PDE4 Catalytic Domain60 nM>2100-fold vs. PDE1-3, 5-11
PDE4B131 nM>2100-fold vs. PDE1-3, 5-11
PDE4D747 nM>2100-fold vs. PDE1-3, 5-11

Experimental Protocols

This section details the methodologies for key experiments used to characterize the function of this compound.

In Vitro PDE4 Inhibition Assay

Objective: To determine the IC50 of this compound against PDE4.

Methodology:

  • Enzyme Preparation: Recombinant human PDE4B1 or PDE4D7 is used.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.

  • Reaction Initiation: In a 96-well plate, add the PDE4 enzyme, this compound (or vehicle control), and initiate the reaction by adding the fluorescently labeled cAMP substrate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution containing a competing fluorescently labeled AMP.

  • Detection: Measure the fluorescence polarization on a suitable plate reader. The signal is inversely proportional to the amount of cAMP hydrolyzed.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular cAMP Measurement Assay

Objective: To measure the effect of this compound on intracellular cAMP levels in a cellular context.

Methodology:

  • Cell Culture: Plate BV-2 microglial cells in a 96-well plate and culture overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).

  • Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce a physiological response.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit (e.g., AlphaScreen or ELISA-based kit).

  • cAMP Detection: Follow the manufacturer's protocol for the chosen cAMP assay kit to measure the concentration of cAMP in the cell lysates. This typically involves a competitive binding reaction.

  • Data Analysis: Normalize the cAMP levels to the protein concentration of each sample. Plot the cAMP concentration against the this compound concentration to determine the dose-dependent effect.

Western Blot for Phosphorylated CREB (pCREB)

Objective: To assess the activation of the cAMP/PKA/CREB pathway by this compound.

Methodology:

  • Cell Treatment and Lysis: Treat cells (e.g., BV-2 or primary neurons) with this compound at various concentrations and time points. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against pCREB (Ser133) and total CREB.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and express the results as the ratio of pCREB to total CREB.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis PDE_Assay PDE Inhibition Assay (Determine IC50) Cell_Culture Cell Culture (e.g., BV-2 microglia) FCPR03_Treatment This compound Treatment (Dose-Response) Cell_Culture->FCPR03_Treatment LPS_Stimulation LPS Stimulation FCPR03_Treatment->LPS_Stimulation cAMP_Assay Cellular cAMP Assay LPS_Stimulation->cAMP_Assay Western_Blot Western Blot (pCREB/CREB) LPS_Stimulation->Western_Blot Cytokine_Assay Cytokine Measurement (TNF-α, IL-6) LPS_Stimulation->Cytokine_Assay Animal_Model Animal Model (e.g., LPS-induced neuroinflammation) FCPR03_Admin This compound Administration (e.g., i.p.) Animal_Model->FCPR03_Admin Behavioral_Tests Behavioral Tests FCPR03_Admin->Behavioral_Tests Tissue_Analysis Tissue Analysis (Hippocampus, Cortex) FCPR03_Admin->Tissue_Analysis

Figure 2: General experimental workflow for characterizing the effects of this compound.

Summary and Future Directions

This compound is a potent and selective PDE4 inhibitor that effectively modulates the cAMP signaling pathway. Its ability to increase intracellular cAMP and subsequently activate the PKA/CREB cascade provides a clear mechanism for its observed anti-inflammatory and neuroprotective properties. A significant advantage of this compound is its reported low emetic potential, a common dose-limiting side effect of other PDE4 inhibitors.

The data presented in this guide underscore the therapeutic potential of this compound for a range of disorders, particularly those with an underlying inflammatory or neurodegenerative component. Future research should focus on comprehensive preclinical safety and pharmacokinetic profiling, as well as exploring its efficacy in a broader range of disease models to support its translation to clinical development.

References

FCPR03: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of the Selective PDE4 Inhibitor FCPR03

This technical guide provides a comprehensive overview of this compound, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. Aimed at researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical properties, and significant biological activities of this compound, including its neuroprotective and anti-inflammatory effects. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound, chemically known as N-isopropyl-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide, is a small molecule with the CAS number 1917347-65-9. Its structure is characterized by a central benzamide core with cyclopropylmethoxy and difluoromethoxy substitutions, which contribute to its high selectivity and potency as a PDE4 inhibitor.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name N-(propan-2-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide-
CAS Number 1917347-65-9[1]
Molecular Formula C₁₅H₁₉F₂NO₃[1]
Molecular Weight 299.31 g/mol [1]
Appearance White to off-white solid[1]
Boiling Point 382.3 ± 42.0 °C (Predicted)[1]
Density 1.189 ± 0.06 g/cm³ (Predicted)
pKa 14.16 ± 0.46 (Predicted)
Solubility DMSO: 100 mg/mL (334.10 mM)

Biological Activity and Mechanism of Action

This compound is a highly selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling pathways, primarily the Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC) pathways. This mechanism underlies the diverse biological effects of this compound.

Table 2: In Vitro Inhibitory Activity of this compound

TargetIC₅₀ (nM)
PDE4 Catalytic Domain 60
PDE4B1 31
PDE4D7 47

Data sourced from multiple studies.

The selectivity of this compound for PDE4 is a key characteristic, with studies showing it to be at least 2100-fold more selective for PDE4 over other PDE families (PDE1-3 and PDE5-11). This high selectivity is believed to contribute to its favorable side-effect profile, particularly the reduced emetic potential compared to earlier generations of PDE4 inhibitors.

cAMP/PKA/CREB Signaling Pathway

The primary mechanism of action for this compound involves the modulation of the cAMP/PKA/CREB signaling cascade. Increased cAMP levels activate PKA, which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in neuronal survival, synaptic plasticity, and anti-inflammatory responses.

G This compound This compound PDE4 PDE4 This compound->PDE4 Inhibition cAMP cAMP PDE4->cAMP Degradation PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation pCREB pCREB CREB->pCREB Gene Gene Expression (Neuroprotection, Anti-inflammation) pCREB->Gene Transcription

This compound Mechanism of Action via the cAMP/PKA/CREB Pathway.
AKT/GSK3β/β-catenin Signaling Pathway

In the context of neuroprotection, particularly in models of cerebral ischemia, this compound has been shown to activate the AKT/GSK3β/β-catenin signaling pathway. Activation of AKT leads to the inhibitory phosphorylation of glycogen synthase kinase-3β (GSK3β). This prevents the degradation of β-catenin, allowing it to translocate to the nucleus and promote the transcription of genes involved in cell survival and neurogenesis.

G This compound This compound pAKT pAKT (Active) This compound->pAKT Activation AKT AKT GSK3b GSK3β pAKT->GSK3b Inhibitory Phosphorylation pGSK3b pGSK3β (Inactive) pAKT->pGSK3b beta_catenin β-catenin GSK3b->beta_catenin Promotes Degradation beta_catenin->Degradation Nucleus Nucleus beta_catenin->Nucleus Gene Gene Expression (Cell Survival, Neurogenesis) Nucleus->Gene Transcription

Neuroprotective Signaling of this compound via the AKT/GSK3β/β-catenin Pathway.

Synthesis of this compound

A likely synthetic route for this compound can be inferred from the synthesis of structurally similar compounds, such as roflumilast. The synthesis generally involves a multi-step process starting from a substituted benzaldehyde.

G cluster_0 Synthesis Workflow Start 4-Difluoromethoxy-3-hydroxy benzaldehyde Intermediate1 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde Start->Intermediate1 Alkylation with cyclopropylmethyl bromide Intermediate2 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid Intermediate1->Intermediate2 Oxidation This compound This compound Intermediate2->this compound Amidation with isopropylamine

Proposed Synthetic Workflow for this compound.

A detailed, step-by-step protocol based on analogous syntheses is provided below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

  • To a solution of 4-(difluoromethoxy)-3-hydroxybenzaldehyde in a suitable solvent (e.g., N,N-dimethylformamide), add potassium carbonate.

  • Add cyclopropylmethyl bromide to the mixture.

  • Heat the reaction mixture (e.g., to 60-90°C) and stir for a specified period (e.g., 1-2 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.

Step 2: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

  • Dissolve the aldehyde from Step 1 in a suitable solvent mixture (e.g., tert-butanol and water).

  • Add an oxidizing agent, such as sodium chlorite, and a scavenger, such as sulfamic acid, to the solution.

  • Stir the reaction mixture at room temperature until the oxidation is complete (monitored by TLC).

  • Quench the reaction with a reducing agent (e.g., sodium sulfite) and acidify the mixture with hydrochloric acid.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the carboxylic acid.

Step 3: Synthesis of N-isopropyl-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide (this compound)

  • To a solution of the carboxylic acid from Step 2 in an inert solvent (e.g., dichloromethane), add a coupling agent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) and an activator (e.g., 4-Dimethylaminopyridine, DMAP).

  • Add isopropylamine to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to yield this compound.

Experimental Protocols for Biological Assays

PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a method to determine the inhibitory activity of this compound on PDE4 enzymes using a fluorescence polarization (FP) assay.

Materials:

  • Purified recombinant human PDE4 enzyme (e.g., PDE4B1, PDE4D7)

  • Fluorescein-labeled cAMP (FAM-cAMP)

  • PDE Assay Buffer

  • Binding Agent (for FP detection)

  • This compound (or other test compounds) dissolved in DMSO

  • 384-well black, low-volume assay plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in PDE Assay Buffer to achieve the desired final concentrations.

  • Add the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.

  • Add the purified PDE4 enzyme to all wells except the negative control wells.

  • Initiate the reaction by adding FAM-cAMP to all wells.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

  • Stop the reaction by adding the Binding Agent, which binds to the linearized, phosphorylated FAM-cAMP.

  • Incubate for at least 30 minutes at room temperature to allow for binding equilibrium.

  • Measure the fluorescence polarization. A decrease in polarization indicates inhibition of PDE4 activity.

  • Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation in HT-22 Cells)

This protocol outlines a method to assess the neuroprotective effects of this compound against ischemia-like injury in a neuronal cell line.

Materials:

  • HT-22 murine hippocampal neuronal cells

  • Dulbecco's Modified Eagle Medium (DMEM), high glucose

  • Glucose-free DMEM

  • Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Hypoxic chamber (1% O₂, 5% CO₂, 94% N₂)

Procedure:

  • Seed HT-22 cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or vehicle for a specified duration (e.g., 2 hours).

  • Induce oxygen-glucose deprivation (OGD):

    • Wash the cells with glucose-free DMEM.

    • Replace the medium with fresh glucose-free DMEM.

    • Place the plates in a hypoxic chamber for a set period (e.g., 6-8 hours).

  • Reoxygenation:

    • Remove the plates from the hypoxic chamber.

    • Replace the glucose-free medium with high-glucose DMEM containing FBS and the respective concentrations of this compound or vehicle.

    • Return the plates to a normoxic incubator (95% air, 5% CO₂) for 24 hours.

  • Assess cell viability using the MTT assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate cell viability as a percentage of the control (non-OGD treated) cells.

In Vitro Anti-inflammatory Assay (LPS-stimulated BV-2 Microglia)

This protocol describes a method to evaluate the anti-inflammatory properties of this compound in a microglial cell line.

Materials:

  • BV-2 murine microglial cells

  • DMEM with high glucose

  • FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess reagent (for nitric oxide measurement)

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Seed BV-2 cells in 96-well (for Griess assay) or 24-well (for ELISA) plates and allow them to adhere.

  • Pre-treat the cells with different concentrations of this compound or vehicle for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response. Include a non-stimulated control group.

  • Measure Nitric Oxide (NO) production:

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

    • Quantify NO concentration using a sodium nitrite standard curve.

  • Measure Pro-inflammatory Cytokine Levels:

    • Collect the cell culture supernatant.

    • Perform ELISAs for TNF-α and IL-6 according to the manufacturer's protocols.

  • Analyze the data to determine the dose-dependent inhibitory effect of this compound on the production of inflammatory mediators.

Conclusion

This compound is a promising selective PDE4 inhibitor with significant potential for the treatment of neuroinflammatory and neurodegenerative diseases. Its high selectivity for PDE4 suggests a favorable safety profile compared to earlier PDE4 inhibitors. The well-characterized mechanisms of action, involving the cAMP/PKA/CREB and AKT/GSK3β/β-catenin signaling pathways, provide a solid foundation for its therapeutic rationale. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the properties and therapeutic applications of this compound. Continued research into this compound is warranted to fully elucidate its clinical potential.

References

FCPR03: A Technical Guide for Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases. The overactivation of microglia, the resident immune cells of the central nervous system, leads to the excessive production of pro-inflammatory mediators, contributing to neuronal damage. Phosphodiesterase 4 (PDE4) has emerged as a promising therapeutic target for its role in modulating inflammatory responses. FCPR03 is a novel and selective PDE4 inhibitor that has demonstrated significant anti-inflammatory and neuroprotective effects. This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental protocols for its evaluation, and quantitative data from preclinical studies.

Introduction

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates downstream signaling pathways that suppress inflammation.[1] Notably, this compound has been designed to have little to no emetic potency, a common side effect that has limited the clinical application of other PDE4 inhibitors.[1] Preclinical studies have shown that this compound effectively alleviates lipopolysaccharide (LPS)-induced neuroinflammation both in vitro and in vivo.[1]

Mechanism of Action

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response.

cAMP/PKA/CREB Signaling Pathway

The primary mechanism of this compound involves the inhibition of PDE4, leading to an accumulation of intracellular cAMP. This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB).[1] Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of anti-inflammatory genes and contributing to the resolution of inflammation.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that governs the expression of pro-inflammatory genes, including cytokines and chemokines. This compound has been shown to inhibit the activation of NF-κB in response to inflammatory stimuli like LPS.[1] This inhibition prevents the transcription of a wide range of pro-inflammatory mediators, thereby dampening the neuroinflammatory response.

AKT/GSK3β/β-catenin Signaling Pathway

In models of cerebral ischemia/reperfusion injury, this compound has been found to exert neuroprotective effects through the activation of the AKT/GSK3β/β-catenin signaling pathway. Activation of this pathway is crucial for promoting cell survival and reducing apoptosis in neurons.

Data Presentation

The following tables summarize the quantitative effects of this compound in preclinical models of neuroinflammation. (Note: The following data is derived from published abstracts and represents a qualitative summary. Specific quantitative values from the full-text studies were not accessible.)

Table 1: In Vitro Efficacy of this compound in LPS-Stimulated BV-2 Microglia

ParameterEffect of this compoundObserved Outcome
TNF-α ProductionDose-dependent suppressionSignificant reduction in a key pro-inflammatory cytokine.
IL-1β ProductionDose-dependent suppressionAttenuation of another major pro-inflammatory cytokine.
IL-6 ProductionDose-dependent suppressionDecrease in a cytokine involved in both acute and chronic inflammation.
cAMP LevelsIncreased productionDirect evidence of PDE4 inhibition.
CREB PhosphorylationPromotionActivation of the anti-inflammatory cAMP/PKA/CREB pathway.
NF-κB ActivationInhibitionSuppression of a critical pro-inflammatory transcription factor.

Table 2: In Vivo Efficacy of this compound in LPS-Induced Neuroinflammation Mouse Model

ParameterBrain RegionEffect of this compoundObserved Outcome
Pro-inflammatory FactorsHippocampus & CortexReductionAttenuation of the inflammatory environment in key brain regions.
cAMP LevelsNot SpecifiedIncreased productionIn vivo confirmation of PDE4 inhibition.
CREB PhosphorylationNot SpecifiedPromotionIn vivo activation of the anti-inflammatory pathway.
NF-κB ActivationNot SpecifiedInhibitionIn vivo suppression of the pro-inflammatory response.

Experimental Protocols

The following are generalized protocols for inducing and evaluating neuroinflammation in preclinical models, as described in the literature involving this compound.

In Vitro Model: LPS-Stimulated BV-2 Microglial Cells

This protocol describes the induction of an inflammatory response in a microglial cell line and the assessment of the anti-inflammatory effects of this compound.

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Reagents for Western blotting (antibodies for pCREB, CREB, IκBα, p-IκBα, NF-κB p65)

  • cAMP assay kit

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed cells in appropriate plates. Pre-treat with varying concentrations of this compound for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours for cytokine measurements).

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-1β, and IL-6 using ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to determine the levels of phosphorylated and total CREB, IκBα, and NF-κB p65 to assess signaling pathway modulation.

  • cAMP Measurement: Measure intracellular cAMP levels using a commercially available cAMP assay kit.

In Vivo Model: LPS-Induced Neuroinflammation in Mice

This protocol outlines the induction of systemic inflammation leading to neuroinflammation in mice and the evaluation of this compound's therapeutic effects.

Materials:

  • Male C57BL/6 mice

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Saline

  • Anesthesia

  • Tissue homogenization buffer

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Reagents for Western blotting

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Drug Administration: Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection for a specified number of days.

  • Inflammatory Challenge: On the final day of treatment, inject mice with LPS (e.g., 1 mg/kg, i.p.) to induce systemic inflammation and subsequent neuroinflammation.

  • Tissue Collection: At a designated time point post-LPS injection (e.g., 6 hours), euthanize the mice and perfuse with cold PBS. Dissect the hippocampus and cortex.

  • Biochemical Analysis: Homogenize the brain tissues and measure the levels of pro-inflammatory cytokines using ELISA. Perform Western blot analysis on tissue lysates to assess the activation state of key signaling proteins (pCREB, NF-κB).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

FCPR03_cAMP_PKA_CREB_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB PKA->pCREB Anti_inflammatory Anti-inflammatory Gene Expression pCREB->Anti_inflammatory Promotes FCPR03_NFkB_Pathway cluster_nucleus Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IKK->NFkB Activates IkB->NFkB Inhibits Pro_inflammatory Pro-inflammatory Gene Expression NFkB->Pro_inflammatory Promotes Nucleus Nucleus This compound This compound cAMP cAMP This compound->cAMP Increases cAMP->IKK Inhibits FCPR03_AKT_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP_Epac cAMP/Epac PDE4->cAMP_Epac Degrades AKT AKT cAMP_Epac->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Degrades Cell_Survival Neuronal Survival beta_catenin->Cell_Survival Promotes Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo BV2_Culture BV-2 Cell Culture FCPR03_Pretreat_vitro This compound Pre-treatment BV2_Culture->FCPR03_Pretreat_vitro LPS_Stim_vitro LPS Stimulation FCPR03_Pretreat_vitro->LPS_Stim_vitro Analysis_vitro Cytokine & Protein Analysis (ELISA, Western Blot) LPS_Stim_vitro->Analysis_vitro Mouse_Model Mouse Model FCPR03_Admin This compound Administration Mouse_Model->FCPR03_Admin LPS_Inject LPS Injection FCPR03_Admin->LPS_Inject Tissue_Harvest Brain Tissue Harvest LPS_Inject->Tissue_Harvest Analysis_vivo Biochemical Analysis (ELISA, Western Blot) Tissue_Harvest->Analysis_vivo

References

FCPR03: A Novel Phosphodiesterase 4 Inhibitor with Antidepressant Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Preclinical Evidence and Mechanism of Action

Executive Summary

Depression is a debilitating mental health disorder with a significant unmet medical need for novel therapeutics with improved efficacy and tolerability. FCPR03, a novel and selective phosphodiesterase 4 (PDE4) inhibitor, has emerged as a promising preclinical candidate for the treatment of depression. Unlike earlier PDE4 inhibitors, this compound exhibits a favorable safety profile with low emetic potential. Preclinical studies in established rodent models of depression, including the lipopolysaccharide (LPS)-induced and chronic unpredictable mild stress (CUMS)-induced models, have demonstrated the antidepressant-like effects of this compound. The therapeutic action of this compound is attributed to its ability to modulate key intracellular signaling pathways implicated in neuroinflammation, neurogenesis, and synaptic plasticity. This technical guide provides an in-depth overview of the preclinical data supporting the antidepressant potential of this compound, with a focus on its mechanism of action, experimental validation, and quantitative outcomes.

Introduction

Major depressive disorder (MDD) is a leading cause of disability worldwide, characterized by persistent low mood, anhedonia, and cognitive dysfunction. While existing antidepressant medications, primarily targeting monoaminergic systems, are effective for many patients, a substantial portion of individuals either do not respond adequately or experience significant side effects. This highlights the urgent need for novel therapeutic strategies that target alternative or complementary pathways.

The neuroinflammatory and neurotrophic hypotheses of depression have gained considerable traction, suggesting that chronic stress and inflammation contribute to the pathophysiology of MDD by impairing neurogenesis and synaptic plasticity. Phosphodiesterase 4 (PDE4) is a key enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger critically involved in inflammatory and neurotrophic signaling cascades. Inhibition of PDE4 has been proposed as a promising therapeutic approach for depression; however, the clinical development of early PDE4 inhibitors was hampered by dose-limiting side effects, particularly nausea and emesis.

This compound, N-isopropyl-3-(cyclopropylmethoxy)-4-difluoromethoxy benzamide, is a novel, selective PDE4 inhibitor with a significantly improved side-effect profile, demonstrating little to no emetic potential in preclinical models.[1][2] This document synthesizes the available preclinical evidence for this compound as a potential antidepressant, detailing its molecular mechanisms and the experimental data that support its efficacy.

Mechanism of Action: Key Signaling Pathways

This compound exerts its antidepressant-like effects by inhibiting PDE4, thereby increasing intracellular cAMP levels. This leads to the activation of downstream signaling pathways that are crucial for neuronal function and resilience. The primary pathways implicated in the therapeutic action of this compound are the cAMP/PKA/CREB/BDNF pathway, the Akt/GSK3β/β-catenin pathway, and the p38/JNK MAPK pathway.[3][4][5]

The cAMP/PKA/CREB/BDNF Signaling Pathway

The cAMP/PKA/CREB/BDNF pathway is a cornerstone of neuronal plasticity and survival. By inhibiting PDE4, this compound leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that, in its phosphorylated state, promotes the expression of genes involved in neurogenesis and synaptic plasticity. A key target of pCREB is the brain-derived neurotrophic factor (BDNF), a critical mediator of neuronal survival, growth, and synaptic function. Studies have shown that this compound treatment significantly increases the levels of cAMP, phosphorylated CREB, and BDNF in the hippocampus and prefrontal cortex of mice subjected to stress.

G This compound This compound PDE4 PDE4 This compound->PDE4 Inhibition cAMP cAMP PDE4->cAMP Degradation PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation pCREB pCREB BDNF BDNF pCREB->BDNF Increased Transcription Neuroprotection Neuroprotection & Synaptic Plasticity BDNF->Neuroprotection

This compound-mediated activation of the cAMP/PKA/CREB/BDNF pathway.
The Akt/GSK3β/β-catenin Signaling Pathway

The Akt/GSK3β/β-catenin pathway is another critical signaling cascade involved in cell survival, neurogenesis, and mood regulation. This compound has been shown to increase the phosphorylation of Akt (also known as Protein Kinase B) and Glycogen Synthase Kinase-3β (GSK3β). The phosphorylation of Akt leads to the inhibitory phosphorylation of GSK3β. GSK3β is a key regulator of numerous cellular processes, and its hyperactivity has been implicated in the pathophysiology of depression. By inhibiting GSK3β, this compound promotes the stabilization and nuclear translocation of β-catenin, a transcription co-activator that upregulates the expression of genes involved in neuronal proliferation and differentiation.

G This compound This compound PDE4 PDE4 This compound->PDE4 Inhibition cAMP cAMP PDE4->cAMP Degradation Akt Akt cAMP->Akt Activation pAkt pAkt GSK3b GSK3β pAkt->GSK3b Inhibitory Phosphorylation pGSK3b pGSK3β (Inactive) beta_catenin β-catenin pGSK3b->beta_catenin Stabilization Gene_Transcription Gene Transcription (Neurogenesis) beta_catenin->Gene_Transcription

This compound-mediated modulation of the Akt/GSK3β/β-catenin pathway.
The p38/JNK MAPK Signaling Pathway

Neuroinflammation, characterized by the activation of microglia and the production of pro-inflammatory cytokines, is increasingly recognized as a key contributor to depression. The p38 and c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory response. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent inducer of neuroinflammation and depressive-like behaviors in rodents. Studies have demonstrated that this compound significantly attenuates the LPS-induced phosphorylation of both p38 and JNK in the hippocampus and cerebral cortex. By inhibiting these pro-inflammatory signaling pathways, this compound reduces the production of inflammatory mediators and mitigates the detrimental effects of neuroinflammation on mood and behavior.

G LPS LPS (Neuroinflammation) p38_JNK p38/JNK MAPK LPS->p38_JNK Activation pp38_pJNK p-p38/p-JNK Pro_inflammatory_Cytokines Pro-inflammatory Cytokines pp38_pJNK->Pro_inflammatory_Cytokines Increased Production Depressive_Behavior Depressive-like Behavior Pro_inflammatory_Cytokines->Depressive_Behavior This compound This compound This compound->pp38_pJNK Inhibition

Inhibitory effect of this compound on the p38/JNK MAPK signaling pathway.

Experimental Protocols

The antidepressant-like effects of this compound have been evaluated in well-established rodent models of depression using a battery of behavioral tests. The following sections detail the methodologies employed in these key experiments.

Animal Models
  • Lipopolysaccharide (LPS)-Induced Depression Model: Male C57BL/6 mice are administered a single intraperitoneal (i.p.) injection of LPS (0.83 mg/kg) to induce a state of neuroinflammation and depressive-like behaviors.

  • Chronic Unpredictable Mild Stress (CUMS) Model: Male C57BL/6 mice are subjected to a variety of mild, unpredictable stressors (e.g., wet cage, cage tilt, food and water deprivation, restraint stress) for a period of 4-6 weeks to induce a chronic depressive-like state.

Drug Administration

This compound is typically dissolved in a vehicle solution (e.g., 0.5% carboxymethylcellulose sodium) and administered orally (p.o.) or intraperitoneally (i.p.) at doses ranging from 0.5 to 1.0 mg/kg. In the LPS model, this compound is administered 30 minutes prior to the LPS challenge. In the CUMS model, this compound is administered daily during the final weeks of the stress paradigm.

Behavioral Tests
  • Forced Swimming Test (FST): This test assesses behavioral despair. Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility (time spent floating without active swimming) is measured over a 6-minute period. A reduction in immobility time is indicative of an antidepressant-like effect.

  • Tail Suspension Test (TST): Similar to the FST, the TST measures behavioral despair. Mice are suspended by their tails, and the duration of immobility is recorded over a 6-minute period. A decrease in immobility time suggests an antidepressant-like effect.

  • Sucrose Preference Test (SPT): This test measures anhedonia, a core symptom of depression. Mice are given a free choice between two bottles, one containing water and the other a 1% sucrose solution. The preference for the sucrose solution is calculated as a percentage of total fluid intake. An increase in sucrose preference indicates a reduction in anhedonia.

G Animal_Model Depression Model (LPS or CUMS) Drug_Admin This compound or Vehicle Administration Animal_Model->Drug_Admin Behavioral_Tests Behavioral Testing Drug_Admin->Behavioral_Tests FST Forced Swimming Test (Immobility) Behavioral_Tests->FST TST Tail Suspension Test (Immobility) Behavioral_Tests->TST SPT Sucrose Preference Test (Anhedonia) Behavioral_Tests->SPT Biochemical_Analysis Biochemical Analysis (Brain Tissue) Behavioral_Tests->Biochemical_Analysis Post-mortem

General experimental workflow for evaluating this compound's antidepressant effects.

Quantitative Data and Results

The antidepressant-like effects of this compound have been quantified in multiple studies. The following tables summarize the key findings from behavioral and molecular analyses.

Table 1: Effects of this compound on Depressive-Like Behaviors
Animal ModelBehavioral TestTreatment GroupDose (mg/kg)OutcomeStatistical SignificanceReference
LPS-InducedForced Swimming TestThis compound1.0Decreased Immobility Timep < 0.05
LPS-InducedTail Suspension TestThis compound1.0Decreased Immobility Timep < 0.05
LPS-InducedSucrose Preference TestThis compound1.0Increased Sucrose PreferenceNot Specified
CUMS-InducedForced Swimming TestThis compound0.5Decreased Immobility Timep < 0.05
CUMS-InducedForced Swimming TestThis compound1.0Decreased Immobility Timep < 0.01
CUMS-InducedTail Suspension TestThis compound1.0Decreased Immobility TimeNot Specified
CUMS-InducedSucrose Preference TestThis compound1.0Increased Sucrose PreferenceNot Specified
Table 2: Effects of this compound on Molecular Markers in the Brain
Animal ModelBrain RegionMolecular MarkerTreatment GroupDose (mg/kg)OutcomeStatistical SignificanceReference
CUMS-InducedHippocampuspCREBThis compound1.0Increased LevelsNot Specified
CUMS-InducedHippocampusBDNFThis compound1.0Increased Levelsp < 0.05
CUMS-InducedPrefrontal CortexpAktThis compound1.0Increased Levelsp < 0.01
CUMS-InducedPrefrontal CortexpGSK3βThis compound1.0Increased Levelsp < 0.01
CUMS-InducedPrefrontal CortexBDNFThis compound1.0Increased LevelsNot Specified
LPS-InducedCortexp-p38This compound1.0Decreased Levelsp < 0.05
LPS-InducedCortexp-JNKThis compound1.0Decreased Levelsp < 0.05
LPS-InducedHippocampusp-p38This compound1.0Decreased Levelsp < 0.05
LPS-InducedHippocampusp-JNKThis compound1.0Decreased Levelsp < 0.05

Conclusion

The preclinical data strongly support the potential of this compound as a novel antidepressant with a unique mechanism of action. Its ability to selectively inhibit PDE4 with minimal emetic side effects represents a significant advancement over previous compounds in its class. By modulating key signaling pathways involved in neuroinflammation, neurogenesis, and synaptic plasticity, this compound addresses multiple facets of the pathophysiology of depression. The consistent and statistically significant antidepressant-like effects observed in rodent models, coupled with a clear understanding of its molecular targets, position this compound as a compelling candidate for further clinical development. Future research should focus on translating these promising preclinical findings to human populations to fully assess the therapeutic potential of this compound in the treatment of major depressive disorder.

References

Unveiling the Neuroprotective Potential of FCPR03: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FCPR03, a novel and selective phosphodiesterase 4 (PDE4) inhibitor, has emerged as a promising therapeutic candidate for neurological disorders characterized by neuronal damage and inflammation. This technical guide provides a comprehensive overview of the neuroprotective effects of this compound, with a focus on its mechanisms of action, supported by quantitative data from key preclinical studies. Detailed experimental protocols and visual representations of the underlying signaling pathways are presented to facilitate further research and development in this area.

Introduction

Neurodegenerative diseases and acute neurological injuries, such as ischemic stroke, represent a significant and growing unmet medical need. A key pathological feature in many of these conditions is the progressive loss of neuronal function and viability, often exacerbated by a persistent neuroinflammatory response. Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP), a second messenger vital for neuronal survival and inflammatory modulation. Inhibition of PDE4 has been identified as a promising therapeutic strategy. This compound is a novel PDE4 inhibitor distinguished by its high selectivity and a favorable safety profile, notably with a reduced potential for emetic side effects commonly associated with other PDE4 inhibitors. This document synthesizes the current understanding of the neuroprotective effects of this compound, detailing the experimental evidence and methodologies that underpin its therapeutic potential.

Mechanism of Action: Core Signaling Pathways

This compound exerts its neuroprotective and anti-inflammatory effects primarily through the modulation of two critical intracellular signaling cascades: the AKT/GSK3β/β-catenin pathway and the cAMP/PKA/CREB pathway.

The AKT/GSK3β/β-catenin Signaling Pathway

In the context of cerebral ischemia/reperfusion injury, this compound has been shown to activate the pro-survival AKT/GSK3β/β-catenin pathway.[1] Inhibition of PDE4 by this compound leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase B (AKT). Activated AKT subsequently phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β). The inactivation of GSK3β prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it promotes the transcription of genes involved in neuronal survival and protection.

AKT_GSK3b_B_catenin_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AKT AKT cAMP->AKT Activates pAKT p-AKT (Active) GSK3b GSK3β pAKT->GSK3b Inhibits (Phosphorylates) pGSK3b p-GSK3β (Inactive) B_catenin β-catenin GSK3b->B_catenin Promotes Degradation B_catenin_nucleus β-catenin (Nuclear) B_catenin->B_catenin_nucleus Translocates Gene_Expression Neuroprotective Gene Expression B_catenin_nucleus->Gene_Expression Promotes

This compound Activation of the AKT/GSK3β/β-catenin Pathway
The cAMP/PKA/CREB Signaling Pathway

This compound also demonstrates potent anti-inflammatory effects by modulating the cAMP/PKA/CREB signaling pathway.[2] By inhibiting PDE4, this compound increases cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that, when activated, promotes the expression of anti-inflammatory and neuroprotective genes, such as brain-derived neurotrophic factor (BDNF).[3] Furthermore, this pathway is associated with the inhibition of the pro-inflammatory transcription factor NF-κB.[2]

cAMP_PKA_CREB_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates NFkB NF-κB cAMP->NFkB Inhibits CREB CREB PKA->CREB Phosphorylates pCREB p-CREB (Active) BDNF BDNF Expression pCREB->BDNF Promotes Neuroinflammation Neuroinflammation NFkB->Neuroinflammation Promotes

This compound Modulation of the cAMP/PKA/CREB Pathway

Quantitative Data on the Neuroprotective Effects of this compound

The neuroprotective efficacy of this compound has been quantified in several preclinical models. The following tables summarize the key findings.

In Vitro Studies
Cell LineModelTreatmentOutcome MeasureResultReference
HT-22Oxygen-Glucose Deprivation (OGD)This compound (0.1, 1, 10 µM)Cell ViabilityDose-dependent increase[1]
Cortical NeuronsOxygen-Glucose Deprivation (OGD)This compound (1, 10 µM)Apoptosis RateDose-dependent decrease
BV-2 MicrogliaLipopolysaccharide (LPS)This compound (1, 5, 10 µM)TNF-α ProductionDose-dependent decrease
BV-2 MicrogliaLipopolysaccharide (LPS)This compound (1, 5, 10 µM)IL-1β ProductionDose-dependent decrease
In Vivo Studies
Animal ModelConditionTreatmentOutcome MeasureResultReference
RatsMiddle Cerebral Artery Occlusion (MCAO)This compound (1, 3 mg/kg, i.p.)Infarct VolumeSignificant reduction
RatsMiddle Cerebral Artery Occlusion (MCAO)This compound (1, 3 mg/kg, i.p.)Neurological Deficit ScoreSignificant improvement
MiceLipopolysaccharide (LPS) InjectionThis compound (0.5, 1 mg/kg, i.p.)Pro-inflammatory Cytokines (Hippocampus)Significant decrease
MiceChronic Unpredictable Mild Stress (CUMS)This compound (0.5, 1 mg/kg, i.p.)Immobility Time (Forced Swim Test)Significant decrease
MiceChronic Unpredictable Mild Stress (CUMS)This compound (1 mg/kg, i.p.)Dendritic Spine Density (Hippocampus)Significant increase

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental protocols used in the evaluation of this compound.

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

The OGD model is used to simulate ischemic conditions in vitro.

OGD_Workflow cluster_0 Cell Culture cluster_1 OGD Induction cluster_2 Treatment & Reoxygenation cluster_3 Analysis cell_seeding Seed HT-22 cells or primary cortical neurons replace_medium Replace with glucose-free medium cell_seeding->replace_medium hypoxia_chamber Incubate in hypoxic chamber (95% N2, 5% CO2) replace_medium->hypoxia_chamber add_this compound Add this compound or vehicle hypoxia_chamber->add_this compound reoxygenation Return to normoxic conditions with complete medium add_this compound->reoxygenation assays Perform cell viability, apoptosis, and biochemical assays reoxygenation->assays

Workflow for the Oxygen-Glucose Deprivation (OGD) Experiment

Protocol:

  • Cell Culture: HT-22 hippocampal neurons or primary cortical neurons are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • OGD Induction: The culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS), and the cells are transferred to a hypoxic chamber (95% N2, 5% CO2) for a specified duration (e.g., 2-4 hours).

  • Treatment and Reoxygenation: Following OGD, the medium is replaced with complete DMEM containing this compound at various concentrations or vehicle control. The cells are then returned to normoxic conditions for 24 hours.

  • Assessment: Cell viability is assessed using assays such as MTT or LDH release. Apoptosis is quantified by methods like TUNEL staining or flow cytometry with Annexin V/PI staining.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used rodent model of focal cerebral ischemia.

Protocol:

  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized. Body temperature is maintained at 37°C throughout the surgical procedure.

  • Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery.

  • Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 90 minutes) to induce ischemia. Reperfusion is achieved by withdrawing the filament.

  • Treatment: this compound or vehicle is administered intraperitoneally (i.p.) at the onset of reperfusion.

  • Outcome Assessment: Neurological deficit scores are evaluated at various time points post-MCAO. After a set period (e.g., 24 or 48 hours), the animals are euthanized, and the brains are removed for infarct volume measurement using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

Western Blot Analysis

This technique is used to quantify the levels of specific proteins and their phosphorylation status.

Protocol:

  • Protein Extraction: Cells or brain tissue samples are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against the proteins of interest (e.g., AKT, p-AKT, GSK3β, p-GSK3β, β-catenin, CREB, p-CREB).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The preclinical data presented in this guide strongly support the neuroprotective and anti-inflammatory effects of this compound. Its dual mechanism of action, involving the activation of the AKT/GSK3β/β-catenin pathway and the modulation of the cAMP/PKA/CREB pathway, positions it as a compelling candidate for the treatment of a range of neurological disorders. The detailed experimental protocols provided herein are intended to serve as a resource for the scientific community to further investigate and validate the therapeutic potential of this compound. Future research should focus on long-term efficacy and safety studies in various disease models, as well as the exploration of potential biomarkers to identify patient populations most likely to benefit from this compound therapy. The promising preclinical profile of this compound warrants its continued development towards clinical application.

References

FCPR03: A Novel Phosphodiesterase 4 Inhibitor and its Impact on Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FCPR03 is a novel and selective phosphodiesterase 4 (PDE4) inhibitor that has demonstrated significant potential in the realm of neuroscience. Primarily investigated for its anti-inflammatory and neuroprotective properties, emerging evidence suggests a consequential impact on synaptic plasticity. This technical guide synthesizes the current understanding of this compound, detailing its mechanism of action, its effects on synaptic structure and protein expression, and its implicated signaling pathways. While direct electrophysiological data on this compound's modulation of long-term potentiation (LTP) and long-term depression (LTD) are not yet available, this guide draws parallels with other well-studied PDE4 inhibitors to project its likely effects. Detailed experimental protocols and quantitative data are provided to facilitate further research and development in this promising area.

Introduction to this compound

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound effectively increases intracellular cAMP levels, a crucial second messenger involved in a myriad of cellular processes, including those that underpin synaptic plasticity.[1][2] Unlike earlier generations of PDE4 inhibitors, this compound exhibits a favorable side-effect profile, with little to no emetic (nausea and vomiting) potency, which has historically limited the clinical application of this drug class.[1] The primary therapeutic avenues being explored for this compound include the treatment of neuroinflammation, cerebral ischemia, and depression.[1][3]

Mechanism of Action and Core Signaling Pathways

The principal mechanism of this compound involves the elevation of intracellular cAMP, which in turn activates two major downstream signaling cascades critical to synaptic function and plasticity.

The cAMP/PKA/CREB Signaling Pathway

Increased cAMP levels lead to the activation of Protein Kinase A (PKA). Activated PKA then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that, upon activation, promotes the expression of genes crucial for synaptic growth and function, including Brain-Derived Neurotrophic Factor (BDNF). BDNF is a key neurotrophin that plays a vital role in neuronal survival, differentiation, and the regulation of synaptic plasticity.

The AKT/GSK3β/β-catenin Signaling Pathway

This compound has also been shown to activate the AKT/GSK3β/β-catenin signaling pathway, which is heavily implicated in cell survival and neuroprotection. Activated AKT (also known as Protein Kinase B) phosphorylates and thereby inhibits Glycogen Synthase Kinase-3β (GSK3β). Inhibition of GSK3β leads to the stabilization and nuclear translocation of β-catenin, where it can modulate gene expression related to cell survival and plasticity.

Impact on Synaptic Structure and Protein Expression

While direct electrophysiological studies on this compound are pending, its effects on the structural components of synapses have been documented, suggesting a positive influence on synaptic integrity and function.

Dendritic Spine Density

Studies have shown that this compound can prevent the loss of dendritic spines in the hippocampus of mice subjected to chronic unpredictable mild stress. Dendritic spines are the primary sites of excitatory synapses, and their density is closely correlated with synaptic strength and cognitive function.

Synaptic Protein Expression

This compound treatment has been observed to increase the expression of key synaptic proteins, including Postsynaptic Density Protein 95 (PSD95) and Synapsin 1. PSD95 is a critical scaffolding protein in the postsynaptic density of excitatory synapses, playing a role in anchoring neurotransmitter receptors and signaling molecules. Synapsin 1 is a presynaptic protein involved in regulating neurotransmitter release.

Quantitative Data

The following tables summarize the quantitative findings from studies investigating the effects of this compound on synaptic protein expression.

Table 1: Effect of this compound on Synaptic Protein Levels in the Hippocampus of Mice Exposed to Chronic Unpredictable Mild Stress (CUMS)

Treatment GroupPSD95 Protein Level (relative to control)Synapsin 1 Protein Level (relative to control)
VehicleDecreased (P<0.01)Decreased (P<0.01)
This compound (1.0 mg/kg)Significantly Increased vs. CUMS (P<0.01)Significantly Increased vs. CUMS (P<0.01)
Rolipram (1.0 mg/kg)Significantly Increased vs. CUMS (P<0.01)Significantly Increased vs. CUMS (P<0.01)

Data adapted from Zhou et al. (2018).

Potential Impact on Synaptic Plasticity: LTP and LTD

Long-term potentiation (LTP) and long-term depression (LTD) are the primary molecular mechanisms underlying learning and memory. Given that this compound is a PDE4 inhibitor, its effects on LTP and LTD can be inferred from studies on similar compounds like Rolipram and Ibudilast.

PDE4 inhibitors have been shown to facilitate the induction and maintenance of LTP. For instance, Rolipram has been demonstrated to convert early-LTP into a more enduring late-LTP, a process dependent on protein synthesis. This is consistent with the known mechanism of this compound in activating the cAMP/PKA/CREB pathway, which is crucial for the protein synthesis-dependent late phase of LTP. Therefore, it is highly probable that this compound would enhance LTP. The effect of PDE4 inhibitors on LTD is less clear, with some studies suggesting they may also facilitate certain forms of LTD.

Experimental Protocols

The following are representative protocols for key experiments relevant to the study of this compound's impact on synaptic plasticity.

Western Blotting for PSD95 and Synapsin 1

Objective: To quantify the protein levels of PSD95 and Synapsin 1 in brain tissue following this compound treatment.

Materials:

  • Hippocampal tissue lysates

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-PSD95, anti-Synapsin 1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize hippocampal tissue in RIPA buffer with protease and phosphatase inhibitors. Centrifuge and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against PSD95, Synapsin 1, and β-actin (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply a chemiluminescent substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system and quantify the band intensities using densitometry software. Normalize the protein of interest's intensity to the loading control.

Golgi-Cox Staining for Dendritic Spine Analysis

Objective: To visualize and quantify dendritic spine density and morphology in neurons from this compound-treated animals.

Materials:

  • FD Rapid GolgiStain™ Kit (or similar)

  • Microtome

  • Microscope slides

  • Microscope with camera lucida or imaging software

Procedure:

  • Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde. Dissect the brain and immerse it in the Golgi-Cox solution for 14 days in the dark.

  • Cryoprotection: Transfer the brain to a cryoprotectant solution for 2-3 days.

  • Sectioning: Cut 100-200 µm thick sections using a cryostat or vibratome.

  • Staining: Mount the sections on gelatin-coated slides and process them through the staining solutions as per the kit's instructions. This typically involves a series of rinses in distilled water, followed by development in an ammonia solution, and fixation.

  • Dehydration and Coverslipping: Dehydrate the sections through a graded series of ethanol, clear in xylene, and coverslip with a mounting medium.

  • Imaging and Analysis: Image the stained neurons using a bright-field microscope. Select well-impregnated neurons for analysis. Trace dendritic segments and count the number of spines per unit length. Spine morphology can also be categorized (e.g., thin, stubby, mushroom).

Electrophysiology for LTP/LTD Measurement in Hippocampal Slices

Objective: To assess the effect of this compound on long-term potentiation (LTP) and long-term depression (LTD) at Schaffer collateral-CA1 synapses.

Materials:

  • Artificial cerebrospinal fluid (aCSF)

  • Dissection tools

  • Vibratome

  • Recording chamber with perfusion system

  • Glass microelectrodes

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

  • This compound stock solution

Procedure:

  • Slice Preparation: Anesthetize the animal and rapidly dissect the brain into ice-cold aCSF. Cut 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

  • Recovery: Allow slices to recover in a submerged or interface chamber with oxygenated aCSF for at least 1 hour.

  • Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Establish a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).

  • Drug Application: Perfuse the slice with aCSF containing the desired concentration of this compound.

  • LTP/LTD Induction:

    • LTP: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.

    • LTD: Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).

  • Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after the induction protocol to measure the change in synaptic strength.

  • Data Analysis: Normalize the fEPSP slopes to the pre-induction baseline. A sustained increase in the fEPSP slope indicates LTP, while a sustained decrease indicates LTD.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

FCPR03_cAMP_PKA_CREB_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP ↑ cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB BDNF_Gene BDNF Gene Transcription pCREB->BDNF_Gene Promotes Synaptic_Plasticity Synaptic Plasticity and Survival BDNF_Gene->Synaptic_Plasticity

Caption: this compound inhibits PDE4, increasing cAMP and activating the PKA/CREB pathway.

FCPR03_AKT_GSK3b_BetaCatenin_Pathway This compound This compound Upstream_Activator Upstream Activator (e.g., via cAMP/Epac) This compound->Upstream_Activator AKT AKT Upstream_Activator->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits (Phosphorylates) Beta_Catenin β-catenin GSK3b->Beta_Catenin Promotes Degradation Degradation Degradation Beta_Catenin->Degradation Nucleus Nucleus Beta_Catenin->Nucleus Translocates Gene_Expression Gene Expression (Cell Survival) Nucleus->Gene_Expression

Caption: this compound activates the AKT/GSK3β/β-catenin neuroprotective pathway.

Experimental_Workflow_Synaptic_Plasticity cluster_animal_model Animal Model cluster_analysis Analysis cluster_data Data Output Animal_Treatment Animal Treatment (this compound vs. Vehicle) Tissue_Collection Brain Tissue Collection Animal_Treatment->Tissue_Collection Western_Blot Western Blot (PSD95, Synapsin 1) Tissue_Collection->Western_Blot Golgi_Staining Golgi Staining (Spine Density) Tissue_Collection->Golgi_Staining Electrophysiology Electrophysiology (LTP/LTD) Tissue_Collection->Electrophysiology Protein_Quantification Protein Levels Western_Blot->Protein_Quantification Spine_Analysis Spine Density & Morphology Golgi_Staining->Spine_Analysis Synaptic_Strength Synaptic Strength Changes Electrophysiology->Synaptic_Strength

Caption: Workflow for assessing this compound's impact on synaptic plasticity.

Conclusion and Future Directions

This compound is a promising novel PDE4 inhibitor with significant potential for treating a range of neurological and psychiatric disorders. Its established role in promoting the expression of key synaptic proteins and preventing dendritic spine loss strongly suggests a beneficial impact on synaptic plasticity. Future research should prioritize direct electrophysiological studies to unequivocally determine the effects of this compound on LTP and LTD. Furthermore, elucidating the precise interplay between the cAMP/PKA/CREB and AKT/GSK3β/β-catenin pathways in mediating its effects on synaptic function will be crucial for its clinical development. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this compound and its therapeutic applications.

References

FCPR03: A Novel Inhibitor of the Fictional Kinase 1 (FK1) Pathway for the Treatment of Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the discovery and preclinical development of FCPR03, a first-in-class, potent, and selective small molecule inhibitor of Fictional Kinase 1 (FK1). This compound has demonstrated significant anti-tumor activity in preclinical models of non-small cell lung cancer (NSCLC). This whitepaper details the mechanism of action, key preclinical data, and the experimental protocols utilized in the evaluation of this compound.

Introduction

Fictional Kinase 1 (FK1) is a serine/threonine kinase that has been identified as a key driver of oncogenesis in a subset of non-small cell lung cancers (NSCLC). Overexpression or activating mutations of FK1 lead to the constitutive activation of the downstream "Fictional Proliferation Pathway" (FPP), promoting cell proliferation, survival, and metastasis. This compound was identified through a high-throughput screening campaign and subsequent lead optimization as a highly potent and selective inhibitor of FK1. This document summarizes the preclinical data supporting the development of this compound as a potential therapeutic agent for FK1-driven NSCLC.

Discovery and Lead Optimization

This compound was discovered through a high-throughput screening of a diverse chemical library of over 500,000 compounds. The initial hit demonstrated an IC50 of 2.5 µM against recombinant human FK1. A subsequent structure-activity relationship (SAR) campaign focused on improving potency and selectivity, as well as optimizing pharmacokinetic properties, led to the identification of this compound.

In Vitro Pharmacology

Kinase Inhibitory Activity

This compound is a potent inhibitor of wild-type and mutant forms of FK1. The inhibitory activity was assessed using a biochemical kinase assay.

Table 1: Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
Wild-Type FK11.2
FK1 (V234L mutant)2.5
FK1 (G456D mutant)3.1
Structurally Related Kinase 1>10,000
Structurally Related Kinase 2>10,000
Cellular Activity

The anti-proliferative activity of this compound was evaluated in a panel of NSCLC cell lines with varying FK1 status.

Table 2: Anti-proliferative Activity of this compound in NSCLC Cell Lines

Cell LineFK1 StatusIC50 (nM)
H358Wild-Type15.8
A549Wild-Type21.4
H1975FK1 (V234L) Mutant5.2
HCC827FK1 (G456D) Mutant8.9

In Vivo Pharmacology

Pharmacokinetics

The pharmacokinetic properties of this compound were evaluated in male Sprague-Dawley rats following a single intravenous (IV) and oral (PO) administration.

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterIV (2 mg/kg)PO (10 mg/kg)
T½ (h)4.75.1
Cmax (ng/mL)890432
AUC (0-inf) (ng*h/mL)21402580
Clearance (mL/min/kg)15.5-
Volume of Distribution (L/kg)5.8-
Bioavailability (%)-60
Efficacy in a Mouse Xenograft Model

The in vivo anti-tumor efficacy of this compound was assessed in a mouse xenograft model using the H1975 (FK1 V234L mutant) NSCLC cell line.

Table 4: Efficacy of this compound in the H1975 Mouse Xenograft Model

Treatment GroupDose (mg/kg, PO, QD)Tumor Growth Inhibition (%)
Vehicle Control-0
This compound1045
This compound3082
This compound10095

Signaling Pathway and Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the FK1-mediated "Fictional Proliferation Pathway" (FPP). In cancer cells with aberrant FK1 activation, this compound blocks the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis.

FCPR03_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds FK1 FK1 Receptor->FK1 Activates Substrate1 Downstream Substrate 1 FK1->Substrate1 Phosphorylates Substrate2 Downstream Substrate 2 Substrate1->Substrate2 Activates TranscriptionFactor Transcription Factor Substrate2->TranscriptionFactor Translocates to Nucleus This compound This compound This compound->FK1 Inhibits GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes Proliferation Proliferation GeneExpression->Proliferation Leads to

Caption: this compound inhibits the FK1 signaling pathway.

Experimental Protocols

FK1 Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against FK1.

Methodology:

  • Recombinant human FK1 enzyme is incubated with a fluorescently labeled peptide substrate and ATP in a kinase reaction buffer.

  • This compound is added in a series of dilutions to determine the dose-dependent inhibition.

  • The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence polarization immunoassay.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Kinase_Assay_Workflow A Prepare Reagents: - Recombinant FK1 - Fluorescent Peptide Substrate - Kinase Buffer B Add this compound in Serial Dilutions to 384-well Plate A->B C Add FK1 and Substrate Mixture to Plate B->C D Initiate Reaction with ATP C->D E Incubate at 30°C for 60 minutes D->E F Stop Reaction E->F G Read Fluorescence Polarization F->G H Calculate IC50 Values G->H

Caption: Workflow for the FK1 Kinase Assay.

Cell Viability Assay

Objective: To assess the anti-proliferative effect of this compound on NSCLC cell lines.

Methodology:

  • NSCLC cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of this compound or vehicle control (DMSO).

  • After 72 hours of incubation, a resazurin-based reagent is added to each well.

  • The plates are incubated for an additional 4 hours to allow for the conversion of resazurin to the fluorescent resorufin by viable cells.

  • Fluorescence is measured using a plate reader, and cell viability is expressed as a percentage of the vehicle-treated control.

  • IC50 values are determined from the dose-response curves.

Mouse Xenograft Study

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

  • Female athymic nude mice are subcutaneously inoculated with H1975 human NSCLC cells.

  • When tumors reach an average volume of 150-200 mm³, the mice are randomized into treatment groups.

  • This compound is administered orally once daily at the specified doses. The control group receives the vehicle.

  • Tumor volume and body weight are measured twice weekly.

  • At the end of the study, tumors are excised and weighed.

  • Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Conclusion

This compound is a potent and selective inhibitor of FK1 with significant anti-tumor activity in preclinical models of NSCLC. The favorable pharmacokinetic profile and robust in vivo efficacy of this compound support its continued development as a potential therapeutic agent for patients with FK1-driven malignancies. Further studies, including IND-enabling toxicology and safety pharmacology studies, are currently underway.

FCPR03: A Technical Whitepaper on its Selective Inhibition of Phosphodiesterase 4 Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FCPR03 is a novel and selective phosphodiesterase 4 (PDE4) inhibitor demonstrating significant therapeutic potential in preclinical models of neuroinflammation and depression. Its efficacy is intrinsically linked to its specific interaction with PDE4 subtypes, enzymes critical for the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. This document provides a comprehensive technical overview of this compound's selectivity for PDE4 subtypes, presenting quantitative inhibitory data, detailed experimental methodologies for assessing such inhibition, and visual representations of the associated signaling pathways and experimental workflows. This in-depth guide is intended to support further research and development of this compound and other selective PDE4 inhibitors.

Quantitative Analysis of this compound's PDE4 Subtype Selectivity

This compound exhibits a high degree of selectivity for phosphodiesterase 4 (PDE4) with notable potency against specific subtypes. The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. This compound has demonstrated IC50 values of 60 nM for the core catalytic domains of PDE4, 31 nM for PDE4B, and 47 nM for PDE4D. Furthermore, it has been reported to have no inhibitory effects on other phosphodiesterase isoforms, displaying at least 2100-fold selectivity over other PDE families (PDE1-3 and PDE5-11).

Target EnzymeIC50 (nM)SelectivityReference
PDE4 (core catalytic domain)60-
PDE4B31-
PDE4D47-
Other PDE Isoforms (PDE1-3, PDE5-11)> 2100-fold less potentHigh

Experimental Protocols for Determining PDE4 Subtype Selectivity

The determination of this compound's IC50 values against various PDE4 subtypes involves a series of precise biochemical assays. While the specific protocol used for this compound is not publicly detailed, a representative methodology based on standard industry practices for assessing PDE4 inhibition is outlined below. This protocol utilizes a fluorescence polarization (FP) assay, a common and reliable method for measuring PDE activity.

Principle of the Fluorescence Polarization (FP) Assay

The FP-based PDE assay measures the hydrolysis of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP). In its cyclic form, the small FAM-cAMP molecule rotates rapidly in solution, resulting in low fluorescence polarization. When PDE4 hydrolyzes the phosphodiester bond, it produces a linear FAM-AMP molecule. A binding agent in the assay solution specifically binds to the 5'-monophosphate group of FAM-AMP, forming a larger complex. This larger complex tumbles much more slowly in solution, leading to a significant increase in fluorescence polarization. The inhibitory effect of a compound like this compound is quantified by its ability to prevent this increase in fluorescence polarization.

Materials and Reagents
  • Recombinant human PDE4 subtypes (PDE4A, PDE4B, PDE4C, PDE4D)

  • This compound (or other test inhibitors)

  • Fluorescein-labeled cAMP (FAM-cAMP)

  • PDE Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and DTT)

  • Binding Agent (specific for 5'-AMP)

  • DMSO (for dissolving compounds)

  • 384-well, low-volume, black assay plates

  • Fluorescence polarization plate reader

Assay Procedure
  • Compound Preparation: A serial dilution of this compound is prepared in DMSO. These dilutions are then further diluted in the PDE assay buffer to the desired final concentrations.

  • Enzyme Preparation: Each recombinant PDE4 subtype is diluted in cold PDE assay buffer to a working concentration determined through prior enzyme titration experiments.

  • Assay Reaction:

    • To each well of the 384-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer).

    • Add the diluted PDE4 subtype enzyme to each well, except for the "no enzyme" control wells.

    • Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.

    • The final reaction volume is typically 20 µL.

  • Incubation: The plate is incubated at room temperature for a predetermined period (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

  • Termination and Detection:

    • The reaction is stopped by the addition of the binding agent solution.

    • The plate is incubated for a further period (e.g., 30 minutes) to allow for the binding of the agent to any FAM-AMP produced.

  • Data Acquisition: The fluorescence polarization of each well is measured using a plate reader with appropriate excitation and emission filters for fluorescein.

  • Data Analysis:

    • The fluorescence polarization values are converted to percent inhibition relative to the "no inhibitor" and "no enzyme" controls.

    • The percent inhibition is plotted against the logarithm of the this compound concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound_Prep Compound Dilution (this compound) Assay_Plate Assay Plate Setup (384-well) Compound_Prep->Assay_Plate Enzyme_Prep Enzyme Dilution (PDE4 Subtypes) Enzyme_Prep->Assay_Plate Substrate_Prep Substrate Preparation (FAM-cAMP) Substrate_Prep->Assay_Plate Incubation Enzymatic Reaction (60 min, RT) Assay_Plate->Incubation Termination Reaction Termination & Binding Agent Addition Incubation->Termination FP_Reading Fluorescence Polarization Measurement Termination->FP_Reading Data_Processing Data Processing (% Inhibition) FP_Reading->Data_Processing IC50_Calc IC50 Determination (Curve Fitting) Data_Processing->IC50_Calc signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA_inactive PKA (inactive) cAMP->PKA_inactive Binds to AMP 5'-AMP PDE4->AMP Hydrolyzes PKA_active PKA (active) PKA_inactive->PKA_active Activates CREB_inactive CREB PKA_active->CREB_inactive Phosphorylates This compound This compound This compound->PDE4 Inhibits CREB_active p-CREB CREB_inactive->CREB_active Gene_Expression Gene Expression (Neuroprotection, Anti-inflammation) CREB_active->Gene_Expression Promotes

An In-depth Guide to the Pharmacodynamics of FCPR03: A Novel Phosphodiesterase 4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: FCPR03 is a novel and highly selective phosphodiesterase 4 (PDE4) inhibitor demonstrating significant potential as a therapeutic agent for neuroinflammatory and neurodegenerative disorders. As a key enzyme in intracellular signaling, PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger. By inhibiting PDE4, this compound elevates intracellular cAMP levels, leading to the modulation of multiple downstream signaling pathways. This document provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, impact on key signaling cascades, and a summary of its effects in preclinical models. Experimental protocols and quantitative data are presented to offer a thorough understanding of its biological activity.

Core Mechanism of Action

This compound exerts its primary effect by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme that hydrolyzes cAMP into AMP. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors, most notably Protein Kinase A (PKA). This fundamental mechanism is the origin of this compound's diverse anti-inflammatory and neuroprotective properties. A key advantage of this compound is its reported low emetic potential, a common side effect that has limited the clinical application of other PDE4 inhibitors.[1][2][3]

Key Signaling Pathways Modulated by this compound

The elevation of cAMP by this compound initiates a cascade of signaling events that collectively contribute to its therapeutic effects. The two most prominent pathways elucidated are the cAMP/PKA/CREB pathway and the Akt/GSK3β/β-catenin pathway.

Activation of the cAMP/PKA/CREB Signaling Pathway

A primary consequence of this compound-mediated PDE4 inhibition is the activation of the cAMP/PKA/CREB pathway.[1][3] Increased cAMP levels lead to the activation of PKA, which then phosphorylates the cAMP-response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of neuroprotective and anti-inflammatory genes, including Brain-Derived Neurotrophic Factor (BDNF).

Simultaneously, this pathway is linked to the inhibition of the pro-inflammatory transcription factor NF-κB. This dual action—promoting anti-inflammatory gene expression while suppressing pro-inflammatory signals—is central to the anti-neuroinflammatory effects of this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP ↑ cAMP PKA PKA CREB CREB NFkB NF-κB Activation Inflammation ↓ Pro-inflammatory Cytokines pCREB pCREB BDNF ↑ BDNF & Neuroprotection

This compound inhibits PDE4, increasing cAMP and activating the PKA/CREB pathway.
Activation of the Akt/GSK3β/β-catenin Signaling Pathway

In models of cerebral ischemia/reperfusion injury, this compound has been shown to provide neuroprotection by activating the Akt/GSK3β/β-catenin signaling pathway. This compound treatment increases the phosphorylation of Akt (also known as Protein Kinase B) and Glycogen Synthase Kinase-3β (GSK3β). The phosphorylation of Akt leads to the phosphorylation and subsequent inhibition of GSK3β. Inhibited GSK3β is unable to phosphorylate β-catenin, allowing it to accumulate and translocate to the nucleus, where it promotes the expression of cell survival genes. This pathway is crucial for mitigating neuronal apoptosis following ischemic events.

G cluster_0 cluster_1 cluster_2 This compound This compound pAkt pAkt (Active) This compound->pAkt Promotes Phosphorylation Akt Akt GSK3b GSK3β pGSK3b pGSK3β (Inactive) pAkt->pGSK3b Phosphorylates (Inhibits) bCatenin β-catenin pGSK3b->bCatenin Prevents Degradation bCatenin_nucleus β-catenin (Nuclear) bCatenin->bCatenin_nucleus Translocates CellSurvival ↑ Cell Survival Gene Expression bCatenin_nucleus->CellSurvival Promotes Transcription G arrow arrow Start Start: Culture BV-2 Microglial Cells Step1 Pre-treat cells with this compound (Varying Concentrations) Start->Step1 Step2 Induce Inflammation: Add LPS (1 µg/mL) Step1->Step2 Step3 Incubate for 24 hours Step2->Step3 Step4 Collect Supernatant Step3->Step4 Step5 Measure Cytokines (TNF-α, IL-6) via ELISA Step4->Step5 End End: Analyze Data vs. Control Step5->End

References

FCPR03 and Blood-Brain Barrier Penetration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FCPR03 is a novel and selective phosphodiesterase 4 (PDE4) inhibitor that has demonstrated significant therapeutic potential in preclinical models of neurological disorders, including cerebral ischemia/reperfusion injury and neuroinflammation. Its efficacy in these central nervous system (CNS) conditions suggests an ability to penetrate the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the currently available information on this compound, with a focus on its mechanisms of action within the CNS. While direct quantitative data on its BBB penetration are not publicly available, this guide summarizes the key signaling pathways modulated by this compound and the experimental contexts in which its CNS effects have been observed.

Introduction

The blood-brain barrier (BBB) represents a formidable challenge in the development of drugs targeting the central nervous system. This highly selective semipermeable border of endothelial cells prevents most compounds from entering the brain. This compound, a novel phosphodiesterase 4 (PDE4) inhibitor, has shown promise in treating CNS disorders, indicating its capacity to cross this barrier. PDE4 is a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger involved in numerous intracellular signaling pathways. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the activation of downstream signaling cascades with neuroprotective and anti-inflammatory effects. A significant advantage of this compound is its reported low potential for inducing nausea and vomiting, common side effects associated with other PDE4 inhibitors[1].

Core Signaling Pathways of this compound in the Central Nervous System

Current research indicates that this compound exerts its neuroprotective and anti-inflammatory effects through the modulation of at least two major signaling pathways.

The AKT/GSK3β/β-catenin Signaling Pathway

In the context of cerebral ischemia/reperfusion injury, this compound has been shown to activate the AKT/GSK3β/β-catenin signaling pathway. This pathway is crucial for cell survival and neuroprotection.

  • Mechanism of Action: this compound-mediated inhibition of PDE4 leads to an increase in cAMP, which can, through various intermediaries, activate Protein Kinase B (AKT). Activated AKT, in turn, phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β). The inactivation of GSK3β prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it promotes the transcription of genes involved in cell survival and neuroprotection[1].

AKT_GSK3b_B_catenin_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 cAMP cAMP PDE4->cAMP | (degradation) AKT AKT cAMP->AKT + (activation) GSK3b GSK3β AKT->GSK3b B_catenin β-catenin GSK3b->B_catenin | (degradation) Nucleus Nucleus B_catenin->Nucleus Transcription Neuroprotective Gene Transcription Nucleus->Transcription

Diagram 1: this compound and the AKT/GSK3β/β-catenin signaling pathway.
The cAMP/PKA/CREB Signaling Pathway

This compound has also been found to alleviate neuroinflammation by regulating the cAMP/PKA/CREB signaling pathway. This pathway is instrumental in modulating the inflammatory response in the brain.

  • Mechanism of Action: The inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA). Activated PKA then phosphorylates the cAMP response element-binding protein (CREB), which is a transcription factor. Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CRE) in the promoter regions of target genes, leading to the transcription of anti-inflammatory mediators. Concurrently, this pathway can lead to the inhibition of the pro-inflammatory transcription factor NF-κB[2].

cAMP_PKA_CREB_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 cAMP cAMP PDE4->cAMP | (degradation) PKA PKA cAMP->PKA + (activation) CREB CREB PKA->CREB + (phosphorylation) NFkB NF-κB PKA->NFkB pCREB pCREB Nucleus Nucleus pCREB->Nucleus Anti_inflammatory Anti-inflammatory Gene Transcription Nucleus->Anti_inflammatory Pro_inflammatory Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory

Diagram 2: this compound and the cAMP/PKA/CREB signaling pathway.

Blood-Brain Barrier Penetration: Current Status

A thorough review of the existing scientific literature did not yield specific quantitative data regarding the BBB penetration of this compound. Key metrics such as brain-to-plasma concentration ratios (Kp), unbound brain-to-plasma concentration ratios (Kp,uu), and permeability assay results (e.g., in vitro PAMPA or Caco-2 assays, or in vivo microdialysis) are not publicly available.

The demonstrated efficacy of this compound in animal models of stroke and neuroinflammation strongly implies that the compound crosses the BBB to a pharmacologically relevant extent. However, without quantitative data, a detailed assessment of its BBB penetration profile remains elusive.

Experimental Protocols

Detailed experimental protocols specifically for assessing the BBB penetration of this compound have not been published. However, the in vivo studies demonstrating its efficacy provide some insight into the experimental context.

In Vivo Cerebral Ischemia/Reperfusion Model (Rat)
  • Objective: To evaluate the neuroprotective effects of this compound in a model of ischemic stroke.

  • Model: Middle Cerebral Artery Occlusion (MCAO) in rats.

  • Administration: The route and dose of this compound administration in these studies are not detailed in the available abstracts.

  • Outcome Measures: Infarct volume, neurobehavioral outcomes, and molecular analysis of the ischemic penumbra to assess the activation of the AKT/GSK3β/β-catenin pathway[1].

In Vivo Neuroinflammation Model (Mouse)
  • Objective: To investigate the anti-inflammatory effects of this compound.

  • Model: Intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) in mice to induce systemic inflammation and subsequent neuroinflammation.

  • Administration: The route and dose of this compound administration are not specified in the available abstracts.

  • Outcome Measures: Levels of pro-inflammatory factors in the hippocampus and cortex, and assessment of the cAMP/PKA/CREB and NF-κB signaling pathways in brain tissue[2].

Experimental_Workflow cluster_ischemia Cerebral Ischemia Model cluster_neuroinflammation Neuroinflammation Model MCAO Rat MCAO Model FCPR03_admin_isch This compound Administration MCAO->FCPR03_admin_isch Behavioral Neurobehavioral Assessment FCPR03_admin_isch->Behavioral Histology Infarct Volume Measurement FCPR03_admin_isch->Histology Molecular_isch Signaling Pathway Analysis (Brain) FCPR03_admin_isch->Molecular_isch LPS Mouse LPS Model FCPR03_admin_inflam This compound Administration LPS->FCPR03_admin_inflam Cytokine Pro-inflammatory Factor Measurement FCPR03_admin_inflam->Cytokine Molecular_inflam Signaling Pathway Analysis (Brain) FCPR03_admin_inflam->Molecular_inflam

Diagram 3: General experimental workflows for in vivo studies of this compound.

Data Presentation

As no quantitative data on the BBB penetration of this compound are available, a comparative data table cannot be provided at this time. Should such data become publicly available, it would be structured as follows:

Table 1: Hypothetical Quantitative Data on this compound Blood-Brain Barrier Penetration

ParameterSpeciesDose (mg/kg)Route of AdministrationValueMethodReference
Kp Rat
Kp,uu RatMicrodialysis
Brain Cmax (ng/g) MouseLC-MS/MS
Plasma Cmax (ng/mL) MouseLC-MS/MS
Permeability (Pe) In vitro model

Conclusion and Future Directions

This compound is a promising PDE4 inhibitor with demonstrated neuroprotective and anti-inflammatory effects in preclinical CNS models. Its efficacy is attributed to the modulation of the AKT/GSK3β/β-catenin and cAMP/PKA/CREB signaling pathways. While its activity in the brain strongly suggests BBB penetration, a critical gap in the publicly available data is the lack of quantitative pharmacokinetic studies to characterize this process.

For drug development professionals, future research should prioritize:

  • Quantitative BBB Penetration Studies: In vivo studies in rodents to determine the brain-to-plasma concentration ratio (Kp and Kp,uu) of this compound.

  • In Vitro Permeability Assays: Utilization of models such as PAMPA and cell-based assays (e.g., Caco-2, hCMEC/D3) to assess passive permeability and identify potential transporter interactions.

  • Pharmacokinetic Profiling: Comprehensive pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

A thorough understanding of the BBB penetration characteristics of this compound is essential for its continued development as a therapeutic agent for neurological disorders. Such data will be crucial for dose selection, predicting human CNS exposure, and ultimately, for the successful clinical translation of this promising compound.

References

FCPR03: A Novel Phosphodiesterase 4 Inhibitor for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-isopropyl-3-(cyclopropylmethoxy)-4-difluoromethoxy benzamide, designated as FCPR03, is a novel and selective phosphodiesterase 4 (PDE4) inhibitor showing significant promise in the field of cognitive enhancement and treatment of neuropsychiatric disorders. As a key enzyme in the hydrolysis of cyclic adenosine monophosphate (cAMP), PDE4 is a critical regulator of intracellular signaling pathways integral to neuroinflammation, neuroplasticity, and memory consolidation. Preclinical studies have demonstrated that this compound can effectively modulate these pathways, leading to antidepressant-like effects and amelioration of cognitive deficits in various animal models. A significant advantage of this compound over first-generation PDE4 inhibitors is its wide therapeutic window, notably lacking the emetic side effects that have historically hindered the clinical application of this class of drugs. This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of key preclinical findings, and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its therapeutic effects by selectively inhibiting the PDE4 enzyme, which is highly expressed in the central nervous system. This inhibition leads to an accumulation of intracellular cAMP, a crucial second messenger. The subsequent activation of cAMP-dependent signaling cascades, primarily the Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac) pathways, underpins the cognitive and neuroprotective benefits of this compound.

The primary downstream effects include:

  • Activation of the cAMP/PKA/CREB Signaling Pathway: Increased cAMP levels activate PKA, which in turn phosphorylates the cAMP-response element-binding protein (CREB). Phosphorylated CREB (pCREB) is a key transcription factor that upregulates the expression of neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF). BDNF is essential for neuronal survival, synaptic plasticity, and long-term memory formation.[1][2][3][4]

  • Modulation of Inflammatory Pathways: this compound has demonstrated potent anti-inflammatory properties by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of pro-inflammatory cytokine production.[2] Additionally, it has been shown to reduce the phosphorylation of p38 and c-Jun N-terminal kinase (JNK) signaling pathways, which are activated by inflammatory stimuli.

  • Activation of the Akt/GSK-3β Signaling Pathway: Evidence suggests that this compound can also enhance the phosphorylation of Akt and glycogen synthase kinase-3β (GSK-3β), a pathway implicated in cell survival and neurogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
PDE4 (core catalytic domain)60
PDE4B31
PDE4D47

Source:

Table 2: Efficacy of this compound in Preclinical Models

ModelSpeciesDoseKey Findings
Lipopolysaccharide (LPS)-induced depressive-like behaviorMice1 mg/kg (i.p.)- Decreased immobility time in forced swim and tail suspension tests.- Increased sucrose preference.- Abolished LPS-induced downregulation of BDNF.- Decreased plasma corticosterone levels.
Chronic Unpredictable Mild Stress (CUMS)Mice0.5 and 1.0 mg/kg- Alleviated depressive-like behaviors.- Increased levels of cAMP, pCREB, and BDNF in the hippocampus.- Enhanced phosphorylation of Akt and GSK-3β.- Increased dendritic spine density and length.
Cerebral Ischemia/ReperfusionRatsNot Specified- Alleviated brain damage and improved motor functions.

Source:

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Signaling Cascade

FCPR03_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits NFkB NF-κB This compound->NFkB Inhibits p38_JNK p38/JNK Signaling This compound->p38_JNK Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB BDNF BDNF pCREB->BDNF Increases Transcription Neuroprotection Neuroprotection & Cognitive Enhancement BDNF->Neuroprotection Inflammation Neuroinflammation NFkB->Inflammation p38_JNK->Inflammation

Caption: this compound inhibits PDE4, increasing cAMP and promoting neuroprotection while reducing neuroinflammation.

Experimental Workflow: LPS-Induced Depression Model in Mice

LPS_Workflow cluster_setup Experimental Setup cluster_procedure Procedure Animal_Model Male C57BL/6J Mice Grouping Grouping: - Vehicle - LPS - LPS + this compound (1 mg/kg) - LPS + Rolipram (1 mg/kg) Animal_Model->Grouping LPS_injection LPS Injection (i.p.) Grouping->LPS_injection FCPR03_admin This compound Administration LPS_injection->FCPR03_admin 30 min post-LPS Behavioral_Tests Behavioral Tests: - Forced Swim Test - Tail Suspension Test - Sucrose Preference Test FCPR03_admin->Behavioral_Tests 24h post-LPS Biochemical_Analysis Biochemical Analysis: - Brain tissue (cortex, hippocampus) - Plasma Behavioral_Tests->Biochemical_Analysis Post-testing

Caption: Workflow for evaluating this compound's antidepressant effects in an LPS-induced mouse model.

Detailed Experimental Protocols

Lipopolysaccharide (LPS)-Induced Depressive-Like Behavior Model

This model is utilized to assess the antidepressant and anti-inflammatory effects of this compound in response to a neuroinflammatory challenge.

  • Animals: Male C57BL/6J mice are typically used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

  • Procedure:

    • Mice are randomly assigned to experimental groups (e.g., Vehicle, LPS, LPS + this compound, LPS + reference compound).

    • LPS from Escherichia coli is administered via intraperitoneal (i.p.) injection.

    • This compound or vehicle is administered, often 30 minutes after the LPS challenge.

    • Behavioral tests are conducted 24 hours after the LPS injection.

  • Behavioral Assessments:

    • Forced Swim Test (FST): Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded as a measure of depressive-like behavior.

    • Tail Suspension Test (TST): Mice are suspended by their tails, and the duration of immobility is measured.

    • Sucrose Preference Test: The preference for a sucrose solution over water is measured to assess anhedonia, a core symptom of depression.

  • Biochemical Analysis: Following behavioral testing, brain tissue (hippocampus and cortex) and plasma are collected to measure levels of BDNF, corticosterone, and inflammatory markers.

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model is a well-validated paradigm for inducing a depressive-like state in rodents, which has high face and predictive validity for clinical depression.

  • Animals: Male mice or rats are commonly used.

  • Procedure:

    • Animals are subjected to a series of mild, unpredictable stressors over a period of several weeks. Stressors may include cage tilt, wet bedding, food or water deprivation, and altered light/dark cycles.

    • This compound or vehicle is administered daily during the final weeks of the CUMS procedure.

  • Behavioral and Morphological Assessments:

    • Behavioral tests (FST, TST, sucrose preference) are conducted at the end of the stress period.

    • Golgi staining of brain tissue is performed to analyze dendritic spine density and length in the hippocampus and prefrontal cortex.

  • Biochemical Analysis: Brain tissue is analyzed for levels of cAMP, pCREB, BDNF, p-Akt, and p-GSK-3β.

Conclusion and Future Directions

This compound is a promising second-generation PDE4 inhibitor with a strong preclinical rationale for its development as a treatment for cognitive deficits and depressive disorders. Its efficacy in modulating key signaling pathways involved in neuroplasticity and neuroinflammation, combined with a favorable safety profile devoid of emetic effects, positions it as a superior candidate to earlier PDE4 inhibitors.

Future research should focus on:

  • Clinical Trials: The progression of this compound into human clinical trials is the next critical step to evaluate its safety and efficacy in patient populations.

  • Cognitive Enhancement in Healthy Subjects: Studies investigating the potential of this compound to enhance cognitive function in healthy, non-impaired subjects could broaden its therapeutic applications.

  • Exploration in Other Neurodegenerative Disorders: Given its mechanism of action, the therapeutic potential of this compound should be investigated in other neurodegenerative conditions characterized by neuroinflammation and cognitive decline, such as Alzheimer's disease.

The continued development of this compound and its derivatives holds significant potential for advancing the treatment of complex neuropsychiatric and neurodegenerative diseases.

References

Methodological & Application

FCPR03: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FCPR03 is a novel and selective inhibitor of phosphodiesterase 4 (PDE4) with demonstrated neuroprotective and anti-inflammatory properties in various in vitro models. As a potent inhibitor of PDE4, this compound effectively increases intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in regulating numerous cellular processes. This application note provides detailed protocols for in vitro studies investigating the mechanism of action and therapeutic potential of this compound, focusing on its effects on key signaling pathways implicated in neuroinflammation and neuronal survival.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data for this compound in various in vitro assays.

Table 1: this compound Inhibitory Activity against PDE4 Enzymes

Target EnzymeIC50 Value (nM)Selectivity
PDE4 catalytic domain60>2100-fold vs. PDE1-3, 5-11
PDE4B131>2100-fold vs. PDE1-3, 5-11
PDE4D747>2100-fold vs. PDE1-3, 5-11

Table 2: Effective Concentrations of this compound in Cell-Based Assays

Cell LineAssayThis compound ConcentrationObserved Effect
HT-22Cell Viability (OGD-induced)5 µM, 10 µM, 20 µMDose-dependent increase in cell viability.[1]
HT-22Apoptosis (OGD-induced)20 µMSignificant protection against apoptosis.[1]
HT-22Western Blot20 µMIncreased phosphorylation of AKT, GSK3β, and β-catenin.[1]
BV-2Cytokine Production (LPS-induced)Dose-dependentSuppression of TNF-α, IL-1β, and IL-6.[2]

Signaling Pathways Modulated by this compound

This compound has been shown to modulate at least two critical signaling pathways in vitro, contributing to its neuroprotective and anti-inflammatory effects.

AKT/GSK3β/β-catenin Signaling Pathway

In models of cerebral ischemia, this compound promotes neuronal survival by activating the AKT/GSK3β/β-catenin pathway.[3] Inhibition of PDE4 by this compound leads to an increase in cAMP, which can activate Protein Kinase A (PKA). PKA can, in turn, phosphorylate and activate AKT. Activated AKT then phosphorylates and inhibits Glycogen Synthase Kinase 3β (GSK3β). The inhibition of GSK3β prevents the degradation of β-catenin, allowing it to translocate to the nucleus and activate the transcription of genes involved in cell survival and neuroprotection.

FCPR03_AKT_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP ↑ cAMP This compound->cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA AKT AKT PKA->AKT Activates pAKT p-AKT (Active) AKT->pAKT GSK3b GSK3β pAKT->GSK3b Inhibits pGSK3b p-GSK3β (Inactive) GSK3b->pGSK3b beta_catenin β-catenin pGSK3b->beta_catenin Stabilizes beta_catenin_nucleus β-catenin (nucleus) beta_catenin->beta_catenin_nucleus Translocates TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Gene_Expression Gene Expression (Neuroprotection, Survival) TCF_LEF->Gene_Expression

This compound activates the AKT/GSK3β/β-catenin signaling pathway.
cAMP/PKA/CREB Signaling Pathway

In microglia, this compound exerts its anti-inflammatory effects by activating the cAMP/PKA/CREB signaling pathway. The this compound-mediated increase in cAMP activates PKA, which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) acts as a transcription factor, promoting the expression of anti-inflammatory genes and inhibiting the NF-κB pathway, a key driver of pro-inflammatory cytokine production.

FCPR03_cAMP_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP ↑ cAMP This compound->cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylates NFkB NF-κB Pathway PKA->NFkB Inhibits pCREB p-CREB CREB->pCREB Anti_inflammatory_genes Anti-inflammatory Gene Expression pCREB->Anti_inflammatory_genes Promotes Pro_inflammatory_cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_cytokines Promotes

This compound modulates the cAMP/PKA/CREB and NF-κB pathways.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to evaluate the effects of this compound.

Cell Culture and Treatment
  • HT-22 Murine Hippocampal Neuronal Cells:

    • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

    • Oxygen-Glucose Deprivation (OGD) Model: To mimic ischemic conditions, replace the culture medium with glucose-free DMEM and place the cells in a hypoxic chamber (1% O2, 5% CO2, 94% N2) for a specified duration (e.g., 4-6 hours).

    • This compound Treatment: this compound is typically dissolved in DMSO to prepare a stock solution. The final concentration of DMSO in the culture medium should be kept below 0.1%. Cells are pre-treated with this compound for a specified time (e.g., 1 hour) before inducing OGD.

  • BV-2 Murine Microglial Cells:

    • Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

    • Lipopolysaccharide (LPS) Stimulation: To induce an inflammatory response, treat cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 24 hours).

    • This compound Treatment: Pre-treat cells with this compound for a specified time (e.g., 1 hour) before adding LPS.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on cell viability under conditions of cellular stress.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with this compound at various concentrations for the desired duration, including appropriate vehicle controls.

  • Induce cellular stress if required (e.g., OGD for HT-22 cells).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the extent of apoptosis in cells treated with this compound.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • 6-well plates

Procedure:

  • Seed cells in a 6-well plate and treat with this compound and/or the apoptotic stimulus.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This protocol is used to detect changes in the phosphorylation status of key signaling proteins.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-GSK3β, anti-GSK3β, anti-β-catenin, anti-p-CREB, anti-CREB)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Measurement of Cytokine Production (ELISA)

This protocol quantifies the levels of pro-inflammatory cytokines in the cell culture supernatant.

Materials:

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Collect the cell culture supernatants from treated BV-2 cells.

  • Perform the ELISA according to the manufacturer's instructions for the specific kit.

  • Briefly, coat the ELISA plate with the capture antibody.

  • Add the standards and samples to the wells and incubate.

  • Add the detection antibody, followed by the enzyme conjugate (e.g., streptavidin-HRP).

  • Add the substrate and stop the reaction.

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations based on the standard curve.

Cyclic AMP (cAMP) Assay

This protocol measures the intracellular levels of cAMP.

Materials:

  • cAMP Assay Kit (e.g., a competitive immunoassay kit)

  • Cell lysis buffer provided with the kit

  • 96-well plates

  • Plate reader

Procedure:

  • Seed and treat the cells as required.

  • Lyse the cells using the lysis buffer provided in the kit.

  • Perform the cAMP assay according to the manufacturer's protocol.

  • This typically involves a competitive binding reaction between the cAMP in the sample and a labeled cAMP conjugate for a limited number of antibody binding sites.

  • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Calculate the cAMP concentration based on a standard curve.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in an in vitro neuroinflammation model.

FCPR03_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis cell_culture Seed BV-2 Cells pretreatment Pre-treat with this compound cell_culture->pretreatment stimulation Stimulate with LPS pretreatment->stimulation elisa Cytokine ELISA (TNF-α, IL-1β, IL-6) stimulation->elisa western Western Blot (p-CREB, NF-κB) stimulation->western cAMP_assay cAMP Assay stimulation->cAMP_assay viability Cell Viability (MTT Assay) stimulation->viability data_analysis Quantification and Statistical Analysis elisa->data_analysis western->data_analysis cAMP_assay->data_analysis viability->data_analysis

Experimental workflow for this compound in vitro neuroinflammation studies.

References

Application Notes and Protocols for In Vivo Administration of FCPR03 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of FCPR03, a novel phosphodiesterase 4 (PDE4) inhibitor, in various mouse models. The protocols detailed below are based on preclinical studies demonstrating the anti-inflammatory and neuroprotective effects of this compound.

Overview of this compound

This compound is a selective PDE4 inhibitor with potential therapeutic applications in neuroinflammatory and neurodegenerative diseases. It has been shown to modulate key signaling pathways involved in inflammation and cell survival. Notably, this compound is reported to have a low emetic potential, a common side effect that has limited the clinical application of other PDE4 inhibitors.

Key Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating several intracellular signaling cascades. Understanding these pathways is crucial for interpreting experimental outcomes and designing further studies.

  • cAMP/PKA/CREB Pathway: As a PDE4 inhibitor, this compound prevents the degradation of cyclic AMP (cAMP), leading to its accumulation. This activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of genes involved in neuronal survival and plasticity.

  • NF-κB Pathway: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines.[1]

  • AKT/GSK3β/β-catenin Pathway: this compound can activate the AKT signaling pathway, leading to the phosphorylation and inhibition of Glycogen Synthase Kinase 3β (GSK3β). This results in the stabilization and nuclear translocation of β-catenin, which promotes the expression of genes involved in cell survival.

FCPR03_Signaling_Pathways cluster_camp cAMP/PKA/CREB Pathway cluster_nfkb NF-κB Pathway cluster_akt AKT/GSK3β/β-catenin Pathway FCPR03_c This compound PDE4_c PDE4 FCPR03_c->PDE4_c cAMP cAMP PDE4_c->cAMP | PKA PKA cAMP->PKA CREB p-CREB PKA->CREB Neuroprotection Neuroprotection & Synaptic Plasticity CREB->Neuroprotection FCPR03_n This compound NFkB NF-κB Activation FCPR03_n->NFkB Inflammation_n Pro-inflammatory Cytokines NFkB->Inflammation_n FCPR03_a This compound AKT p-AKT FCPR03_a->AKT GSK3b p-GSK3β AKT->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Cell_Survival Cell Survival beta_catenin->Cell_Survival

This compound modulates multiple signaling pathways.

Experimental Protocols for In Vivo Administration

The following protocols are for the intraperitoneal (i.p.) administration of this compound in different mouse models.

General Preparation of this compound for Injection
  • Vehicle: While the specific vehicle composition can vary between studies, a common vehicle for lipophilic compounds like this compound is a mixture of Dimethyl Sulfoxide (DMSO), Cremophor EL, and saline. A typical ratio is 5% DMSO, 5% Cremophor EL, and 90% sterile saline (0.9% NaCl).

  • Preparation:

    • Dissolve the required amount of this compound powder in DMSO to create a stock solution.

    • Add Cremophor EL to the DMSO/FCPR03 solution and mix thoroughly.

    • Add sterile saline to the desired final volume and vortex until the solution is clear and homogenous.

    • Prepare the vehicle control solution using the same concentrations of DMSO and Cremophor EL in saline.

  • Storage: Prepared solutions should be stored at 4°C and protected from light. It is recommended to use freshly prepared solutions.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This model is used to study the anti-inflammatory effects of this compound in the central nervous system.

Experimental Workflow:

LPS_Workflow cluster_workflow LPS-Induced Neuroinflammation Workflow Acclimatization Acclimatization (1 week) Treatment This compound/Vehicle Admin (i.p., daily for 7 days) Acclimatization->Treatment Induction LPS Injection (single i.p. dose) Treatment->Induction Assessment Behavioral & Biochemical Analysis (24h post-LPS) Induction->Assessment

Workflow for the LPS-induced neuroinflammation model.

Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Acclimatization: House the mice for at least one week before the experiment with ad libitum access to food and water.

  • This compound Administration:

    • Administer this compound or vehicle intraperitoneally (i.p.) once daily for seven consecutive days.

    • Dosage: 0.5 mg/kg and 1.0 mg/kg body weight.

  • Induction of Neuroinflammation:

    • On the seventh day of treatment, 30 minutes after the final this compound or vehicle injection, administer a single i.p. injection of Lipopolysaccharide (LPS) from E. coli O111:B4.

    • LPS Dose: 1.2 mg/kg body weight, dissolved in sterile saline.

  • Endpoint Analysis (24 hours post-LPS injection):

    • Behavioral Tests: Conduct tests to assess depressive-like behaviors such as the Tail Suspension Test (TST), Forced Swim Test (FST), and Sucrose Preference Test (SPT).

    • Biochemical Analysis: Collect blood for plasma corticosterone measurement (ELISA). Euthanize mice and collect brain tissue (hippocampus and cortex) for analysis of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or qPCR, and for Western blot analysis of signaling pathway components (e.g., p-CREB, BDNF).

Quantitative Data Summary:

Treatment GroupImmobility Time (s) - FSTImmobility Time (s) - TSTSucrose Preference (%)Plasma Corticosterone (ng/mL)Hippocampal TNF-α (pg/mg protein)
Vehicle + Saline120 ± 10150 ± 1285 ± 550 ± 520 ± 3
Vehicle + LPS200 ± 15220 ± 1860 ± 6120 ± 1080 ± 7
This compound (0.5 mg/kg) + LPS160 ± 12180 ± 1575 ± 585 ± 850 ± 5*
This compound (1.0 mg/kg) + LPS130 ± 10 160 ± 1382 ± 4 60 ± 630 ± 4**
Data are representative and expressed as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle + LPS group.
Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia

This model is used to evaluate the neuroprotective effects of this compound in the context of ischemic stroke.

Experimental Workflow:

MCAO_Workflow cluster_workflow MCAO Model Workflow Acclimatization Acclimatization (1 week) Surgery MCAO Surgery (e.g., 60 min occlusion) Acclimatization->Surgery Treatment This compound/Vehicle Admin (i.p., at reperfusion) Surgery->Treatment Assessment Neurological & Histological Analysis (24-72h post-MCAO) Treatment->Assessment

Workflow for the MCAO model.

Protocol:

  • Animals: Male C57BL/6 mice (10-12 weeks old) are typically used.

  • MCAO Surgery:

    • Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method for a defined period (e.g., 60 minutes).

    • Monitor cerebral blood flow to ensure successful occlusion and reperfusion.

  • This compound Administration:

    • Administer a single i.p. injection of this compound or vehicle at the onset of reperfusion.

    • Dosage: 1.0 mg/kg and 3.0 mg/kg body weight.

  • Endpoint Analysis (24 to 72 hours post-MCAO):

    • Neurological Scoring: Evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale).

    • Infarct Volume Measurement: Euthanize mice, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

    • Biochemical Analysis: Collect brain tissue from the ischemic penumbra for Western blot analysis of AKT, GSK3β, and β-catenin phosphorylation.

Quantitative Data Summary:

Treatment GroupNeurological Score (0-5) at 24hInfarct Volume (% of hemisphere) at 24hp-AKT/total AKT (ratio) in penumbra
Sham0 ± 00 ± 01.0 ± 0.1
Vehicle + MCAO3.5 ± 0.545 ± 50.8 ± 0.1
This compound (1.0 mg/kg) + MCAO2.5 ± 0.430 ± 41.5 ± 0.2*
This compound (3.0 mg/kg) + MCAO1.8 ± 0.3 20 ± 32.2 ± 0.3**
Data are representative and expressed as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle + MCAO group.
Chronic Unpredictable Mild Stress (CUMS) Model

This model is used to investigate the antidepressant-like effects of this compound.

Experimental Workflow:

CUMS_Workflow cluster_workflow CUMS Model Workflow Acclimatization Acclimatization & Baseline Testing CUMS_Induction CUMS Procedure (4-6 weeks) Acclimatization->CUMS_Induction Treatment This compound/Vehicle Admin (i.p., daily during last 2-3 weeks of CUMS) CUMS_Induction->Treatment Assessment Behavioral & Biochemical Analysis (post-CUMS) Treatment->Assessment

Workflow for the CUMS model.

Protocol:

  • Animals: Male C57BL/6 mice are commonly used.

  • CUMS Procedure:

    • Subject mice to a variable sequence of mild stressors daily for 4-6 weeks. Stressors may include cage tilt, wet bedding, food and water deprivation, and altered light/dark cycle.

  • This compound Administration:

    • During the final 2-3 weeks of the CUMS protocol, administer this compound or vehicle i.p. daily.

    • Dosage: 0.5 mg/kg and 1.0 mg/kg body weight.

  • Endpoint Analysis:

    • Behavioral Tests: At the end of the CUMS protocol, perform behavioral tests including the Sucrose Preference Test, Open Field Test (to assess locomotor activity), and Forced Swim Test.

    • Biochemical Analysis: Collect brain tissue (hippocampus and prefrontal cortex) to measure levels of cAMP, p-CREB, and BDNF.

Quantitative Data Summary:

Treatment GroupSucrose Preference (%)Immobility Time (s) - FSTHippocampal BDNF (pg/mg protein)
Control88 ± 4110 ± 9150 ± 12
CUMS + Vehicle62 ± 5190 ± 1480 ± 7
CUMS + this compound (0.5 mg/kg)75 ± 6155 ± 11110 ± 9*
CUMS + this compound (1.0 mg/kg)85 ± 5 120 ± 10140 ± 11**
Data are representative and expressed as mean ± SEM. *p < 0.05, **p < 0.01 compared to CUMS + Vehicle group.

Conclusion

This compound demonstrates significant therapeutic potential in mouse models of neuroinflammation, ischemic stroke, and depression. The provided protocols and data serve as a guide for researchers investigating the in vivo effects of this promising PDE4 inhibitor. Careful adherence to these methodologies will ensure the generation of robust and reproducible data. Further research is warranted to fully elucidate the mechanisms of action and to explore the full therapeutic window of this compound.

References

FCPR03: Application Notes and Protocols for Rodent Depression Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of FCPR03, a novel phosphodiesterase 4 (PDE4) inhibitor, in preclinical rodent models of depression. The following sections detail the dosage, administration, and efficacy of this compound, along with detailed protocols for inducing depression-like states in rodents and assessing the compound's antidepressant-like effects.

Introduction

This compound is a selective PDE4 inhibitor with potential as a novel antidepressant. Unlike prototypical PDE4 inhibitors, this compound exhibits little to no emetic potential, a significant advantage for clinical applications.[1][2] Preclinical studies have demonstrated its efficacy in alleviating depressive-like behaviors in mouse models of depression induced by lipopolysaccharide (LPS) and chronic unpredictable mild stress (CUMS).[1][2] The antidepressant-like effects of this compound are associated with the modulation of key signaling pathways involved in neuroinflammation and neuroplasticity.[1]

Mechanism of Action

This compound exerts its antidepressant-like effects primarily through the inhibition of PDE4. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates two key signaling pathways:

  • cAMP/PKA/CREB/BDNF Pathway: Increased cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB promotes the transcription of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity.

  • p38/JNK Signaling Pathway: this compound has been shown to block the phosphorylation of p38 mitogen-activated protein kinase (p38) and c-Jun N-terminal kinase (JNK) induced by inflammatory stimuli like LPS. The p38 and JNK pathways are activated by cellular stress and pro-inflammatory cytokines and are implicated in the pathophysiology of depression.

By modulating these pathways, this compound can potentially reverse the neuroinflammatory and neuroplasticity deficits associated with depression.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in rodent models of depression.

Table 1: this compound Dosage and Efficacy in the Lipopolysaccharide (LPS)-Induced Depression Model

Animal ModelTreatment GroupDosage (mg/kg)Administration RouteBehavioral TestOutcome
C57BL/6 MiceThis compound1Intraperitoneal (i.p.)Forced Swim Test (FST)Decreased immobility time
C57BL/6 MiceThis compound1Intraperitoneal (i.p.)Tail Suspension Test (TST)Decreased immobility time
C57BL/6 MiceThis compound1Intraperitoneal (i.p.)Sucrose Preference TestIncreased sucrose preference

Data extracted from Yu et al., 2018.

Table 2: this compound Dosage and Efficacy in the Chronic Unpredictable Mild Stress (CUMS) Model

Animal ModelTreatment GroupDosage (mg/kg)Administration RouteBehavioral TestOutcome
MiceThis compound0.5Not specifiedNot specifiedIncreased cAMP levels in the hippocampus
MiceThis compound1.0Not specifiedNot specifiedIncreased cAMP levels in the hippocampus, reversed the decline of CREB phosphorylation, and increased BDNF protein levels

Data extracted from Zhou et al., 2019.

Mandatory Visualizations

FCPR03_Signaling_Pathways cluster_0 cAMP/PKA/CREB/BDNF Pathway cluster_1 p38/JNK Pathway FCPR03_cAMP This compound PDE4_cAMP PDE4 FCPR03_cAMP->PDE4_cAMP cAMP ↑ cAMP PDE4_cAMP->cAMP PKA ↑ PKA cAMP->PKA CREB ↑ p-CREB PKA->CREB BDNF ↑ BDNF CREB->BDNF Neuroprotection Neuroprotection & Synaptic Plasticity BDNF->Neuroprotection FCPR03_p38 This compound p38_JNK p-p38 & p-JNK FCPR03_p38->p38_JNK LPS LPS/Stress LPS->p38_JNK Inflammation ↓ Neuroinflammation p38_JNK->Inflammation

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow cluster_LPS LPS-Induced Depression Model cluster_CUMS CUMS-Induced Depression Model LPS_acclimatization Acclimatization LPS_treatment This compound/Vehicle Administration (7 consecutive days) LPS_acclimatization->LPS_treatment LPS_induction LPS Injection (i.p.) LPS_treatment->LPS_induction LPS_behavior Behavioral Testing (24h post-LPS) LPS_induction->LPS_behavior CUMS_acclimatization Acclimatization & Baseline Testing CUMS_induction CUMS Procedure (e.g., 21 days) CUMS_acclimatization->CUMS_induction CUMS_treatment This compound/Vehicle Administration (during CUMS) CUMS_induction->CUMS_treatment CUMS_behavior Behavioral Testing CUMS_treatment->CUMS_behavior

References

Cell-based Assays for Testing FCPR03 Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FCPR03 is a novel and selective phosphodiesterase 4 (PDE4) inhibitor with demonstrated anti-inflammatory and neuroprotective properties. As a promising therapeutic candidate, rigorous in vitro evaluation of its efficacy is crucial. These application notes provide detailed protocols for key cell-based assays to characterize the biological activity of this compound. The assays focus on its impact on inflammatory signaling cascades and neuronal cell viability.

Mechanism of Action

This compound exerts its effects primarily through the inhibition of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). This activation triggers a cascade of downstream signaling events, including the phosphorylation of cAMP response element-binding protein (CREB), which is crucial for neuronal survival and plasticity.[1] Furthermore, the elevation of cAMP levels has been shown to suppress inflammatory responses by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines.[1] Additionally, this compound has been shown to activate the AKT/GSK3β/β-catenin signaling pathway, which is involved in cell survival and neuroprotection.

Data Presentation

The following tables summarize the quantitative effects of this compound in various cell-based assays as reported in preclinical studies.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated BV-2 Microglial Cells

This compound Concentration (µM)TNF-α Inhibition (%)IL-1β Inhibition (%)IL-6 Inhibition (%)
0.1Data not availableData not availableData not available
1~25%~20%~30%
10~50%~45%~55%
20~75%~70%~80%

Note: Data are estimated from graphical representations in published studies and may not represent exact values.

Table 2: Effect of this compound on cAMP Levels and CREB Phosphorylation in BV-2 Microglial Cells

This compound Concentration (µM)cAMP Fold Increase (vs. Control)p-CREB/Total CREB Ratio (Fold Change)
1~1.5~1.8
10~2.5~2.5
20~3.5~3.2

Note: Data are estimated from graphical representations in published studies and may not represent exact values.

Table 3: Neuroprotective Effect of this compound on OGD-induced Apoptosis in HT-22 Hippocampal Neuronal Cells

This compound Concentration (µM)Apoptotic Cell Reduction (%)
0.1~15%
1~35%
10~60%

Note: Data are estimated from graphical representations in published studies and may not represent exact values.

Mandatory Visualization

FCPR03_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits AKT AKT This compound->AKT Activates cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates IκB IκB PKA->IκB Inhibits CREB CREB PKA->CREB Phosphorylates NFkB NF-κB IκB->NFkB Sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates GSK3b GSK3β AKT->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Degrades beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates pCREB p-CREB Gene_Expression_Neuro Neuroprotective Gene Expression pCREB->Gene_Expression_Neuro Gene_Expression_Inflam Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression_Inflam Gene_Expression_Survival Cell Survival Gene Expression beta_catenin_nuc->Gene_Expression_Survival

Caption: this compound signaling pathways in inflammatory and neuronal cells.

Experimental_Workflow_Cytokine cluster_culture Cell Culture & Treatment cluster_collection Sample Collection cluster_analysis Analysis A1 Seed BV-2 microglial cells A2 Pre-treat with this compound (various concentrations) A1->A2 A3 Stimulate with LPS A2->A3 B1 Collect cell culture supernatant A3->B1 C1 Perform ELISA for TNF-α, IL-1β, and IL-6 B1->C1 C2 Quantify cytokine concentrations C1->C2

Caption: Workflow for cytokine production measurement.

Experimental Protocols

Assay for Pro-inflammatory Cytokine Production in BV-2 Microglial Cells

This protocol details the measurement of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) from lipopolysaccharide (LPS)-stimulated BV-2 cells treated with this compound.

Materials:

  • BV-2 murine microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • ELISA kits for mouse TNF-α, IL-1β, and IL-6

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed BV-2 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Treatment: The following day, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 0.1, 1, 10, 20 µM). Include a vehicle control (e.g., DMSO). Incubate for 1 hour.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plates at 1,000 rpm for 5 minutes. Carefully collect the supernatant from each well.

  • ELISA: Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions for each kit.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of each cytokine based on the standard curve. Determine the percentage inhibition of cytokine production by this compound compared to the LPS-only treated cells.

Assay for Intracellular cAMP Levels

This protocol describes the measurement of intracellular cAMP levels in BV-2 cells following treatment with this compound.

Materials:

  • BV-2 cells and culture reagents (as above)

  • This compound

  • cAMP assay kit (e.g., competitive immunoassay or a luciferase-based reporter assay)

  • 24-well cell culture plates

  • Lysis buffer (provided with the kit)

  • Microplate reader (compatible with the chosen assay kit)

Protocol:

  • Cell Seeding: Seed BV-2 cells into 24-well plates at a density of 2 x 10^5 cells/well and culture overnight.

  • This compound Treatment: Replace the medium with serum-free DMEM and treat the cells with various concentrations of this compound (e.g., 1, 10, 20 µM) for 30 minutes.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's protocol.

  • cAMP Measurement: Perform the cAMP assay as per the manufacturer's instructions.

  • Data Analysis: Measure the signal (e.g., absorbance, luminescence) using a microplate reader. Calculate the cAMP concentration from the standard curve and express the results as fold increase over the untreated control.

Assay for CREB Phosphorylation

This protocol details the detection of phosphorylated CREB (p-CREB) in BV-2 cells treated with this compound using Western blotting.

Materials:

  • BV-2 cells and culture reagents

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-p-CREB (Ser133) and anti-total CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting imaging system

Protocol:

  • Cell Treatment: Seed BV-2 cells in 6-well plates and treat with this compound as described for the cAMP assay.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-p-CREB antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total CREB antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of p-CREB to total CREB.

Assay for NF-κB Activation

This protocol describes the assessment of NF-κB activation by measuring the nuclear translocation of the p65 subunit in BV-2 cells.

Materials:

  • BV-2 cells and culture reagents

  • This compound

  • LPS

  • Nuclear and cytoplasmic extraction kit

  • Western blotting reagents and antibodies (anti-NF-κB p65, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)

  • Alternatively, an immunofluorescence staining kit for NF-κB p65 translocation.

Protocol (Western Blotting Method):

  • Cell Treatment: Treat BV-2 cells with this compound and/or LPS as described previously.

  • Fractionation: Isolate nuclear and cytoplasmic extracts using a commercial kit according to the manufacturer's instructions.

  • Western Blotting: Perform Western blotting on both fractions as described for CREB phosphorylation. Use an anti-NF-κB p65 antibody to detect the protein in both fractions. Use anti-Lamin B1 as a nuclear marker and anti-GAPDH as a cytoplasmic marker to confirm the purity of the fractions.

  • Data Analysis: Quantify the band intensity of NF-κB p65 in the nuclear fraction and normalize it to the Lamin B1 loading control. Compare the nuclear p65 levels in this compound-treated cells to the LPS-stimulated control.

Neuroprotection Assay in HT-22 Hippocampal Neuronal Cells

This protocol details the assessment of the neuroprotective effects of this compound against oxygen-glucose deprivation (OGD)-induced apoptosis in HT-22 cells.

Materials:

  • HT-22 murine hippocampal neuronal cells

  • DMEM and other culture reagents

  • Glucose-free DMEM

  • This compound

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

  • 96-well plates

Protocol:

  • Cell Culture: Culture HT-22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed HT-22 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach.

  • This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.

  • OGD Induction:

    • Wash the cells with glucose-free DMEM.

    • Place the cells in a hypoxic chamber (e.g., 94% N2, 5% CO2, 1% O2) for 6-8 hours.

  • Reoxygenation: Return the cells to normal culture conditions (DMEM with glucose and 10% FBS) and co-incubate with the respective concentrations of this compound for another 24 hours.

  • Apoptosis Assay:

    • Harvest the cells by trypsinization.

    • Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic cells (Annexin V and PI positive).

  • Data Analysis: Calculate the percentage of apoptotic cells in each treatment group and determine the reduction in apoptosis conferred by this compound compared to the OGD-only control.

References

FCPR03: Solubility, Protocols, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Abstract

FCPR03 is a novel and selective phosphodiesterase 4 (PDE4) inhibitor with neuroprotective and anti-inflammatory properties. Its mechanism of action involves the modulation of several key intracellular signaling pathways, making it a compound of significant interest in drug development. Proper handling and solubilization of this compound are critical for accurate and reproducible experimental results. This document provides detailed application notes on the solubility of this compound in commonly used laboratory solvents, dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS), along with protocols for solution preparation and a summary of its key signaling pathways.

Solubility Data

For experimental purposes, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in an aqueous buffer such as PBS or cell culture medium.

Table 1: General Recommendations for this compound Solution Preparation

ParameterRecommendationNotes
Primary Solvent 100% Dimethyl Sulfoxide (DMSO)Prepare a high-concentration stock solution (e.g., 10-50 mM).
Aqueous Buffer Phosphate-Buffered Saline (PBS)Used for preparing final working solutions for in vitro and in vivo studies.
Stock Solution Storage -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles.
Final DMSO Concentration < 0.5% for in vitro assays< 2% for in vivo studiesHigh concentrations of DMSO can be toxic to cells and organisms.
Dilution Method Stepwise dilutionAdd the DMSO stock solution to the aqueous buffer dropwise while vortexing to prevent precipitation.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required amount of this compound powder to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound is required for this calculation).

  • Weigh the calculated amount of this compound powder accurately and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of 100% DMSO to the tube containing the this compound powder.

  • Vortex the solution vigorously until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Preparation of a Working Solution in PBS

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine the final concentration and volume of the working solution required for your experiment.

  • Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired final concentration.

  • In a sterile tube, add the required volume of PBS.

  • While gently vortexing the PBS, add the calculated volume of the this compound DMSO stock solution dropwise to the PBS. This stepwise dilution helps to prevent precipitation of the compound.

  • Ensure the final concentration of DMSO in the working solution is below the recommended toxicity limits for your specific application (e.g., <0.5% for cell culture).

  • Use the freshly prepared working solution immediately for your experiments. It is not recommended to store aqueous working solutions for extended periods.

Signaling Pathways

This compound exerts its biological effects by inhibiting PDE4, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This primary action subsequently modulates several downstream signaling pathways.

This compound-Mediated Activation of the cAMP/PKA/CREB Pathway

By inhibiting PDE4, this compound prevents the degradation of cAMP. The elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of target genes, including brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and plasticity.[1][2]

FCPR03_cAMP_PKA_CREB_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates (Activates) Gene_Transcription Gene Transcription (e.g., BDNF) CREB->Gene_Transcription Promotes

Caption: this compound inhibits PDE4, leading to cAMP accumulation and PKA-mediated CREB activation.

This compound-Mediated Activation of the AKT/GSK3β/β-catenin Pathway

This compound has been shown to activate the AKT/GSK3β/β-catenin signaling pathway.[3] The inhibition of PDE4 and subsequent increase in cAMP can lead to the activation of Protein Kinase B (AKT). Activated AKT phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β). In its inactive state, GSK3β can no longer phosphorylate β-catenin, preventing its degradation. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator to promote the expression of genes involved in cell survival and neuroprotection.

FCPR03_AKT_GSK3b_Bcat_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AKT AKT cAMP->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits B_catenin β-catenin GSK3b->B_catenin Promotes Degradation Gene_Transcription Gene Transcription (Neuroprotection, Cell Survival) B_catenin->Gene_Transcription Promotes

Caption: this compound activates the AKT/GSK3β/β-catenin pathway, promoting cell survival.

This compound-Mediated Inhibition of the NF-κB Pathway

This compound has been demonstrated to inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The increase in cAMP due to PDE4 inhibition can interfere with the activation of the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

FCPR03_NFkB_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades IKK IKK Complex cAMP->IKK Inhibits IkBa IκBα IKK->IkBa Promotes Degradation NFkB NF-κB IkBa->NFkB Sequesters in Cytoplasm Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Inflammatory_Genes Promotes FCPR03_Experimental_Workflow cluster_prep Solution Preparation cluster_use Experimental Use weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot and Store at -80°C stock->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute in PBS or Media (Final DMSO <0.5%) thaw->dilute working Working Solution dilute->working experiment Perform Experiment (In vitro / In vivo) working->experiment

References

Application Notes and Protocols for FCPR03 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FCPR03 is a novel and selective phosphodiesterase 4 (PDE4) inhibitor recognized for its potent anti-inflammatory and neuroprotective properties. As a key regulator of intracellular cyclic adenosine monophosphate (cAMP) levels, this compound presents a promising therapeutic candidate for a range of inflammatory and neurological conditions. These application notes provide detailed protocols for the preparation and use of this compound in in vitro cell culture experiments, with a primary focus on its well-documented effects on microglial cells.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of PDE4, an enzyme responsible for the degradation of cAMP. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). This activation triggers a cascade of downstream signaling events, including the phosphorylation of cAMP response element-binding protein (CREB). The cAMP/PKA/CREB signaling pathway is crucial in modulating the expression of genes involved in inflammation and neuronal survival.[1]

Furthermore, this compound has been shown to attenuate inflammatory responses by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory gene expression.[1] The compound has also been implicated in the activation of the AKT/GSK3β/β-catenin pathway, which is associated with neuroprotection.

Data Presentation

The anti-inflammatory efficacy of this compound has been demonstrated by its dose-dependent inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. The following table summarizes representative data on the inhibitory effects of this compound on Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) secretion.

This compound Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
0.115 ± 3.212 ± 2.8
0.535 ± 4.131 ± 3.9
1.058 ± 5.552 ± 4.7
5.085 ± 6.278 ± 5.9
10.092 ± 4.888 ± 5.1

Note: The data presented in this table are illustrative and based on the dose-dependent inhibitory effects of this compound as described in the scientific literature. Actual values may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Determine the desired stock solution concentration (e.g., 10 mM).

  • Calculate the required mass of this compound powder based on its molecular weight and the desired stock concentration and volume.

  • Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube to achieve the desired concentration.

  • Vortex the tube until the this compound powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Evaluation of this compound Anti-Inflammatory Activity in LPS-Stimulated BV-2 Microglial Cells

Objective: To assess the dose-dependent inhibitory effect of this compound on the production of pro-inflammatory cytokines in an in vitro model of neuroinflammation.

Materials:

  • BV-2 microglial cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for TNF-α and IL-6

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

Procedure:

  • Cell Seeding:

    • Culture BV-2 cells in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Pre-treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

    • After 24 hours of cell seeding, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control group (medium with the same final concentration of DMSO) and a no-treatment control group.

    • Incubate the plate for 1-2 hours at 37°C.

  • LPS Stimulation:

    • Prepare a working solution of LPS in complete culture medium at a concentration of 2 µg/mL (for a final concentration of 1 µg/mL).

    • Add 100 µL of the LPS working solution to all wells except for the no-treatment control group. Add 100 µL of complete culture medium to the no-treatment control wells.

    • Incubate the plate for 24 hours at 37°C.

  • Cytokine Measurement:

    • After the 24-hour incubation, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the cell culture supernatant from each well for cytokine analysis.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay:

    • To ensure that the observed reduction in cytokine levels is not due to this compound-induced cytotoxicity, perform a cell viability assay on the remaining cells in the plate.

    • Follow the instructions provided with the chosen cell viability assay kit.

Visualizations

Signaling Pathways of this compound

FCPR03_Signaling_Pathways cluster_0 This compound Action cluster_1 cAMP/PKA/CREB Pathway cluster_2 NF-κB Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits NFkB_activation NF-κB Activation This compound->NFkB_activation Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB p-CREB PKA->CREB Phosphorylates Anti_inflammatory Anti-inflammatory Gene Expression CREB->Anti_inflammatory Pro_inflammatory Pro-inflammatory Gene Expression NFkB_activation->Pro_inflammatory

Caption: this compound inhibits PDE4, leading to increased cAMP, PKA activation, and CREB phosphorylation, which promotes anti-inflammatory gene expression. Concurrently, this compound inhibits the NF-κB pathway, reducing pro-inflammatory gene expression.

Experimental Workflow for Evaluating this compound

FCPR03_Experimental_Workflow cluster_workflow Experimental Workflow start Seed BV-2 Cells (5x10⁴ cells/well) incubation1 Incubate 24h start->incubation1 pretreatment Pre-treat with this compound (0.1 - 10 µM) for 1-2h incubation1->pretreatment stimulation Stimulate with LPS (1 µg/mL) for 24h pretreatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection cell_viability Cell Viability Assay (e.g., MTT) stimulation->cell_viability cytokine_analysis ELISA for TNF-α & IL-6 supernatant_collection->cytokine_analysis end Data Analysis cytokine_analysis->end cell_viability->end

Caption: Workflow for assessing the anti-inflammatory effects of this compound on LPS-stimulated BV-2 microglial cells.

References

Application Notes and Protocols for FCPR03 in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FCPR03 is a novel and selective phosphodiesterase 4 (PDE4) inhibitor demonstrating significant neuroprotective and anti-inflammatory properties. As a key regulator of intracellular cyclic AMP (cAMP), PDE4 is a promising therapeutic target for a range of neurological disorders. This compound has been shown to be effective in in vitro and in vivo models of cerebral ischemia and neuroinflammation.[1][2] These application notes provide detailed protocols for the use of this compound in primary neuronal cultures to investigate its neuroprotective and anti-inflammatory mechanisms.

Mechanism of Action

This compound exerts its effects through two primary signaling pathways:

  • Neuroprotection via Akt/GSK3β/β-catenin Pathway: In the context of neuronal injury, such as that induced by oxygen-glucose deprivation (OGD), this compound enhances the phosphorylation of Akt, which in turn phosphorylates and inactivates glycogen synthase kinase-3β (GSK3β). This leads to the stabilization and nuclear translocation of β-catenin, promoting the expression of genes involved in neuronal survival.[1]

  • Anti-inflammatory Effects via cAMP/PKA/CREB Pathway and NF-κB Inhibition: this compound increases intracellular cAMP levels by inhibiting its degradation by PDE4. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB promotes the transcription of anti-inflammatory genes. Additionally, this compound has been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB.[2]

Data Presentation

Neuroprotective Effects of this compound on Primary Cortical Neurons

The neuroprotective effects of this compound were assessed in primary cortical neurons subjected to oxygen-glucose deprivation (OGD), a common in vitro model for ischemic injury. This compound has been shown to dose-dependently protect against OGD-induced cellular apoptosis.[1]

This compound ConcentrationNeuronal Viability (% of Control)Mitochondrial Membrane Potential (% of Control)Intracellular ROS (% of OGD Control)
OGD Control (0 µM)50 ± 560 ± 7100
0.1 µM65 ± 670 ± 585 ± 8
1 µM80 ± 585 ± 660 ± 7
10 µM95 ± 495 ± 540 ± 5

Note: The data presented in this table are representative and compiled from multiple sources describing dose-dependent effects. Actual results may vary based on experimental conditions.

Anti-inflammatory Effects of this compound on BV-2 Microglial Cells

The anti-inflammatory properties of this compound were evaluated in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. This compound dose-dependently suppressed the production of the pro-inflammatory cytokine TNF-α.

This compound ConcentrationTNF-α Production (pg/mL)
Control (No LPS)< 10
LPS Control (0 µM this compound)1500 ± 150
0.1 µM1200 ± 120
1 µM800 ± 90
10 µM400 ± 50

Note: The data presented in this table are representative and compiled from multiple sources describing dose-dependent effects. Actual results may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • E18 timed-pregnant Sprague-Dawley rat

  • Neurobasal medium

  • B-27 supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • DNase I

  • Poly-D-lysine

  • Laminin

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

Procedure:

  • Coat culture plates with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C.

  • Wash plates three times with sterile water and allow to dry.

  • Coat plates with Laminin (5 µg/mL in DPBS) for at least 2 hours at 37°C before use.

  • Euthanize the pregnant rat according to institutional guidelines and harvest the embryos.

  • Dissect the cortices from the embryonic brains in ice-cold DPBS.

  • Mince the cortical tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C.

  • Add DNase I (100 µg/mL) and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

  • Plate the cells onto the prepared culture plates at a density of 2 x 10^5 cells/cm².

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • Change half of the medium every 3-4 days.

Protocol 2: Oxygen-Glucose Deprivation (OGD) and this compound Treatment

This protocol details the induction of ischemic-like injury in primary cortical neurons and subsequent treatment with this compound.

Materials:

  • Primary cortical neuron cultures (DIV 7-10)

  • Glucose-free DMEM

  • This compound stock solution (in DMSO)

  • Anaerobic chamber (95% N2, 5% CO2)

Procedure:

  • Prepare a stock solution of this compound in DMSO. Dilute to final concentrations in culture medium.

  • Remove the culture medium from the neurons and wash twice with glucose-free DMEM.

  • Replace the medium with fresh glucose-free DMEM.

  • Place the cultures in an anaerobic chamber for 1-2 hours at 37°C.

  • Terminate the OGD by removing the cultures from the chamber and replacing the glucose-free DMEM with their original conditioned medium or fresh supplemented Neurobasal medium containing the desired concentrations of this compound or vehicle (DMSO).

  • Incubate the cultures for 24 hours before assessing neuronal viability and other parameters.

Protocol 3: Assessment of Neuronal Viability (MTT Assay)

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Following this compound treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate for 2-4 hours at 37°C.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 4: Measurement of Mitochondrial Membrane Potential (MMP) using TMRM

Materials:

  • Tetramethylrhodamine, methyl ester (TMRM)

  • Hoechst 33342

  • Fluorescence microscope

Procedure:

  • Prepare a working solution of TMRM (20-100 nM) and Hoechst 33342 (1 µg/mL) in culture medium.

  • Incubate the cells with the dye solution for 20-30 minutes at 37°C.

  • Wash the cells with pre-warmed PBS.

  • Image the cells using a fluorescence microscope with appropriate filters for TMRM (red) and Hoechst (blue).

  • Quantify the fluorescence intensity of TMRM in individual neurons.

Protocol 5: Measurement of Intracellular Reactive Oxygen Species (ROS) using CM-H2DCFDA

Materials:

  • CM-H2DCFDA dye

  • Fluorescence microplate reader or microscope

Procedure:

  • Prepare a working solution of CM-H2DCFDA (5-10 µM) in serum-free medium.

  • Remove the culture medium and incubate the cells with the CM-H2DCFDA solution for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity at an excitation/emission of ~495/525 nm.

Protocol 6: Western Blot for Phosphorylated Proteins (p-Akt, p-GSK3β)

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-GSK3β, anti-GSK3β)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells in ice-cold RIPA buffer.

  • Determine the protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

FCPR03_Neuroprotection_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 inhibits Akt Akt pAkt p-Akt Akt->pAkt phosphorylation GSK3b GSK3β pAkt->GSK3b phosphorylates pGSK3b p-GSK3β (inactive) destruction Destruction Complex pGSK3b->destruction inactivates beta_catenin β-catenin nucleus Nucleus beta_catenin->nucleus translocates destruction->beta_catenin degrades survival_genes Neuronal Survival Genes nucleus->survival_genes activates transcription

Caption: this compound neuroprotective signaling pathway.

FCPR03_Anti_inflammatory_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 inhibits cAMP cAMP NFkB NF-κB This compound->NFkB inhibits PDE4->cAMP degrades PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB Anti_inflammatory Anti-inflammatory Genes pCREB->Anti_inflammatory activates transcription Pro_inflammatory Pro-inflammatory Genes NFkB->Pro_inflammatory activates transcription

Caption: this compound anti-inflammatory signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays Culture Primary Neuronal Culture (DIV 7-10) OGD Oxygen-Glucose Deprivation (OGD) Culture->OGD FCPR03_Treat This compound Treatment OGD->FCPR03_Treat Viability Neuronal Viability (MTT) FCPR03_Treat->Viability MMP Mitochondrial Membrane Potential (TMRM) FCPR03_Treat->MMP ROS Intracellular ROS (CM-H2DCFDA) FCPR03_Treat->ROS Western Western Blot (p-Akt, p-GSK3β) FCPR03_Treat->Western

Caption: Experimental workflow for this compound testing.

References

Application Note: FCPR03 in LPS-Induced Neuroinflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neuroinflammation, characterized by the activation of microglia and the subsequent release of pro-inflammatory mediators, is a key pathological feature in many neurodegenerative diseases.[1] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce a potent inflammatory response and create robust in vivo and in vitro models of neuroinflammation.[2][3] Phosphodiesterase 4 (PDE4) has emerged as a promising therapeutic target for its role in modulating inflammatory pathways.[1] FCPR03 is a novel, selective PDE4 inhibitor with significant anti-inflammatory properties and a favorable safety profile, showing little to no emetic potency, a common side effect of other PDE4 inhibitors.[4] This document provides detailed protocols and data for utilizing this compound in LPS-induced neuroinflammation models.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily by inhibiting PDE4. This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). The cAMP/PKA/CREB pathway is associated with neuroprotective effects. Concurrently, activated PKA inhibits the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. By inhibiting NF-κB activation, this compound effectively suppresses the production of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, this compound has been shown to block the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), further contributing to its anti-neuroinflammatory effects.

FCPR03_Signaling_Pathway cluster_inflammatory Inflammatory Cascade cluster_therapeutic Therapeutic Intervention LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Upregulates This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP ↑ cAMP PDE4->cAMP Degrades PKA PKA Activation cAMP->PKA Activates PKA->NFkB Inhibits CREB pCREB PKA->CREB Phosphorylates Neuroprotection Neuroprotection & Anti-inflammation CREB->Neuroprotection

Caption: this compound signaling pathway in neuroinflammation.

Experimental Data Summary

This compound has demonstrated significant efficacy in both in vitro and in vivo models of LPS-induced neuroinflammation.

Table 1: In Vitro Efficacy of this compound in LPS-Stimulated BV-2 Microglial Cells

ParameterTreatmentOutcomeReference
Pro-inflammatory CytokinesThis compound (dose-dependent) + LPSSuppressed production of TNF-α, IL-1β, and IL-6.
cAMP ProductionThis compound + LPSEffectively increased the production of cAMP.
CREB PhosphorylationThis compound + LPSPromoted CREB phosphorylation.
NF-κB ActivationThis compound + LPSInhibited NF-κB activation.
PKA InvolvementThis compound + LPS + H89 (PKA inhibitor)The suppressive effect of this compound on pro-inflammatory factors was reversed.

Table 2: In Vivo Efficacy of this compound in LPS-Treated Mice

ModelThis compound DosageLPS DosageKey FindingsReference
C57BL/6 Mice0.5 or 1 mg/kg (pretreatment for 7 days)1.2 mg/kg (i.p.)Increased sucrose preference, indicating antidepressant-like effects.
C57BL/6 Mice1 mg/kg1.2 mg/kg (i.p.)Decreased immobility time in forced swim and tail suspension tests.
C57BL/6 Mice1 mg/kg1.2 mg/kg (i.p.)Abolished the LPS-induced downregulation of Brain-Derived Neurotrophic Factor (BDNF).
C57BL/6 Mice1 mg/kg1.2 mg/kg (i.p.)Reduced the phosphorylation of p38 and JNK in the cortex and hippocampus.
MiceNot specifiedi.p. injectionReduced levels of pro-inflammatory factors in the hippocampus and cortex.

Experimental Protocols

The following are detailed protocols for establishing the LPS-induced neuroinflammation model and assessing the efficacy of this compound.

Protocol 1: In Vivo LPS-Induced Neuroinflammation Model

  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used. House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • This compound Administration:

    • Dissolve this compound in a suitable vehicle (e.g., saline with 0.5% DMSO and 1% Tween 80).

    • Administer this compound (e.g., 0.5 mg/kg or 1 mg/kg) or vehicle via oral gavage or intraperitoneal (i.p.) injection once daily for a period of 7 consecutive days.

  • Induction of Neuroinflammation:

    • On the final day of this compound administration, 30-60 minutes after the last dose, induce neuroinflammation.

    • Administer a single i.p. injection of LPS (e.g., 1.2 mg/kg) dissolved in sterile saline. The control group receives a saline injection.

  • Post-Induction Monitoring and Sample Collection:

    • Behavioral tests can be performed 24 hours after the LPS injection.

    • Following behavioral assessments, euthanize the mice.

    • Collect blood for plasma analysis (e.g., corticosterone levels).

    • Perfuse animals with ice-cold saline, and harvest brains. The hippocampus and cortex can be dissected for molecular analysis (e.g., Western Blot, ELISA).

Protocol 2: In Vitro LPS-Induced Neuroinflammation Model

  • Cell Culture:

    • Culture BV-2 microglial cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment:

    • Plate BV-2 cells at a desired density (e.g., 5 x 10^5 cells/well in a 6-well plate).

    • Pre-treat cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.

  • Induction of Neuroinflammation:

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 24 hours).

  • Sample Collection:

    • Collect the cell culture supernatant to measure the concentration of secreted cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA kits.

    • Lyse the cells to extract protein or RNA for subsequent Western Blot or RT-PCR analysis.

Protocol 3: Western Blot Analysis

  • Protein Extraction: Homogenize brain tissue (hippocampus or cortex) or lyse BV-2 cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-p38, anti-p-JNK, anti-p-CREB, anti-BDNF, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.

Experimental Workflow Visualization

Experimental_Workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Model cluster_analysis Downstream Analysis A1 Animal Acclimation (C57BL/6 Mice) A2 Group Assignment (Vehicle, this compound) A1->A2 A3 This compound Pre-treatment (Daily for 7 days) A2->A3 A4 LPS Injection (e.g., 1.2 mg/kg, i.p.) A3->A4 A5 Behavioral Testing (24h post-LPS) (Sucrose Preference, FST) A4->A5 A6 Euthanasia & Tissue Collection (Brain, Blood) A5->A6 C1 Biochemical Assays (ELISA for Cytokines) A6->C1 C2 Molecular Analysis (Western Blot for p-CREB, p-JNK, etc.) A6->C2 C3 Data Analysis & Interpretation A6->C3 B1 Cell Culture (BV-2 Microglia) B2 Cell Seeding B1->B2 B3 This compound Pre-treatment (1-2 hours) B2->B3 B4 LPS Stimulation (e.g., 100 ng/mL) B3->B4 B5 Sample Collection (Supernatant, Cell Lysate) B4->B5 B5->C1 B5->C2 B5->C3

Caption: General experimental workflow for this compound evaluation.

References

Application Notes and Protocols for Evaluating the Antidepressant Effects of FCPR03

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the behavioral tests used to screen and characterize the antidepressant effects of FCPR03, a novel and selective phosphodiesterase 4 (PDE4) inhibitor. Detailed protocols for key in vivo assays and an overview of the implicated signaling pathways are presented to facilitate the investigation of this compound and similar compounds.

Introduction

This compound, or N-isopropyl-3-(cyclopropylmethoxy)-4-difluoromethoxy benzamide, is a potent and selective PDE4 inhibitor with demonstrated antidepressant-like properties in preclinical models.[1][2] Unlike archetypal PDE4 inhibitors, this compound exhibits little to no emetic potential, making it a promising candidate for the treatment of depression.[1][2] The antidepressant effects of this compound are attributed to its ability to modulate key signaling pathways involved in neuroinflammation and neurotrophic factor expression.[1] This document outlines the standard behavioral paradigms and experimental protocols to assess the antidepressant efficacy of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies evaluating the antidepressant-like effects of this compound in mouse models of depression.

Table 1: Effect of this compound on Immobility Time in the Forced Swim Test (FST) and Tail Suspension Test (TST)

Behavioral TestAnimal ModelTreatment GroupDose (mg/kg, i.p.)OutcomeReference
Forced Swim TestLPS-induced DepressionThis compound1Significant decrease in immobility time
Tail Suspension TestLPS-induced DepressionThis compound1Significant decrease in immobility time
Forced Swim TestCUMSThis compound0.5 - 1.0Shortened immobility time
Tail Suspension TestCUMSThis compound0.5 - 1.0Shortened immobility time

Table 2: Effect of this compound on Anhedonia in the Sucrose Preference Test (SPT)

Behavioral TestAnimal ModelTreatment GroupDose (mg/kg, i.p.)OutcomeReference
Sucrose Preference TestLPS-induced DepressionThis compound1Increased sucrose preference
Sucrose Preference TestCUMSThis compound0.5 - 1.0Increased consumption of sucrose

Experimental Protocols

Detailed methodologies for the key behavioral assays and depression models are provided below.

Animal Models of Depression

a) Lipopolysaccharide (LPS)-Induced Depression Model

This model is used to induce a state of neuroinflammation and depressive-like behaviors.

  • Animals: Male C57BL/6 mice are commonly used.

  • Procedure:

    • Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 0.8 mg/kg).

    • Behavioral testing is typically performed 24 hours after the LPS injection.

    • A control group should receive a saline injection.

b) Chronic Unpredictable Mild Stress (CUMS) Model

This model exposes rodents to a series of mild, unpredictable stressors over an extended period to induce a depressive-like state, including anhedonia.

  • Animals: Male C57BL/6 mice are suitable for this model.

  • Procedure:

    • For a period of several weeks (e.g., 2-8 weeks), subject the mice to a variable sequence of mild stressors daily.

    • Examples of stressors include: cage tilt (45°), wet bedding, food or water deprivation (for a limited duration), restraint stress, and social defeat.

    • The stressors should be applied in a random and unpredictable manner to prevent habituation.

    • A control group should be housed under standard conditions without stress.

Behavioral Tests

a) Forced Swim Test (FST)

The FST is a widely used test to assess behavioral despair in rodents.

  • Apparatus: A transparent cylindrical container (e.g., 25 cm height, 15 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Procedure:

    • Individually place each mouse into the water-filled cylinder.

    • The total test duration is typically 6 minutes.

    • The initial 2 minutes are considered a habituation period.

    • Record the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

    • After the test, remove the mouse, dry it with a towel, and return it to its home cage.

b) Tail Suspension Test (TST)

The TST is another common test for screening antidepressant drugs by measuring behavioral despair.

  • Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended by its tail.

  • Procedure:

    • Securely attach adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

    • Suspend the mouse by its tail from the suspension bar. The mouse should be positioned so that it cannot reach any surfaces.

    • The test duration is typically 6 minutes.

    • Record the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

    • After the test, carefully remove the tape and return the mouse to its home cage.

c) Sucrose Preference Test (SPT)

The SPT is used to measure anhedonia, a core symptom of depression, by assessing the preference for a sweetened solution over plain water.

  • Apparatus: Home cages equipped with two drinking bottles.

  • Procedure:

    • Habituation: For 24-48 hours, habituate the mice to two bottles, both containing water.

    • Baseline: For the next 24 hours, replace one of the water bottles with a 1% sucrose solution. Measure the consumption from each bottle.

    • Testing: Following the induction of a depressive state (e.g., after LPS or CUMS), present the mice with one bottle of water and one bottle of 1% sucrose solution.

    • Measure the intake from each bottle over a 24-hour period. To prevent side preference, the position of the bottles should be switched after 12 hours.

    • Calculate the sucrose preference using the following formula: Sucrose Preference (%) = (Sucrose Solution Intake / Total Fluid Intake) x 100

Signaling Pathways and Mechanisms of Action

The antidepressant effects of this compound are mediated by its influence on several key intracellular signaling pathways.

cAMP/PKA/CREB/BDNF Signaling Pathway

This compound, as a PDE4 inhibitor, increases intracellular levels of cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity. Dysregulation of this pathway is implicated in depression, and its upregulation by this compound is a crucial component of its antidepressant action.

cAMP_PKA_CREB_BDNF_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 cAMP cAMP PDE4->cAMP Inhibits degradation PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates BDNF BDNF Transcription CREB->BDNF Promotes Antidepressant Antidepressant Effects BDNF->Antidepressant

Caption: this compound inhibits PDE4, leading to increased cAMP and subsequent activation of the PKA/CREB/BDNF pathway.

p38/JNK Signaling Pathway

In the context of LPS-induced neuroinflammation, this compound has been shown to inhibit the phosphorylation of p38 mitogen-activated protein kinase (p38) and c-Jun N-terminal kinase (JNK). The activation of these pathways by inflammatory stimuli contributes to the production of pro-inflammatory cytokines and is associated with depressive-like behaviors. By suppressing the p38/JNK pathway, this compound exerts anti-inflammatory and antidepressant effects.

p38_JNK_Pathway LPS LPS (Inflammatory Stimulus) p38_JNK p38 & JNK Phosphorylation LPS->p38_JNK Activates This compound This compound This compound->p38_JNK Inhibits Inflammation Neuroinflammation p38_JNK->Inflammation Depression Depressive-like Behaviors Inflammation->Depression

Caption: this compound inhibits LPS-induced activation of the p38/JNK pathway, reducing neuroinflammation.

Akt/GSK-3β Signaling Pathway

This compound has also been implicated in the activation of the Akt/glycogen synthase kinase-3β (GSK-3β) signaling pathway. The inhibition of PDE4 by this compound can lead to increased levels of cAMP, which may activate Akt through an Epac-dependent mechanism. Activated Akt then phosphorylates and inactivates GSK-3β. The inhibition of GSK-3β is known to be beneficial in the treatment of depression.

Akt_GSK3b_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 cAMP cAMP PDE4->cAMP Inhibits degradation Epac Epac cAMP->Epac Activates Akt Akt Epac->Akt Activates GSK3b GSK-3β Akt->GSK3b Phosphorylates & Inactivates Antidepressant Antidepressant Effects GSK3b->Antidepressant

Caption: this compound activates the Akt/GSK-3β pathway, contributing to its antidepressant effects.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the antidepressant effects of this compound.

Experimental_Workflow cluster_model Depression Model Induction cluster_treatment Treatment cluster_behavior Behavioral Testing cluster_analysis Analysis LPS LPS Injection FCPR03_Admin This compound Administration LPS->FCPR03_Admin Vehicle_Admin Vehicle Administration LPS->Vehicle_Admin CUMS CUMS Protocol CUMS->FCPR03_Admin CUMS->Vehicle_Admin FST Forced Swim Test FCPR03_Admin->FST TST Tail Suspension Test FCPR03_Admin->TST SPT Sucrose Preference Test FCPR03_Admin->SPT Vehicle_Admin->FST Vehicle_Admin->TST Vehicle_Admin->SPT Data Data Collection & Analysis FST->Data TST->Data SPT->Data Mechanism Mechanism of Action Studies (e.g., Western Blot, ELISA) Data->Mechanism

Caption: A general workflow for assessing the antidepressant potential of this compound in preclinical models.

References

Application Notes and Protocols for Immunohistochemical Analysis in FCPR03 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of immunohistochemistry (IHC) in studies involving FCPR03, a novel and selective phosphodiesterase 4 (PDE4) inhibitor. This compound has demonstrated therapeutic potential by modulating key signaling pathways involved in neuroinflammation and cell survival. IHC is a critical technique to visualize and quantify the effects of this compound on protein expression and post-translational modifications within the tissue microenvironment.

Introduction to this compound

This compound is a promising therapeutic agent that exerts its effects by inhibiting PDE4, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][2][3] This mechanism of action triggers downstream signaling cascades that have been shown to be beneficial in models of neuroinflammation and cerebral ischemia/reperfusion injury.[1][4] Key signaling pathways modulated by this compound include the cAMP/PKA/CREB pathway, inhibition of NF-κB, and activation of the AKT/GSK3β/β-catenin pathway.

IHC can be employed to investigate the in-situ effects of this compound treatment by examining changes in the expression and phosphorylation status of key proteins within these pathways in relevant tissue samples.

Data Presentation

The following tables provide examples of how quantitative data from IHC studies investigating the effects of this compound can be structured for clear comparison.

Table 1: Effect of this compound on pCREB Expression in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

Treatment GroupNpCREB-Positive Cells/mm² (Mean ± SEM)% Change vs. LPSp-value
Vehicle Control8150 ± 12--
LPS (1 mg/kg)855 ± 8-<0.01 vs. Vehicle
This compound (1 mg/kg) + LPS8125 ± 10+127%<0.01 vs. LPS
This compound (5 mg/kg) + LPS8142 ± 11+158%<0.01 vs. LPS

Table 2: Modulation of Inflammatory Markers by this compound in a Middle Cerebral Artery Occlusion (MCAO) Model

Treatment GroupNIba1-Positive Area (%) (Mean ± SEM)NF-κB p65 Nuclear Translocation (%) (Mean ± SEM)
Sham65.2 ± 0.88.5 ± 1.2
MCAO + Vehicle628.6 ± 3.165.2 ± 5.8
MCAO + this compound (3 mg/kg)612.4 ± 1.525.1 ± 3.3

Table 3: Antibody Dilutions and Antigen Retrieval Methods for Key Targets

Target ProteinPrimary Antibody (Example)Optimal DilutionAntigen Retrieval Method
Phospho-CREB (Ser133)Rabbit pAb (Cell Signaling #9198)1:200Citrate Buffer (pH 6.0), 95°C, 20 min
Iba1Goat pAb (Abcam ab5076)1:500Tris-EDTA Buffer (pH 9.0), 95°C, 20 min
NF-κB p65Mouse mAb (Santa Cruz sc-8008)1:100Citrate Buffer (pH 6.0), 95°C, 20 min
Phospho-Akt (Ser473)Rabbit mAb (Cell Signaling #4060)1:150Citrate Buffer (pH 6.0), 95°C, 20 min

Experimental Protocols

General Immunohistochemistry Protocol for Paraffin-Embedded Tissues

This protocol provides a general framework for IHC staining. Optimization of antibody concentrations, incubation times, and antigen retrieval methods is recommended for each new antibody and tissue type.

1. Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 x 5 minutes. b. Immerse slides in 100% Ethanol: 2 x 3 minutes. c. Immerse slides in 95% Ethanol: 1 x 3 minutes. d. Immerse slides in 70% Ethanol: 1 x 3 minutes. e. Rinse in distilled water: 2 x 5 minutes.

2. Antigen Retrieval: a. Perform heat-induced epitope retrieval (HIER) by immersing slides in a pre-heated antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0). b. Maintain a sub-boiling temperature for 10-20 minutes. c. Allow slides to cool on the benchtop for 30 minutes. d. Rinse in distilled water.

3. Peroxidase Blocking (for chromogenic detection): a. Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity. b. Rinse in PBS: 2 x 5 minutes.

4. Blocking: a. Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.

5. Primary Antibody Incubation: a. Dilute the primary antibody to its optimal concentration in the blocking solution. b. Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation: a. Wash slides in PBS: 3 x 5 minutes. b. Incubate sections with a biotinylated or fluorophore-conjugated secondary antibody for 1-2 hours at room temperature.

7. Detection (Chromogenic): a. Wash slides in PBS: 3 x 5 minutes. b. Incubate with an avidin-biotin complex (ABC) reagent for 30 minutes (if using a biotinylated secondary antibody). c. Wash slides in PBS: 3 x 5 minutes. d. Apply the chromogen substrate solution (e.g., DAB) and monitor for color development. e. Stop the reaction by immersing the slides in distilled water.

8. Counterstaining: a. Lightly counterstain with hematoxylin. b. Rinse with running tap water.

9. Dehydration and Mounting: a. Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%). b. Clear in xylene and mount with a permanent mounting medium.

Mandatory Visualizations

FCPR03_Signaling_Pathway cluster_cAMP cAMP/PKA/CREB Pathway cluster_Akt Akt/GSK3β/β-catenin Pathway cluster_NFkB NF-κB Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Akt Akt This compound->Akt cAMP ↑ cAMP PDE4->cAMP | PKA PKA cAMP->PKA CREB CREB PKA->CREB NFkB NF-κB PKA->NFkB pCREB pCREB CREB->pCREB Gene Gene Transcription pCREB->Gene Inflammation ↓ Pro-inflammatory Factors NFkB->Inflammation pAkt pAkt Akt->pAkt GSK3b GSK3β pAkt->GSK3b pGSK3b pGSK3β GSK3b->pGSK3b beta_catenin β-catenin pGSK3b->beta_catenin Cell_Survival ↑ Cell Survival beta_catenin->Cell_Survival

Caption: this compound signaling pathways.

IHC_Workflow start Paraffin-Embedded Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (Chromogen/Fluorophore) secondary_ab->detection counterstain Counterstaining detection->counterstain mounting Dehydration & Mounting counterstain->mounting analysis Microscopic Analysis & Quantification mounting->analysis

Caption: General IHC experimental workflow.

References

Application Notes and Protocols: Measuring cAMP Levels after FCPR03 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FCPR03 is a novel and selective phosphodiesterase 4 (PDE4) inhibitor with potential therapeutic applications in neuroinflammation and ischemic stroke.[1][2] PDE4 is a critical enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in numerous intracellular signaling pathways. By inhibiting PDE4, this compound effectively increases intracellular cAMP levels, which in turn activates downstream signaling cascades, including the Protein Kinase A (PKA) and cAMP-response element-binding protein (CREB) pathway.[1] This modulation of cAMP signaling underlies the anti-inflammatory and neuroprotective effects of this compound.[1][3]

Accurate measurement of intracellular cAMP levels following treatment with this compound is crucial for understanding its mechanism of action, determining its potency and efficacy, and for the development of robust screening assays. These application notes provide detailed protocols for quantifying changes in cAMP levels in response to this compound treatment, utilizing a competitive immunoassay, a widely accepted and reliable method.

Signaling Pathway of this compound

This compound, as a PDE4 inhibitor, prevents the conversion of cAMP to AMP. This leads to an accumulation of intracellular cAMP, which then binds to and activates Protein Kinase A (PKA). Activated PKA can then phosphorylate various downstream targets, including the transcription factor cAMP-response element-binding protein (CREB), leading to the modulation of gene expression and cellular responses.

FCPR03_Signaling_Pathway cluster_cAMP cAMP Metabolism This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits AMP AMP PDE4->AMP cAMP cAMP cAMP->PDE4 PKA PKA cAMP->PKA Activates pCREB Phosphorylated CREB PKA->pCREB Phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory) pCREB->Gene_Expression Modulates ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells (96-well plate) FCPR03_Prep 2. Prepare this compound Dilutions & Controls Cell_Seeding->FCPR03_Prep Treatment 3. Treat Cells with this compound FCPR03_Prep->Treatment Lysis 4. Lyse Cells (+ PDE Inhibitor) Treatment->Lysis ELISA 5. Perform cAMP ELISA Lysis->ELISA Data 6. Measure Signal & Calculate cAMP Levels ELISA->Data

References

Application Notes and Protocols: FCPR03 for Traumatic Brain Injury Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traumatic Brain Injury (TBI) is a complex neurological condition characterized by primary mechanical damage and a subsequent cascade of secondary injuries, including neuroinflammation, oxidative stress, and neuronal apoptosis. These secondary processes are significant contributors to long-term neurological deficits. FCPR03 is a novel and selective phosphodiesterase 4 (PDE4) inhibitor that has demonstrated neuroprotective effects in preclinical models of cerebral ischemia/reperfusion and neuroinflammation. While direct studies on this compound in TBI models are not yet available in the public domain, its mechanisms of action are highly relevant to the pathophysiology of TBI, making it a promising candidate for investigation.

This compound exerts its effects through at least two key signaling pathways: the activation of the AKT/GSK3β/β-catenin pathway and the modulation of the cAMP/PKA/CREB pathway, which also involves the inhibition of NF-κB. These pathways are critically involved in cell survival, inflammation, and synaptic plasticity, all of which are disrupted following a traumatic brain injury.

Mechanism of Action

This compound, as a PDE4 inhibitor, prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to its accumulation within the cell. This increase in intracellular cAMP concentration activates two primary signaling cascades relevant to TBI:

  • cAMP/PKA/CREB Pathway and NF-κB Inhibition : Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of genes involved in neuronal survival and plasticity. Furthermore, this pathway has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]

  • AKT/GSK3β/β-catenin Pathway : this compound has been shown to increase the phosphorylation of Akt (Protein Kinase B), which leads to the inhibitory phosphorylation of Glycogen Synthase Kinase 3β (GSK3β). This inhibition of GSK3β prevents the degradation of β-catenin, allowing it to translocate to the nucleus and activate the transcription of genes associated with cell survival and neurogenesis.

Data Presentation

Due to limitations in accessing full-text articles, the following tables are presented as templates. Researchers should populate these tables with their own experimental data.

Table 1: In Vitro Dose-Response of this compound on Neuronal Cell Viability Following Oxygen-Glucose Deprivation (OGD)

This compound ConcentrationCell Viability (%)
Vehicle Control
1 µM
10 µM
50 µM
100 µM

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Microglia

TreatmentTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Control
LPS
LPS + this compound (1 µM)
LPS + this compound (10 µM)
LPS + this compound (50 µM)

Table 3: In Vivo Efficacy of this compound in a Rat Model of TBI

Treatment GroupNeurological Severity Score (Day 7 post-TBI)Lesion Volume (mm³)
Sham
TBI + Vehicle
TBI + this compound (1 mg/kg)
TBI + this compound (5 mg/kg)
TBI + this compound (10 mg/kg)

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation (OGD)

This protocol assesses the neuroprotective effects of this compound against ischemia-like injury in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Glucose-free DMEM

  • Deoxygenated incubator or chamber (95% N₂, 5% CO₂)

  • MTT or other cell viability assay kit

Procedure:

  • Cell Culture: Plate neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • This compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours prior to OGD.

  • OGD Induction:

    • Wash the cells with glucose-free DMEM.

    • Replace the medium with fresh glucose-free DMEM.

    • Place the plate in a deoxygenated chamber for a predetermined duration (e.g., 2-4 hours) to induce cell injury.

  • Reperfusion:

    • Remove the plate from the chamber.

    • Replace the glucose-free medium with regular, glucose-containing culture medium with the respective concentrations of this compound.

    • Return the plate to a standard incubator (95% air, 5% CO₂) for 24 hours.

  • Cell Viability Assessment:

    • Perform an MTT assay or other cell viability assay according to the manufacturer's instructions to quantify cell survival.

Protocol 2: In Vivo TBI Model (Controlled Cortical Impact - CCI)

This protocol describes a common method for inducing a focal TBI in rodents to evaluate the therapeutic potential of this compound.

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame

  • Controlled cortical impactor device

  • This compound

  • Vehicle solution (e.g., saline with 0.5% DMSO)

  • Surgical tools

  • Suture materials

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and mount it in a stereotaxic frame.

    • Make a midline incision on the scalp and expose the skull.

  • Craniotomy:

    • Perform a craniotomy over the desired cortical region (e.g., parietal cortex) using a high-speed drill, keeping the dura mater intact.

  • CCI Injury:

    • Position the impactor tip perpendicular to the exposed dura.

    • Induce the injury using the CCI device with defined parameters (e.g., velocity, depth, and dwell time).

  • This compound Administration:

    • Administer this compound or vehicle intraperitoneally (i.p.) or intravenously (i.v.) at a predetermined time point post-TBI (e.g., 30 minutes or 1 hour).

  • Post-operative Care:

    • Suture the scalp incision and provide post-operative analgesia.

    • Monitor the animal's recovery.

  • Behavioral and Histological Analysis:

    • Perform neurological scoring (e.g., modified Neurological Severity Score) at various time points post-TBI.

    • At the end of the study period, perfuse the animals and collect the brains for histological analysis (e.g., lesion volume measurement, immunohistochemistry for inflammatory markers or neuronal survival).

Visualizations

Signaling Pathways

FCPR03_Signaling_Pathways cluster_0 AKT/GSK3β/β-catenin Pathway cluster_1 cAMP/PKA/CREB Pathway FCPR03_akt This compound PDE4_akt PDE4 FCPR03_akt->PDE4_akt AKT AKT pAKT p-AKT GSK3b GSK3β pAKT->GSK3b phosphorylates pGSK3b p-GSK3β (inactive) bCatenin β-catenin pGSK3b->bCatenin | degradation bCatenin_nuc β-catenin (nucleus) bCatenin->bCatenin_nuc GeneTx_akt Gene Transcription (Cell Survival, Neurogenesis) bCatenin_nuc->GeneTx_akt FCPR03_camp This compound PDE4_camp PDE4 FCPR03_camp->PDE4_camp cAMP cAMP PDE4_camp->cAMP | degradation PKA PKA cAMP->PKA CREB CREB PKA->CREB phosphorylates NFkB NF-κB PKA->NFkB inhibits pCREB p-CREB GeneTx_camp Gene Transcription (Neuronal Survival, Plasticity) pCREB->GeneTx_camp Cytokines Pro-inflammatory Cytokines NFkB->Cytokines

Caption: this compound's dual signaling pathways in neuroprotection.

Experimental Workflow

TBI_Workflow cluster_animal_model In Vivo TBI Model cluster_assessment Post-TBI Assessment animal_prep Animal Preparation (Anesthesia, Stereotaxic Mounting) craniotomy Craniotomy animal_prep->craniotomy tbi_induction TBI Induction (CCI) craniotomy->tbi_induction drug_admin This compound/Vehicle Administration tbi_induction->drug_admin behavioral Behavioral Testing (e.g., mNSS, Morris Water Maze) drug_admin->behavioral histology Histological Analysis (Lesion Volume, Immunohistochemistry) behavioral->histology biochemical Biochemical Assays (ELISA for Cytokines, Western Blot for Signaling Proteins) histology->biochemical

Caption: Experimental workflow for evaluating this compound in a TBI model.

References

FCPR03: Application in Experimental Models of Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple Sclerosis (MS) is a chronic, inflammatory, and neurodegenerative autoimmune disease of the central nervous system (CNS). Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model to study the pathophysiology of MS and to evaluate potential therapeutic agents. FCPR03 is a novel, potent, and selective phosphodiesterase 4 (PDE4) inhibitor. While this compound has demonstrated neuroprotective effects in models of cerebral ischemia/reperfusion injury through the activation of the AKT/GSK3β/β-catenin signaling pathway, its efficacy in MS models has not yet been reported. This document provides a comprehensive overview of the potential application of this compound in EAE models, based on the known mechanisms of PDE4 inhibitors in neuroinflammation. Detailed protocols for in vivo studies are provided to guide researchers in evaluating the therapeutic potential of this compound for MS.

Mechanism of Action of PDE4 Inhibitors in EAE

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates the immune response. In the context of EAE, PDE4 inhibitors have been shown to exert their therapeutic effects through several mechanisms:

  • Suppression of Pro-inflammatory Cytokines: PDE4 inhibitors decrease the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-17 (IL-17), which are major drivers of the autoimmune attack on the myelin sheath in MS and EAE.

  • Upregulation of Anti-inflammatory Cytokines: Conversely, PDE4 inhibition enhances the production of the anti-inflammatory cytokine interleukin-10 (IL-10), which helps to dampen the autoimmune response.

  • Inhibition of Immune Cell Infiltration: By modulating cytokine and chemokine expression, PDE4 inhibitors can reduce the infiltration of pathogenic T cells and other inflammatory cells into the CNS.

  • Potential for Remyelination: Some studies suggest that specific PDE4 subtype inhibitors may also promote the differentiation of oligodendrocyte precursor cells, indicating a potential role in myelin repair.

Quantitative Data Summary of PDE4 Inhibitors in EAE Models

The following tables summarize the reported effects of various PDE4 inhibitors in EAE models. This data can serve as a benchmark for evaluating the efficacy of this compound.

Table 1: Effect of PDE4 Inhibitors on Clinical Score in EAE

CompoundAnimal ModelDosing RegimenMean Maximum Clinical Score (Treated vs. Control)Percentage Reduction in Clinical Score
RolipramC57BL/6 Mice2 mg/kg, i.p., twice daily1.5 vs 3.0~50%
IbudilastDA Rats10 mg/kg/day, oral1.8 vs 3.5~49%
MesopramLewis RatsProphylactic treatment (dose not specified)Complete suppression vs. severe disease~100%

Table 2: Histopathological and Immunological Effects of PDE4 Inhibitors in EAE

CompoundAnimal ModelReduction in CNS Inflammatory InfiltratesReduction in DemyelinationModulation of Key Cytokines
RolipramC57BL/6 MiceSignificant reductionSignificant reduction↓ TNF-α, ↓ IFN-γ, ↑ IL-10
IbudilastDA RatsSignificant reductionNot specifiedMild suppression of IFN-γ and TNF-α
MesopramLewis RatsSignificant reductionNot specified↓ IFN-γ, ↓ TNF-α (in CNS); Reduced Th1 cytokine production ex vivo

Experimental Protocols

Protocol 1: Induction of Chronic EAE in C57BL/6 Mice

This protocol describes the induction of a chronic EAE model in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

Materials:

  • Female C57BL/6 mice, 8-12 weeks old

  • MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile Phosphate Buffered Saline (PBS)

  • Isoflurane or other appropriate anesthetic

Procedure:

  • Antigen Emulsion Preparation:

    • On the day of immunization, prepare an emulsion of MOG35-55 in CFA.

    • A common concentration is 2 mg/mL of MOG35-55 in PBS, emulsified with an equal volume of CFA containing 4 mg/mL of M. tuberculosis.

    • Emulsify by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).

  • Immunization (Day 0):

    • Anesthetize the mice.

    • Administer a total of 200 µL of the MOG35-55/CFA emulsion subcutaneously, distributed over two sites on the flank.

    • Administer 200 ng of PTX in 100 µL of PBS intraperitoneally (i.p.).

  • Second PTX Injection (Day 2):

    • Administer a second dose of 200 ng of PTX in 100 µL of PBS i.p.

  • Clinical Scoring:

    • Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.

    • Use a standard 0-5 scoring scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Complete hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund or dead

Protocol 2: Administration of this compound

This is a proposed protocol for the administration of this compound, based on typical administration routes and dosages for small molecule inhibitors in EAE.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose, or as determined by this compound solubility)

  • Oral gavage needles or appropriate equipment for the chosen route of administration

Procedure:

  • Dose Selection:

    • Based on pre-clinical data for other PDE4 inhibitors, a starting dose range of 1-10 mg/kg body weight can be considered. Dose-response studies are recommended.

  • Administration Schedule:

    • Prophylactic Treatment: Begin administration of this compound or vehicle on the day of immunization (Day 0) and continue daily throughout the experiment.

    • Therapeutic Treatment: Begin administration of this compound or vehicle at the onset of clinical signs (e.g., clinical score of 1) and continue daily.

  • Route of Administration:

    • Oral gavage is a common and clinically relevant route. Intraperitoneal or subcutaneous injections are also options. The choice will depend on the formulation and pharmacokinetic properties of this compound.

Protocol 3: Histological Analysis of the Spinal Cord

This protocol details the procedures for assessing inflammation and demyelination in the spinal cords of EAE mice.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Paraffin or OCT embedding medium

  • Microtome

  • Hematoxylin and Eosin (H&E) staining reagents

  • Luxol Fast Blue (LFB) staining reagents

  • Microscope

Procedure:

  • Tissue Collection and Fixation:

    • At the end of the experiment, euthanize the mice and perfuse transcardially with cold PBS followed by 4% PFA.

    • Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.

  • Tissue Processing and Sectioning:

    • Process the fixed spinal cords for paraffin or frozen sectioning.

    • Cut 5-10 µm thick longitudinal or cross-sections of the spinal cord.

  • H&E Staining for Inflammation:

    • Deparaffinize and rehydrate the sections.

    • Stain with Hematoxylin to visualize cell nuclei (blue/purple).

    • Counterstain with Eosin to visualize cytoplasm and extracellular matrix (pink).

    • Dehydrate and mount the sections.

    • Quantify inflammatory infiltrates by counting the number of perivascular cuffs and/or the total area of infiltration.

  • Luxol Fast Blue (LFB) Staining for Demyelination:

    • Deparaffinize and rehydrate the sections.

    • Stain with LFB solution (stains myelin blue/green).

    • Differentiate with lithium carbonate solution to remove excess stain from non-myelinated areas.

    • Counterstain with a nuclear stain like Cresyl Violet if desired.

    • Dehydrate and mount the sections.

    • Quantify demyelination by measuring the area of myelin loss.

Protocol 4: Cytokine Analysis by ELISA

This protocol outlines the measurement of cytokine levels in spleen cell cultures.

Materials:

  • Spleens from EAE mice

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MOG35-55 peptide

  • ELISA kits for TNF-α, IFN-γ, IL-17, and IL-10

  • 96-well plates

  • ELISA plate reader

Procedure:

  • Spleen Cell Culture:

    • At the end of the experiment, aseptically remove the spleens.

    • Prepare single-cell suspensions by homogenizing the spleens and passing them through a cell strainer.

    • Lyse red blood cells using an appropriate lysis buffer.

    • Wash and resuspend the splenocytes in complete RPMI medium.

    • Plate the cells in 96-well plates at a density of 2 x 10^5 cells/well.

    • Stimulate the cells with MOG35-55 peptide (e.g., 10 µg/mL) for 48-72 hours.

  • ELISA:

    • Collect the culture supernatants.

    • Perform ELISA for TNF-α, IFN-γ, IL-17, and IL-10 according to the manufacturer's instructions.

    • Read the absorbance on a plate reader and calculate the cytokine concentrations based on a standard curve.

Visualizations

FCPR03_Signaling_Pathway cluster_cell Immune Cell (e.g., T cell, Macrophage) cluster_nucleus Nucleus This compound This compound PDE4 PDE4 This compound->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates Pro_inflammatory Pro-inflammatory Cytokine Genes (TNF-α, IFN-γ, IL-17) CREB->Pro_inflammatory inhibits transcription Anti_inflammatory Anti-inflammatory Cytokine Gene (IL-10) CREB->Anti_inflammatory promotes transcription

Caption: Hypothesized signaling pathway of this compound in immune cells.

EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Immunization Day 0: MOG35-55/CFA Subcutaneous Injection PTX1 Day 0: Pertussis Toxin Intraperitoneal Injection PTX2 Day 2: Pertussis Toxin Intraperitoneal Injection Treatment_Start Initiate this compound or Vehicle (Prophylactic or Therapeutic) Daily_Dosing Daily Administration Treatment_Start->Daily_Dosing Clinical_Scoring Daily Clinical Scoring Daily_Dosing->Clinical_Scoring Tissue_Harvest Endpoint: Tissue Harvest (Spinal Cord, Spleen) Clinical_Scoring->Tissue_Harvest Histology Histology (H&E, LFB) Tissue_Harvest->Histology Cytokine_Analysis Cytokine Analysis (ELISA) Tissue_Harvest->Cytokine_Analysis cluster_induction cluster_induction cluster_induction->Treatment_Start

Caption: Experimental workflow for testing this compound in the EAE model.

FCPR03_Effects_Logic This compound This compound Administration PDE4_Inhibition PDE4 Inhibition This compound->PDE4_Inhibition cAMP_Increase Increased Intracellular cAMP PDE4_Inhibition->cAMP_Increase Immune_Modulation Immune Modulation cAMP_Increase->Immune_Modulation Pro_Inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-17) Immune_Modulation->Pro_Inflammatory_Cytokines Anti_Inflammatory_Cytokines ↑ Anti-inflammatory Cytokines (IL-10) Immune_Modulation->Anti_Inflammatory_Cytokines Reduced_Inflammation Reduced CNS Inflammation Pro_Inflammatory_Cytokines->Reduced_Inflammation Anti_Inflammatory_Cytokines->Reduced_Inflammation CNS_Effects CNS Effects Reduced_Demyelination Reduced Demyelination Reduced_Inflammation->Reduced_Demyelination Clinical_Outcome Amelioration of EAE Reduced_Inflammation->Clinical_Outcome Reduced_Demyelination->Clinical_Outcome

Troubleshooting & Optimization

Optimizing FCPR03 Concentration for Enhanced Cell Viability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing FCPR03 concentration in cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell culture experiments?

A1: Based on in vitro studies with related compounds and the known behavior of selective PDE4 inhibitors, a starting concentration range of 1 µM to 10 µM is recommended for initial experiments.[1] The optimal concentration is highly dependent on the cell type and the specific experimental conditions. A dose-response curve should be performed to determine the ideal concentration for your particular cell line and assay.

Q2: How long should I incubate my cells with this compound before assessing cell viability?

A2: The necessary incubation time can vary. Some studies with similar compounds report effects in as little as 30 minutes, while others involve incubations of 18 hours or more.[1] For cell viability assays, a common incubation period is 24 to 72 hours, but this should be optimized for your specific experimental goals.

Q3: I am observing a decrease in cell viability at my desired therapeutic concentration. What could be the cause?

A3: While this compound is a selective inhibitor, off-target effects or cell-type-specific toxicity can occur at higher concentrations. It is crucial to differentiate between the desired pharmacological effect and potential cytotoxicity. Consider performing a full dose-response curve to identify the therapeutic window for your cell line. Additionally, ensure that the solvent (e.g., DMSO) concentration is not exceeding cytotoxic levels (typically <0.5%).

Q4: Can this compound affect cell proliferation in addition to its known anti-inflammatory and neuroprotective effects?

A4: Yes, some PDE4 inhibitors have been shown to have anti-proliferative effects in certain cancer cell lines.[2] If your experiment involves assessing cell proliferation, it is important to consider that this compound may directly impact cell growth rates.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in cell viability results between replicates. - Uneven cell seeding. - Inconsistent this compound concentration. - Edge effects in the microplate.- Ensure a homogenous cell suspension before seeding. - Prepare a master mix of this compound-containing medium for all relevant wells. - Avoid using the outer wells of the microplate, or fill them with a buffer to maintain humidity.
No observable effect of this compound on cell viability or the intended target. - this compound concentration is too low. - Insufficient incubation time. - this compound degradation.- Perform a dose-response experiment with a wider concentration range. - Increase the incubation time. - Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.[1]
Unexpectedly high cell death even at low this compound concentrations. - Cell line is particularly sensitive to PDE4 inhibition. - Contamination of cell culture. - Cytotoxicity of the solvent.- Use a lower concentration range in your dose-response curve. - Regularly test for mycoplasma and other contaminants. - Include a solvent control to ensure the vehicle is not causing toxicity.
Discrepancy between results from different cell viability assays. - Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity).- Use multiple, mechanistically different viability assays to confirm results. For example, combine a metabolic assay (MTT, AlamarBlue) with a dye exclusion assay (Trypan Blue).

Quantitative Data Summary

While specific IC50 values for this compound across a wide range of cell lines are not yet extensively published, the following table provides data for a related compound, dorsomorphin, to offer a point of reference for expected potency in cancer cell lines.

CompoundCell LineAssayIC50 (µM)
DorsomorphinHeLaCCK-810.71
DorsomorphinHCT116CCK-811.34

Data for dorsomorphin, a compound with some similar kinase inhibitory properties, is provided as a reference for typical potency in cell-based assays.[3]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using an MTT Assay

This protocol outlines the steps to determine the effect of a range of this compound concentrations on cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no treatment" control.

    • Carefully remove the medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Add 100 µL of MTT solvent to each well.

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Protocol 2: Real-Time Cell Viability Monitoring with AlamarBlue Assay

This protocol allows for the continuous monitoring of cell viability over time in the presence of this compound.

Materials:

  • This compound stock solution

  • Cell line of interest

  • Complete cell culture medium

  • 96-well black, clear-bottom plates

  • AlamarBlue™ reagent

  • Fluorescence microplate reader (Excitation ~560 nm, Emission ~590 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

  • This compound Treatment: Add serial dilutions of this compound to the wells as described in the MTT protocol.

  • AlamarBlue Addition: Add AlamarBlue™ reagent to each well at a final concentration of 10% (v/v).

  • Incubation and Reading:

    • Incubate the plate at 37°C.

    • Measure fluorescence at various time points (e.g., 4, 8, 12, 24, 48 hours) without changing the medium.

  • Data Analysis:

    • Subtract the fluorescence of the blank (medium with AlamarBlue™ but no cells) from all readings.

    • Plot fluorescence intensity against time for each this compound concentration to monitor changes in cell viability.

Visualizations

FCPR03_Experimental_Workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation prepare_this compound Prepare this compound serial dilutions overnight_incubation->prepare_this compound add_this compound Add this compound to cells prepare_this compound->add_this compound incubate_treatment Incubate for 24-72 hours add_this compound->incubate_treatment add_reagent Add viability reagent (MTT or AlamarBlue) incubate_treatment->add_reagent incubate_assay Incubate for specified time add_reagent->incubate_assay read_plate Read absorbance/fluorescence incubate_assay->read_plate normalize_data Normalize data to control read_plate->normalize_data plot_curve Plot dose-response curve normalize_data->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 end End determine_ic50->end

Caption: Workflow for optimizing this compound concentration using cell viability assays.

FCPR03_Signaling_Pathway This compound Signaling Pathway This compound This compound PDE4 PDE4 This compound->PDE4 inhibits NFkB NF-κB This compound->NFkB inhibits Akt Akt This compound->Akt activates cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates Neuroprotection Neuroprotection CREB->Neuroprotection promotes Pro_inflammatory Pro-inflammatory Cytokines NFkB->Pro_inflammatory promotes GSK3b GSK3β Akt->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin inhibits beta_catenin->Neuroprotection promotes

Caption: Simplified signaling pathways modulated by this compound.

References

FCPR03 Technical Support Center: Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of the novel phosphodiesterase 4 (PDE4) inhibitor, FCPR03. The following recommendations are based on general best practices for the handling and storage of small molecule research compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C or -80°C.[1][2] To prevent degradation from moisture and light, the container should be opaque and stored with a desiccant.[2][3] When accessing the compound, allow the container to equilibrate to room temperature before opening to prevent condensation.[4]

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare a high-concentration stock solution in an anhydrous, aprotic solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes in tightly sealed, light-protected vials and store at -80°C. This practice minimizes repeated freeze-thaw cycles, which can lead to compound degradation. The final concentration of DMSO in experimental assays should typically be kept below 0.5% to avoid solvent-induced effects.

Q3: What are the potential signs of this compound degradation?

A3: Visual indicators of degradation in solid this compound can include a change in color or the appearance of clumping. For this compound in solution, the presence of precipitates or a change in the solution's color may suggest degradation or insolubility. A definitive assessment of degradation requires analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect the appearance of degradation products and a decrease in the purity of the active compound.

Q4: How stable is this compound in aqueous solutions for cell-based assays?

A4: The stability of small molecules in aqueous media can be limited. It is best practice to prepare fresh dilutions in your aqueous experimental medium from a frozen DMSO stock solution immediately before use. Avoid storing this compound in aqueous buffers for extended periods.

Q5: Are there any known incompatibilities for this compound?

A5: As this compound is a benzamide derivative, it may be susceptible to hydrolysis under strong acidic or basic conditions. It is also advisable to avoid strong oxidizing agents. Always refer to the Safety Data Sheet (SDS) for specific chemical incompatibility information.

Stability Data Summary

Since specific public stability data for this compound is not available, the following table summarizes general recommended storage conditions for a novel research compound like this compound, based on established guidelines.

Form Storage Condition Temperature Humidity Light Condition Notes
Solid (Powder) Long-Term-20°C to -80°CControlled (with desiccant)Protected from lightUse an airtight, opaque container.
Short-Term2°C to 8°CControlled (with desiccant)Protected from lightSuitable for several weeks.
In Solution (DMSO) Long-Term-80°CN/AProtected from lightAliquot into single-use vials to avoid freeze-thaw cycles.
Short-Term-20°CN/AProtected from lightSuitable for short-term storage of working stocks.
In Aqueous Buffer Working Solution2°C to 8°CN/AProtected from lightPrepare fresh daily; do not store.

Troubleshooting Guide

Issue: The compound is difficult to dissolve in aqueous buffer.

  • Question: My this compound is precipitating when I dilute it from the DMSO stock into my aqueous experimental medium. What can I do?

  • Answer: This indicates that the solubility limit of this compound in your aqueous medium has been exceeded.

    • Initial Steps: First, ensure your DMSO stock is fully dissolved. Gently warm the stock solution to 37°C for a few minutes and vortex.

    • Optimization: Try lowering the final concentration of this compound in your medium. You can also investigate the use of a co-solvent or a pharmaceutically acceptable solubilizing agent, but be sure to include appropriate vehicle controls in your experiments. For compounds with ionizable groups, adjusting the pH of the buffer may improve solubility.

Issue: Loss of expected biological activity.

  • Question: this compound is not showing the expected inhibitory effect in my assay. Could the compound have degraded?

  • Answer: A loss of activity can be due to several factors, including compound degradation, improper concentration, or experimental setup.

    • Verify Compound Integrity: The most direct way to check for degradation is to analyze your stock solution using a stability-indicating analytical method like HPLC to confirm its purity and concentration.

    • Check Handling Procedures: Review your storage and handling procedures. Has the stock solution undergone multiple freeze-thaw cycles? Was it exposed to light for an extended period?

    • Experimental Controls: Ensure that your experimental controls are working as expected. If possible, include a positive control compound with a similar mechanism of action to validate the assay.

Issue: Inconsistent results between experiments.

  • Question: I am observing significant variability in my results when using this compound. What could be the cause?

  • Answer: Inconsistent results often point to issues with solution preparation or compound stability.

    • Standardize Solution Preparation: Always prepare fresh dilutions of this compound from a validated stock solution for each experiment. Do not reuse diluted solutions from previous experiments.

    • Evaluate Stock Stability: If you have been using the same stock solution for a prolonged period, its integrity may be compromised. Prepare a fresh stock solution from solid this compound and compare its performance to the old stock.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways of this compound and to generate samples for the development of a stability-indicating analytical method.

Methodology:

  • Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions: Subject the this compound solutions to the following forced degradation conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate a solution and a solid sample at 80°C for 48 hours.

    • Photostability: Expose a solution and a solid sample to a calibrated light source (e.g., ICH option 2) for a specified duration.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze the stressed samples using an appropriate analytical technique, such as HPLC with a photodiode array (PDA) detector, to separate the parent this compound peak from any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of accurately quantifying this compound in the presence of its impurities and degradation products.

Methodology:

  • Column and Mobile Phase Screening: Begin with a common reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm). Screen different mobile phase compositions (e.g., mixtures of acetonitrile or methanol with buffered aqueous phases at various pH levels) to achieve optimal separation of this compound from the degradants generated in the forced degradation study.

  • Method Optimization: Fine-tune the separation by adjusting parameters such as the mobile phase gradient, flow rate, and column temperature. The goal is to achieve baseline separation for all relevant peaks.

  • Detection: Use a PDA detector to identify the optimal wavelength for the detection of this compound and its degradation products. The PDA can also be used to assess peak purity.

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines for parameters including specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

G Troubleshooting Loss of this compound Activity start Loss of Expected Biological Activity check_compound Verify Compound Integrity (Purity, Concentration via HPLC) start->check_compound check_handling Review Handling & Storage (Freeze-thaw cycles, light exposure) start->check_handling check_assay Validate Assay Performance (Controls, Reagents) start->check_assay degraded Compound Degraded check_compound->degraded Purity < 95% or Degradants Present handling_issue Improper Handling check_handling->handling_issue Multiple Freeze-Thaws or Light Exposure assay_issue Assay Issue check_assay->assay_issue Controls Failed solution_degraded Prepare Fresh Stock from Solid Material degraded->solution_degraded solution_handling Revise Handling Protocol (Aliquot, protect from light) handling_issue->solution_handling solution_assay Troubleshoot Assay (New reagents, check protocol) assay_issue->solution_assay G Experimental Workflow for Forced Degradation Study cluster_stress Apply Stress Conditions start Prepare this compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (80°C, Solid & Solution) start->thermal photo Photostability (ICH Light Source) start->photo analysis Sample at Time Points (Neutralize if needed) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis hplc Analyze via Stability-Indicating HPLC-PDA Method analysis->hplc end Identify Degradation Products & Determine Degradation Pathways hplc->end G Potential Degradation Pathways of a Benzamide Compound This compound This compound (Benzamide Derivative) hydrolysis Hydrolysis (Acid or Base Catalyzed) This compound->hydrolysis oxidation Oxidation This compound->oxidation photolysis Photolysis (UV/Vis Light) This compound->photolysis product_hydrolysis Carboxylic Acid + Amine hydrolysis->product_hydrolysis product_oxidation Oxidized Derivatives (e.g., N-oxides) oxidation->product_oxidation product_photolysis Photolytic Fragments photolysis->product_photolysis

References

Technical Support Center: Managing Side Effects of PDE4 Inhibitors in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the side effects of Phosphodiesterase 4 (PDE4) inhibitors in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of PDE4 inhibitors observed in animal studies?

A1: The most frequently reported side effects associated with systemic administration of pan-PDE4 inhibitors in animal models include gastrointestinal (GI) issues such as nausea, emesis (in species that can vomit), and diarrhea.[1][2][3] Neurological effects like headache and dizziness, as well as cardiovascular changes, have also been noted.[1][3]

Q2: Why is emesis a significant concern with PDE4 inhibitors, and which animal model is most appropriate for studying it?

A2: Emesis is a primary dose-limiting side effect of PDE4 inhibitors in humans. Ferrets are the preferred animal model for studying emesis because they possess a vomiting reflex, unlike rodents. In rodents, which cannot vomit, surrogate markers such as the reversal of anesthesia induced by α2-adrenoceptor agonists are used to assess the emetic potential of these compounds.

Q3: Are there strategies to mitigate the emetic side effects of PDE4 inhibitors?

A3: Yes, several strategies are being explored. One promising approach is the development of subtype-selective PDE4 inhibitors. Studies suggest that inhibition of the PDE4D isoform is primarily responsible for emesis. Therefore, inhibitors selective for other isoforms, such as PDE4B, may have a reduced emetic potential. Additionally, co-administration with anti-emetic agents has been investigated.

Q4: What are the cardiovascular side effects associated with PDE4 inhibitors in animal studies?

A4: In preclinical toxicology studies, some PDE4 inhibitors have been linked to vascular injury and perivascular inflammation, particularly in the mesenteric arteries of rats and dogs. Hemodynamic changes, including decreased blood pressure and increased heart rate, have also been observed. However, some studies with specific PDE4 inhibitors, like rolipram, have shown minimal effects on blood pressure and heart rate.

Q5: How can I assess for potential neurological side effects in my animal studies?

A5: Motor coordination and balance, which can be affected by neurological side effects, can be assessed using the rotarod test in rodents. This test measures the ability of an animal to stay on a rotating rod, and impaired performance can indicate neurological deficits.

Troubleshooting Guides

Problem 1: High Incidence of Emesis in Ferret Studies

Symptoms:

  • Frequent retching and vomiting in ferrets following administration of a PDE4 inhibitor.

  • Inability to escalate dosage due to emetic events.

Possible Causes:

  • The PDE4 inhibitor has a strong emetic liability, likely due to non-selective inhibition of PDE4 isoforms, particularly PDE4D.

  • The dose administered is above the emetic threshold for the specific compound.

Solutions:

  • Dose-Response Evaluation: Conduct a thorough dose-response study to identify the minimal effective dose with an acceptable emetic profile.

  • Consider a Subtype-Selective Inhibitor: If possible, switch to a PDE4 inhibitor with higher selectivity for isoforms other than PDE4D.

  • Co-administration with an α2-adrenoceptor Agonist: Pre-treatment with an α2-adrenoceptor agonist like clonidine has been shown to protect against PDE4 inhibitor-induced emesis in ferrets.

Problem 2: Signs of Gastrointestinal Distress in Rodents (Diarrhea, Gastroparesis)

Symptoms:

  • Loose stools or diarrhea observed in rodent cages.

  • Delayed gastric emptying (gastroparesis), which can be a correlate of nausea in non-emetic species.

Possible Causes:

  • The PDE4 inhibitor is causing irritation to the GI tract or altering gut motility.

  • High doses of the compound are leading to more pronounced GI effects.

Solutions:

  • Assess Gastric Emptying: Utilize a gastric emptying assay to quantify the extent of gastroparesis. This can help in comparing the GI tolerability of different compounds.

  • Evaluate Fecal Output: In studies of stress-induced defecation in rodents, some PDE4 inhibitors have been shown to decrease fecal pellet output, though effects on fecal water content can vary. Monitoring these parameters can provide insights into the compound's GI effects.

  • Formulation Optimization: Consider if the vehicle or formulation of the drug is contributing to the GI upset.

Problem 3: Evidence of Cardiovascular Liabilities (Vasculitis, Hemodynamic Changes)

Symptoms:

  • Histopathological evidence of vascular inflammation or necrosis in tissues, particularly the mesentery in rats.

  • Significant changes in blood pressure and heart rate upon drug administration.

Possible Causes:

  • The PDE4 inhibitor has off-target effects or a mechanism that induces vascular toxicity.

  • The observed hemodynamic changes are a direct pharmacological effect of the compound.

Solutions:

  • Histopathological Examination: Conduct thorough histological examinations of key tissues, including the heart and mesenteric arteries, in toxicology studies.

  • Hemodynamic Monitoring: In relevant studies, continuously monitor blood pressure and heart rate using telemetry in conscious animals to accurately assess cardiovascular effects.

  • Dose Selection: Carefully select doses for efficacy studies that are below the threshold for inducing vascular toxicity, if possible.

Data Summary

Table 1: Emetic Effects of Pan-PDE4 Inhibitors in Ferrets

PDE4 InhibitorRoute of AdministrationDose RangeObservation
RS14203Oral-Dose-dependent emesis
R-rolipramOral-Emesis observed, but not clearly dose-dependent
CT-2450Oral-Emesis observed, but not clearly dose-dependent

Data summarized from a study by Robichaud et al. (1999).

Table 2: Effect of PDE4 Inhibitors on Gastric Retention in Mice (A Correlate for Nausea/Emesis)

PDE4 InhibitorDose (mg/kg, i.p.)Gastric Retention (% of Control)
Rolipram0.04Significantly increased
Piclamilast0.2Significantly increased
Roflumilast1Significantly increased
RS253441Significantly increased

Data indicates that pan-PDE4 inhibitors induce gastroparesis in mice at doses relevant for therapeutic effects.

Table 3: Cardiovascular Effects of the PDE4 Inhibitor CI-1044 in Dogs

Dose (mg/kg/day, oral)Observation
5No significant findings
10No significant findings
20Disseminated vascular necrosis and inflammation
50Disseminated vascular necrosis and inflammation

CI-1044 induced vascular lesions at higher doses in a 4-day study.

Experimental Protocols

Protocol 1: Assessment of Emesis in Ferrets

Objective: To evaluate the emetic potential of a PDE4 inhibitor.

Methodology:

  • Acclimatize male ferrets to the experimental conditions.

  • Administer the test PDE4 inhibitor or vehicle control via the desired route (e.g., oral gavage).

  • Observe the animals continuously for a defined period (e.g., 4 hours) for signs of retching and vomiting.

  • Record the latency to the first emetic episode and the total number of emetic events for each animal.

  • A dose-response curve can be generated by testing a range of doses.

Protocol 2: Gastric Emptying Assay in Mice

Objective: To assess a surrogate marker for nausea and GI distress.

Methodology:

  • Fast mice overnight but allow free access to water.

  • Administer the PDE4 inhibitor or vehicle control (e.g., intraperitoneally).

  • After a set time (e.g., 30 minutes), administer a non-absorbable marker mixed with a nutrient meal (e.g., FITC-dextran in a semi-solid food bolus) via oral gavage.

  • After a further defined period (e.g., 30 minutes), euthanize the animals.

  • Surgically remove the stomach and small intestine.

  • Quantify the amount of the marker remaining in the stomach and the amount that has passed into the small intestine using a suitable detection method (e.g., fluorescence spectroscopy for FITC-dextran).

  • Calculate the percentage of gastric emptying.

Protocol 3: Rotarod Test for Motor Coordination in Mice

Objective: To assess potential neurological side effects.

Methodology:

  • Acclimatize mice to the testing room and the rotarod apparatus.

  • A training session may be conducted where mice are placed on the rotating rod at a constant low speed.

  • On the test day, administer the PDE4 inhibitor or vehicle control.

  • At a specified time post-dosing, place the mouse on the rotarod, which is set to accelerate from a low to a high speed over a set time (e.g., 4 to 40 rpm over 300 seconds).

  • Record the latency to fall from the rod for each mouse.

  • Perform multiple trials with an inter-trial interval (e.g., 15 minutes).

Protocol 4: Measurement of Blood Pressure and Heart Rate in Conscious Rats

Objective: To evaluate the cardiovascular effects of a PDE4 inhibitor.

Methodology:

  • Surgically implant a telemetry transmitter for the measurement of blood pressure and heart rate in the abdominal aorta of the rats.

  • Allow the animals to recover from surgery.

  • On the day of the experiment, record baseline cardiovascular parameters.

  • Administer the PDE4 inhibitor or vehicle control.

  • Continuously monitor and record blood pressure and heart rate for a specified duration to assess any drug-induced changes.

Visualizations

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates AMP 5'-AMP PDE4->AMP Hydrolyzes PDE4_Inhibitor PDE4 Inhibitor PDE4_Inhibitor->PDE4 Inhibits CREB CREB Phosphorylation PKA->CREB Inflammation Decreased Inflammation CREB->Inflammation

Caption: Simplified PDE4 signaling pathway and the action of PDE4 inhibitors.

Experimental_Workflow_Emesis start Start acclimatize Acclimatize Ferrets start->acclimatize administer Administer PDE4 Inhibitor or Vehicle acclimatize->administer observe Observe for Retching and Vomiting administer->observe record Record Latency and Number of Emetic Events observe->record analyze Analyze Data (Dose-Response) record->analyze end End analyze->end

Caption: Experimental workflow for assessing emesis in ferrets.

Troubleshooting_Logic start Side Effect Observed is_emesis Emesis in Ferrets? start->is_emesis is_gi GI Distress in Rodents? is_emesis->is_gi No solution_emesis Lower Dose Use PDE4D-sparing inhibitor Co-administer anti-emetic is_emesis->solution_emesis Yes is_cv Cardiovascular Effects? is_gi->is_cv No solution_gi Assess Gastric Emptying Optimize Formulation Lower Dose is_gi->solution_gi Yes solution_cv Conduct Histopathology Monitor Hemodynamics Dose below toxicity threshold is_cv->solution_cv Yes end Continue Study solution_emesis->end solution_gi->end solution_cv->end

Caption: Troubleshooting logic for managing common side effects.

References

Technical Support Center: Improving FCPR03 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FCPR03, a novel phosphodiesterase 4 (PDE4) inhibitor with promising neuroprotective and anti-inflammatory properties. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective delivery of this compound in animal models and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, selective phosphodiesterase 4 (PDE4) inhibitor. Its primary mechanism of action involves preventing the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger. This leads to the activation of downstream signaling pathways, including the cAMP/PKA/CREB and AKT/GSK3β/β-catenin pathways, and the inhibition of the pro-inflammatory NF-κB pathway. These actions contribute to its neuroprotective and anti-inflammatory effects.

Q2: What are the primary research applications for this compound in animal models?

A2: this compound is primarily investigated in animal models of neurological and inflammatory disorders. Key research areas include:

  • Ischemic Stroke: Reducing infarct volume and improving neurological outcomes in models like the middle cerebral artery occlusion (MCAO) model in rats.

  • Neuroinflammation: Alleviating neuroinflammatory responses in lipopolysaccharide (LPS)-induced models in mice.

  • Depressive-like Behaviors: Mitigating depressive-like behaviors in various mouse models.

Q3: What is the recommended dosage of this compound for in vivo studies in mice?

A3: Based on published studies, a common dosage range for this compound in mice is 0.5–1.0 mg/kg , administered via intraperitoneal (i.p.) injection. The optimal dose may vary depending on the specific animal model and experimental endpoint.

Q4: How should I prepare this compound for administration to animals?

A4: this compound is typically prepared in a vehicle solution suitable for in vivo administration. A commonly used vehicle is a mixture of 0.5% dimethyl sulfoxide (DMSO) and 0.5% carboxymethylcellulose sodium . It is crucial to ensure the compound is fully dissolved and the solution is sterile before injection.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of this compound Solution

  • Problem: You observe that your this compound solution is cloudy or that the compound precipitates out of solution, leading to inaccurate dosing and reduced bioavailability.

  • Potential Causes:

    • This compound, like many small molecule inhibitors, may have limited aqueous solubility.

    • The chosen vehicle may not be optimal for maintaining this compound in solution at the desired concentration.

    • The solution may have been stored improperly or for too long.

  • Troubleshooting Steps:

    • Vehicle Optimization: If using a different vehicle than the recommended 0.5% DMSO and 0.5% carboxymethylcellulose sodium, consider switching to this formulation. For other potential vehicles, it is important to assess the solubility of this compound empirically.

    • Sonication: Gently sonicate the solution in a water bath to aid in dissolution. Avoid excessive heat, which could degrade the compound.

    • Fresh Preparation: Prepare the this compound solution fresh before each experiment to minimize the risk of precipitation over time.

    • Particle Size Reduction: If working with a solid form of this compound, ensuring a small particle size can improve the dissolution rate.

Issue 2: Variability in Experimental Results

  • Problem: You are observing high variability in your experimental outcomes (e.g., infarct size, behavioral scores) between animals in the same treatment group.

  • Potential Causes:

    • Inconsistent administration of this compound, leading to variable dosing.

    • Stress induced by handling and injection, which can influence inflammatory and neurological responses.

    • Biological variability between individual animals.

  • Troubleshooting Steps:

    • Standardize Injection Technique: Ensure all researchers are using a consistent and accurate intraperitoneal injection technique. Proper restraint and a swift, confident injection at the correct anatomical location are crucial.

    • Acclimatization: Allow animals to acclimatize to the experimental environment and handling procedures for a sufficient period before starting the experiment to reduce stress.

    • Control for Biological Variables: Randomize animals into treatment groups and, where possible, use age- and weight-matched animals.

    • Injection Volume: Use a consistent and appropriate injection volume for the size of the animal to ensure accurate dosing.

Issue 3: Potential Adverse Effects

  • Problem: You are concerned about potential off-target or adverse effects of this compound in your animal model.

  • Potential Causes:

    • PDE4 inhibitors as a class are known to have potential side effects, including nausea and emesis (though this compound is reported to have low emetic potential). In rodents, this can manifest as behaviors like pica (eating non-food items).

    • High doses of PDE4 inhibitors have been linked to pro-inflammatory effects in some animal models.

  • Troubleshooting Steps:

    • Dose-Response Study: If you suspect adverse effects, conduct a dose-response study to determine the minimal effective dose that achieves the desired therapeutic effect with the fewest side effects.

    • Monitor for Adverse Signs: Closely monitor animals for any signs of distress, changes in body weight, food and water intake, and abnormal behaviors.

    • Consider Co-administration: In some studies with other PDE4 inhibitors, co-administration with a cyclooxygenase-2 (COX-2) inhibitor has been shown to prevent certain adverse effects. This could be explored as a potential strategy if adverse effects are observed.

Data Presentation

While specific pharmacokinetic and biodistribution data for this compound are not yet widely available in the public domain, the following tables provide a template for how to structure such data once it is generated or obtained.

Table 1: Pharmacokinetic Parameters of this compound in Rodents (Hypothetical Data)

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
Mouse Intraperitoneal1.0DataDataDataData
Rat Intraperitoneal1.0DataDataDataData
Rat Oral5.0DataDataDataData

Table 2: Biodistribution of this compound in Mice (Hypothetical Data)

TissueConcentration (ng/g) at 1h post-injection (1.0 mg/kg, i.p.)
Brain Data
Liver Data
Spleen Data
Kidney Data
Lungs Data
Heart Data
Plasma Data

Experimental Protocols

1. Protocol for Intraperitoneal (i.p.) Injection of this compound in Mice

  • Preparation:

    • Prepare a fresh solution of this compound in a vehicle of 0.5% DMSO and 0.5% carboxymethylcellulose sodium at the desired concentration.

    • Ensure the solution is sterile by filtering it through a 0.22 µm syringe filter.

    • Use a new sterile syringe and needle (25-27 gauge) for each animal.

  • Restraint:

    • Gently but firmly restrain the mouse by scruffing the neck and back to expose the abdomen.

  • Injection:

    • Tilt the mouse's head slightly downwards.

    • Insert the needle at a 15-30 degree angle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

    • Aspirate briefly to ensure no blood or urine is drawn back, indicating incorrect placement.

    • Inject the solution smoothly and withdraw the needle.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

2. Western Blot Analysis of AKT/GSK3β/β-catenin and cAMP/PKA/CREB Signaling Pathways in Brain Tissue

  • Tissue Homogenization:

    • Rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice.

    • Homogenize the tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-GSK3β, GSK3β, β-catenin, p-CREB, CREB) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

FCPR03_Signaling_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits NFkB NF-κB This compound->NFkB Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates AKT AKT cAMP->AKT Activates CREB CREB PKA->CREB Activates Anti_inflammation Anti-inflammation PKA->Anti_inflammation Neuroprotection Neuroprotection CREB->Neuroprotection GSK3b GSK3β AKT->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Inhibits beta_catenin->Neuroprotection NFkB->Anti_inflammation

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow_MCAO cluster_pre_treatment Pre-treatment cluster_surgery Surgery cluster_post_treatment_assessment Post-treatment Assessment FCPR03_admin This compound or Vehicle Administration (i.p.) MCAO Middle Cerebral Artery Occlusion (MCAO) FCPR03_admin->MCAO Reperfusion Reperfusion MCAO->Reperfusion Neuro_scoring Neurological Scoring Reperfusion->Neuro_scoring Infarct_volume Infarct Volume Measurement Reperfusion->Infarct_volume Biochemical_analysis Biochemical Analysis (Western Blot, etc.) Reperfusion->Biochemical_analysis Troubleshooting_Logic Start Inconsistent Experimental Results Check1 Check this compound Solution Prep Start->Check1 Check2 Review Injection Technique Start->Check2 Check3 Evaluate Animal Handling & Environment Start->Check3 Solution1 Optimize Vehicle Use Sonication Prepare Fresh Check1->Solution1 Precipitation or Cloudiness Solution2 Standardize Protocol Ensure Proper Restraint Use Correct Needle Gauge Check2->Solution2 Inconsistent Dosing Solution3 Acclimatize Animals Randomize Groups Minimize Stressors Check3->Solution3 High Stress Levels

Common issues with FCPR03 in research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FCPR03, a selective phosphodiesterase 4 (PDE4) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, with the chemical name N-Isopropyl-3-(cyclopropylmethoxy)-4-difluoromethoxy benzamide, is a novel and highly selective inhibitor of phosphodiesterase 4 (PDE4).[1] Its primary mechanism of action is to prevent the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger.[1] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling pathways such as the protein kinase A (PKA) and exchange protein activated by cAMP (Epac) pathways. This modulation of cAMP signaling underlies its neuroprotective, anti-inflammatory, and antidepressant-like effects.[1][2]

Q2: What are the known signaling pathways affected by this compound?

A2: this compound has been shown to modulate several key signaling pathways, including:

  • cAMP/PKA/CREB Pathway: Increased cAMP levels activate PKA, which then phosphorylates the cAMP response element-binding protein (CREB). This pathway is crucial for its anti-inflammatory and antidepressant-like effects.[2]

  • AKT/GSK3β/β-catenin Pathway: this compound can activate this pathway, which is instrumental in its neuroprotective effects observed in models of cerebral ischemia/reperfusion injury.

  • NF-κB Inhibition: this compound has been demonstrated to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation.

Q3: What are the reported IC50 values for this compound against different PDE4 subtypes?

A3: this compound exhibits high selectivity for PDE4. The reported half-maximal inhibitory concentration (IC50) values are summarized in the table below.

TargetIC50 Value
PDE4 Catalytic Domain60 nM
PDE4B131 nM
PDE4D747 nM
Data sourced from ChemicalBook.

Q4: How should I dissolve and store this compound?

A4: this compound is a solid that is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (334.10 mM), and sonication may be required to achieve complete dissolution. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -80°C for up to one year.

Troubleshooting Guide

This guide addresses potential issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Inconsistent or No Effect in Cell-Based Assays Poor Solubility: this compound may precipitate out of the culture medium, especially at higher concentrations.Prepare fresh dilutions of this compound in your culture medium from a DMSO stock solution just before use. Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all experimental groups, including vehicle controls.
Cell Line Specificity: The expression levels of PDE4 subtypes can vary between different cell lines, influencing the cellular response to this compound.Confirm the expression of PDE4 in your cell line of interest using techniques like Western blotting or qPCR. Consider using a cell line known to express the relevant PDE4 subtypes for your experimental question.
Incorrect Dosage: The effective concentration of this compound can be narrow and cell-type dependent.Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. Published studies have used concentrations in the range of 5-20 µM for in vitro experiments.
High Background or Off-Target Effects High Concentration: Using this compound at concentrations significantly above the IC50 values may lead to off-target effects.Use the lowest effective concentration determined from your dose-response experiments. A concentration 10-100 times the IC50 is a common starting point for cell-based assays.
Non-specific Binding: The compound may interact with other proteins or cellular components at high concentrations.Include appropriate controls, such as a structurally similar but inactive compound if available. Also, consider using a secondary assay to confirm that the observed effect is mediated through PDE4 inhibition.
Variability in In Vivo Experiments Poor Bioavailability: The route of administration and formulation can significantly impact the bioavailability of this compound.For intraperitoneal (i.p.) injections in rodents, ensure the compound is properly solubilized. Published studies have used i.p. doses in the range of 0.5-5 mg/kg.
Metabolic Instability: The compound may be rapidly metabolized in vivo, leading to a short duration of action.Conduct pharmacokinetic studies to determine the half-life of this compound in your animal model. This will help in designing an appropriate dosing regimen.
Animal Model Variability: The response to this compound can be influenced by the specific animal model and experimental conditions.Ensure that your animal model is well-characterized and appropriate for your research question. Standardize all experimental procedures to minimize variability.
Unexpected Side Effects PDE4 Inhibitor Class Effects: While this compound is reported to have low emetic potential, other PDE4 inhibitors are known to cause side effects like nausea and vomiting.Monitor animals closely for any adverse effects. If unexpected side effects are observed, consider reducing the dose or exploring alternative administration routes.
Transient Hyperglycemia: Some PDE4 inhibitors have been shown to cause a transient increase in blood glucose levels in mice.If your research involves metabolic endpoints, it is advisable to monitor blood glucose levels and consider this potential confounding factor in your experimental design and data interpretation.

Key Experimental Protocols

Western Blot Analysis for Phosphorylated CREB (pCREB)

This protocol is adapted from general western blotting procedures and is suitable for assessing the activation of the cAMP/PKA/CREB pathway following this compound treatment.

  • Cell Lysis and Protein Extraction:

    • Treat cells with this compound or vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, followed by centrifugation at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against pCREB overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Normalize the pCREB signal to total CREB or a housekeeping protein like β-actin or GAPDH.

Middle Cerebral Artery Occlusion (MCAO) Model in Rodents

This protocol provides a general framework for inducing focal cerebral ischemia to study the neuroprotective effects of this compound.

  • Animal Preparation:

    • Anesthetize the rodent (e.g., mouse or rat) with an appropriate anesthetic (e.g., isoflurane).

    • Maintain the animal's body temperature at 37°C using a heating pad.

  • Surgical Procedure:

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Temporarily clamp the CCA and ICA.

    • Introduce a silicon-coated monofilament through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

    • The duration of occlusion can be transient (e.g., 60 minutes) or permanent. For transient ischemia, the filament is withdrawn to allow reperfusion.

  • This compound Administration:

    • Administer this compound (e.g., 1.25, 2.5, or 5 mg/kg, i.p.) at a specified time point, such as at the onset of reperfusion.

  • Post-Operative Care:

    • Suture the incision and allow the animal to recover from anesthesia.

    • Provide post-operative care, including analgesics and hydration.

  • Outcome Assessment:

    • After a designated survival period (e.g., 24 hours), assess neurological deficits and measure the infarct volume using TTC staining.

Neuroinflammation Assay (LPS-induced Cytokine Production)

This protocol describes an in vitro model to assess the anti-inflammatory properties of this compound in microglial cells.

  • Cell Culture:

    • Plate BV-2 microglial cells in a 24-well plate and allow them to adhere overnight.

  • This compound Pre-treatment:

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

  • LPS Stimulation:

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.

  • Sample Collection:

    • Collect the cell culture supernatant to measure secreted cytokines.

    • Lyse the cells to extract protein or RNA for further analysis.

  • Cytokine Measurement:

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using ELISA or a multiplex immunoassay.

  • Gene Expression Analysis:

    • Analyze the mRNA expression of inflammatory genes in the cell lysates using quantitative real-time PCR (qRT-PCR).

Signaling Pathway and Workflow Diagrams

FCPR03_Signaling_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 NFkB NF-κB This compound->NFkB cAMP cAMP PDE4->cAMP degradation PKA PKA cAMP->PKA AKT AKT cAMP->AKT CREB CREB PKA->CREB pCREB pCREB CREB->pCREB phosphorylation Antidepressant Antidepressant-like Effects pCREB->Antidepressant GSK3b GSK3β AKT->GSK3b pGSK3b pGSK3β (inactive) GSK3b->pGSK3b phosphorylation BetaCatenin β-catenin GSK3b->BetaCatenin degradation Neuroprotection Neuroprotection BetaCatenin->Neuroprotection Inflammation Neuroinflammation (TNF-α, IL-1β, IL-6) NFkB->Inflammation

Caption: Simplified signaling pathways modulated by this compound.

Western_Blot_Workflow start Cell Treatment with this compound lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF Membrane sds->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary Primary Antibody Incubation (e.g., anti-pCREB) blocking->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detection ECL Detection secondary->detection analysis Data Analysis & Normalization detection->analysis

Caption: Experimental workflow for Western blot analysis.

MCAO_Workflow anesthesia Anesthesia & Animal Preparation surgery MCAO Surgery (Filament Insertion) anesthesia->surgery occlusion Ischemia (e.g., 60 min) surgery->occlusion reperfusion Reperfusion (Filament Withdrawal) occlusion->reperfusion treatment This compound Administration (i.p.) reperfusion->treatment recovery Post-operative Recovery treatment->recovery assessment Neurological & Infarct Assessment (e.g., 24h) recovery->assessment end Data Analysis assessment->end

Caption: Workflow for the MCAO in vivo model.

References

Technical Support Center: FCPR03 Cytotoxicity Assessment In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FCPR03 in in vitro cytotoxicity assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues & Inconsistent Results

Q1: My cytotoxicity assay results with this compound are inconsistent across experiments. What are the potential causes?

A1: Inconsistent results in cytotoxicity assays can arise from several factors. Key areas to investigate include:

  • Cell Health and Density: Ensure your cells are healthy, within a consistent passage number, and seeded at an optimal density. Low cell density can make cells more susceptible to toxic insults[1]. Perform a cell titration experiment to determine the optimal seeding density for your specific cell type and assay[2].

  • Compound Stability and Purity: Verify the purity of your this compound stock. Contaminants can contribute to cytotoxicity[1]. Ensure proper storage and handling to prevent degradation.

  • Solvent/Vehicle Effects: The solvent used to dissolve this compound may have inherent toxicity. Always include a vehicle control at the same final concentration used in the experimental wells to assess its effect[1].

  • Pipetting and Handling: Inaccurate pipetting can lead to high variability. Ensure proper mixing of cell suspensions and reagents[3].

Q2: I am observing conflicting cytotoxicity results between different assays (e.g., MTT vs. LDH). Why is this happening and which result should I trust?

A2: It is not uncommon to see discrepancies between different cytotoxicity assays as they measure distinct cellular endpoints.

  • MTT Assay: Measures mitochondrial reductase activity, which is an indicator of metabolic activity and cell viability. A decrease in signal suggests a reduction in metabolic function, which may or may not directly correlate with cell death.

  • LDH Assay: Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of necrosis or late apoptosis.

  • ATP-Based Assays: Measure the level of intracellular ATP, which reflects the energy status of the cells. A drop in ATP can indicate cell death or metabolic dysfunction.

Recommendation: The choice of assay should align with the anticipated mechanism of action. For a comprehensive understanding of this compound's effect, it is advisable to use a multi-parametric approach, employing assays that evaluate different aspects of cell health such as metabolic activity, membrane integrity, and apoptosis.

Assay-Specific Troubleshooting

MTT Assay

Q3: My MTT assay shows low absorbance values across all wells, including controls.

A3: Low absorbance values in an MTT assay can be due to several issues:

  • Low Cell Number: The number of viable cells may be too low to produce a detectable formazan signal. Optimize your cell seeding density.

  • Suboptimal Incubation Time: The incubation period with the MTT reagent (typically 1-4 hours) may be insufficient for formazan formation.

  • Incomplete Formazan Solubilization: Ensure the formazan crystals are fully dissolved by using an appropriate solubilization solution (e.g., DMSO, isopropanol with HCl) and mixing thoroughly.

  • Phenol Red Interference: Phenol red in the culture medium can interfere with absorbance readings. Consider using a phenol red-free medium during the MTT incubation step.

LDH Assay

Q4: I am not detecting a significant increase in LDH release, even at high concentrations of this compound where I expect cytotoxicity.

A4: A lack of LDH release could indicate several possibilities:

  • Mechanism of Cell Death: this compound might be inducing apoptosis rather than necrosis. In early apoptosis, the cell membrane remains intact, and LDH is not released. Consider using an apoptosis-specific assay (e.g., caspase activity, Annexin V staining).

  • Timing of Measurement: LDH release is a relatively late event in cell death. You may need to extend the treatment duration to observe significant membrane damage.

  • This compound's Known Effects: this compound is a phosphodiesterase 4 (PDE4) inhibitor with known anti-inflammatory and neuroprotective effects. It may protect cells from certain stressors, thus preventing membrane damage.

ATP-Based Assays

Q5: My ATP-based viability assay is giving a very low or no signal.

A5: A low signal in an ATP assay points to a low level of cellular ATP, which could be due to:

  • Low Cell Numbers: Insufficient viable cells will result in a low ATP signal.

  • Rapid ATP Degradation: ATP is a labile molecule. Ensure the lysis buffer effectively inactivates ATPases to prevent its degradation. It is recommended to work quickly and keep samples on ice.

  • Inefficient Cell Lysis: Incomplete cell lysis will result in an underestimation of the total ATP content. Ensure thorough mixing during the lysis step.

Data Presentation

Table 1: Troubleshooting Common Issues in Cytotoxicity Assays

IssuePotential CauseRecommended Action
High Variability Between Replicates Inconsistent cell seeding, pipetting errors.Ensure a homogenous cell suspension; use calibrated pipettes.
High Background Signal Contamination of reagents or media; phenol red interference.Use fresh, sterile reagents; use phenol red-free media for the assay step.
Low Signal in Positive Control Ineffective cytotoxic agent; incorrect concentration.Verify the activity and concentration of the positive control.
Edge Effects on Assay Plate Evaporation from outer wells during incubation.Avoid using the outer wells of the plate; ensure proper humidification in the incubator.

Experimental Protocols

MTT Assay Protocol

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle and positive control).

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 1-4 hours, allowing for formazan crystal formation.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

LDH Assay Protocol

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Sample Collection: After treatment, carefully collect a supernatant sample from each well.

  • LDH Reaction: Add the collected supernatant to the LDH reaction mixture provided in the assay kit.

  • Incubation: Incubate at room temperature, protected from light, for the duration specified in the kit protocol.

  • Measurement: Measure the absorbance at the recommended wavelength.

ATP Assay Protocol

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Lysis: Add the ATP-releasing reagent to each well and mix on an orbital shaker to induce cell lysis.

  • Signal Stabilization: Incubate at room temperature to stabilize the luminescent signal.

  • Measurement: Measure luminescence using a plate reader.

Visualization of this compound Signaling Pathways

This compound is a selective phosphodiesterase 4 (PDE4) inhibitor. Its mechanism of action involves the modulation of intracellular signaling pathways that are crucial for inflammation and cell survival.

FCPR03_Signaling_Pathway cluster_camp cAMP/PKA/CREB Pathway This compound This compound PDE4 PDE4 This compound->PDE4 cAMP cAMP PDE4->cAMP inhibits degradation PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Anti_inflammatory Anti-inflammatory Gene Expression CREB->Anti_inflammatory promotes

Caption: this compound inhibits PDE4, leading to increased cAMP levels and activation of the PKA/CREB pathway.

FCPR03_NFkB_Pathway cluster_nfkb NF-κB Pathway This compound This compound PKA_active Activated PKA (from cAMP pathway) This compound->PKA_active NFkB_Inhibition NF-κB Inhibition PKA_active->NFkB_Inhibition leads to Pro_inflammatory Pro-inflammatory Cytokines NFkB_Inhibition->Pro_inflammatory suppresses

Caption: this compound-mediated PKA activation contributes to the inhibition of the NF-κB pathway.

FCPR03_Akt_Pathway cluster_akt AKT/GSK3β/β-catenin Pathway This compound This compound AKT AKT This compound->AKT activates GSK3b GSK3β AKT->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin inhibits degradation Neuroprotection Neuroprotection Cell Survival beta_catenin->Neuroprotection promotes

Caption: this compound can promote cell survival and neuroprotection through the AKT/GSK3β/β-catenin pathway.

Experimental Workflow

Cytotoxicity_Workflow start Start: Prepare Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with this compound (include controls) seed->treat incubate Incubate for Defined Period treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, LDH, ATP) incubate->assay measure Measure Signal (Absorbance/Luminescence) assay->measure analyze Data Analysis: Calculate % Viability/ % Cytotoxicity measure->analyze end End: Interpret Results analyze->end

Caption: A generalized workflow for in vitro cytotoxicity assessment.

References

FCPR03 Technical Support Center: Ensuring Consistent Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in obtaining consistent and reliable results with FCPR03, a novel and selective phosphodiesterase 4 (PDE4) inhibitor.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, selective phosphodiesterase 4 (PDE4) inhibitor. Its primary mechanism of action is to increase intracellular levels of cyclic adenosine monophosphate (cAMP) by inhibiting the PDE4 enzyme, which is responsible for cAMP degradation.[1] This elevation in cAMP modulates various downstream signaling pathways, leading to its anti-inflammatory, neuroprotective, and antidepressant-like effects.[2][3][4] A significant advantage of this compound is its reported low potential for inducing emesis (nausea and vomiting), a common side effect of other PDE4 inhibitors like rolipram.[4]

Q2: In which research areas is this compound commonly used?

A2: this compound is primarily investigated for its therapeutic potential in neurological and inflammatory conditions. Key research applications include:

  • Neuroinflammation: this compound has been shown to suppress the production of pro-inflammatory factors in microglial cells and in animal models of lipopolysaccharide (LPS)-induced neuroinflammation.

  • Cerebral Ischemia/Reperfusion Injury: Studies have demonstrated its neuroprotective effects in models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model.

  • Depression: this compound has exhibited antidepressant-like effects in animal models of depression, including the chronic unpredictable mild stress (CUMS) and LPS-induced depression models.

Q3: What are the key signaling pathways modulated by this compound?

A3: this compound influences several critical intracellular signaling pathways, including:

  • cAMP/PKA/CREB Pathway: By increasing cAMP, this compound activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). This pathway is crucial for its anti-inflammatory and neuroprotective effects.

  • NF-κB Pathway: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses.

  • AKT/GSK3β/β-catenin Pathway: In the context of cerebral ischemia, this compound promotes cell survival and neuroprotection by activating the AKT/GSK3β/β-catenin signaling cascade.

  • p38/JNK MAPK Pathways: this compound can attenuate the phosphorylation of p38 and JNK, which are involved in inflammatory and stress responses.

Q4: How should this compound be stored and handled?

A4: this compound is a solid, white to off-white substance. For long-term stability, it should be stored at -20°C. For experimental use, it is soluble in DMSO. It is recommended to prepare fresh solutions for each experiment to ensure potency and avoid degradation.

II. Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in in vitro results Cell culture conditions: Inconsistent cell passage number, confluency, or serum concentration.Maintain a consistent cell culture protocol. Use cells within a defined passage number range and seed at a consistent density. Ensure serum batches are tested for consistency.
This compound solution instability: Degradation of this compound in solution over time.Prepare fresh this compound solutions from a powdered stock for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Inconsistent incubation times: Variations in the duration of this compound treatment.Use a calibrated timer and standardize the incubation period across all experimental plates and repeats.
Lower than expected efficacy in vivo Suboptimal dosage: The administered dose may be too low for the specific animal model or strain.Perform a dose-response study to determine the optimal effective dose of this compound for your specific experimental conditions. Published studies have used doses of 0.5 and 1.0 mg/kg (i.p.) in mice.
Poor bioavailability: Issues with the route of administration or formulation.Ensure proper administration technique (e.g., intraperitoneal injection). The vehicle used to dissolve this compound can impact its solubility and bioavailability. A common vehicle is 0.5% DMSO and 0.5% carboxymethylcellulose sodium.
Timing of administration: The treatment window for this compound's protective effects may be narrow.Optimize the timing of this compound administration relative to the induced injury or behavioral test.
Inconsistent results in PDE4 activity assays Substrate concentration: Incorrect concentration of cAMP can affect enzyme kinetics.Use a validated PDE4 assay kit and follow the manufacturer's protocol for optimal substrate concentrations.
Enzyme activity: Variability in the activity of the recombinant PDE4 enzyme.Use a fresh aliquot of the PDE4 enzyme for each assay and ensure it has been stored correctly. Perform a standard curve with a known PDE4 inhibitor (e.g., rolipram) to validate enzyme activity.
Assay interference: Components of the experimental sample may interfere with the assay signal.Run appropriate controls, including vehicle-only and compound-only wells, to check for autofluorescence or other forms of interference.
Unexpected off-target effects High concentration of this compound: Using concentrations that are too high may lead to non-specific effects.Perform a concentration-response curve to identify the optimal concentration range that provides a specific effect with minimal toxicity.
Cell line or animal model specificity: The observed effect may be specific to the biological system being used.Test the effects of this compound in multiple cell lines or consider using a different animal model to confirm the specificity of the findings.

III. Experimental Protocols

A. In Vitro Neuroinflammation Model: LPS-Stimulated BV-2 Microglial Cells

This protocol is a generalized procedure based on published studies investigating the anti-inflammatory effects of this compound.

1. Cell Culture and Plating:

  • Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
  • Seed BV-2 cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. This compound and LPS Treatment:

  • Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 20 µM). The final DMSO concentration should be less than 0.1%.
  • Pre-treat the cells with this compound or vehicle (medium with 0.1% DMSO) for 1 hour.
  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 24 hours.

3. Assessment of Inflammatory Markers:

  • Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits.
  • Western Blot Analysis: Lyse the cells to extract total protein. Perform western blot analysis to determine the expression and phosphorylation status of key signaling proteins (e.g., p-CREB, IκBα, p-p38, p-JNK).

B. In Vivo Model of Depression: Chronic Unpredictable Mild Stress (CUMS) in Mice

This protocol is a generalized procedure based on a published study investigating the antidepressant-like effects of this compound.

1. Animals and CUMS Procedure:

  • Use adult male C57BL/6 mice. House them individually and acclimate for one week before the experiment.
  • Subject the mice to a CUMS paradigm for 4-6 weeks. This involves exposing the animals to a variety of mild, unpredictable stressors daily (e.g., wet cage, cage tilt, food and water deprivation, light/dark cycle reversal).

2. This compound Administration:

  • Dissolve this compound in a vehicle solution (e.g., 0.5% DMSO, 0.5% carboxymethylcellulose sodium).
  • Administer this compound intraperitoneally (i.p.) at doses of 0.5 and 1.0 mg/kg once daily during the last 2-3 weeks of the CUMS procedure. A vehicle control group and a positive control group (e.g., rolipram 1 mg/kg, i.p.) should be included.

3. Behavioral Testing:

  • Sucrose Preference Test (SPT): Measure the consumption of 1% sucrose solution versus water to assess anhedonia.
  • Forced Swim Test (FST): Measure the immobility time of mice in a cylinder of water as an indicator of behavioral despair.
  • Tail Suspension Test (TST): Measure the immobility time when mice are suspended by their tails.

4. Biochemical Analysis:

  • Following behavioral testing, sacrifice the animals and collect brain tissue (e.g., hippocampus, prefrontal cortex).
  • Analyze the tissue for levels of cAMP, and the expression and phosphorylation of proteins in the cAMP/PKA/CREB and AKT/GSK3β signaling pathways using ELISA and Western blot.

IV. Quantitative Data Summary

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated BV-2 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
ControlUndetectableUndetectableUndetectable
LPS (100 ng/mL)1500 ± 120850 ± 75450 ± 40
LPS + this compound (1 µM)1250 ± 110700 ± 60380 ± 35
LPS + this compound (5 µM)800 ± 70450 ± 40250 ± 25
LPS + this compound (10 µM)450 ± 50250 ± 30150 ± 20
LPS + this compound (20 µM)200 ± 25120 ± 1580 ± 10
Data are presented as mean ± SEM and are hypothetical, based on dose-dependent suppression reported in the literature.

Table 2: Effect of this compound on Depressive-like Behaviors in CUMS Mice

Treatment GroupSucrose Preference (%)Immobility Time in FST (s)Immobility Time in TST (s)
Vehicle85 ± 580 ± 790 ± 8
CUMS + Vehicle50 ± 6150 ± 12160 ± 15
CUMS + this compound (0.5 mg/kg)65 ± 5110 ± 10120 ± 11
CUMS + this compound (1.0 mg/kg)78 ± 690 ± 8100 ± 9
CUMS + Rolipram (1.0 mg/kg)75 ± 795 ± 9105 ± 10
Data are presented as mean ± SEM and are hypothetical, based on the reported effects of this compound in the CUMS model.

V. Visualizations

FCPR03_Signaling_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits NFkB NF-κB This compound->NFkB Inhibits AKT AKT This compound->AKT Activates cAMP ↑ cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB pCREB CREB->pCREB P Anti_Inflammatory Anti-inflammatory Effects pCREB->Anti_Inflammatory Neuroprotection Neuroprotection pCREB->Neuroprotection Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation pAKT pAKT AKT->pAKT P GSK3b GSK3β pAKT->GSK3b pGSK3b pGSK3β GSK3b->pGSK3b P Beta_Catenin β-catenin pGSK3b->Beta_Catenin Cell_Survival Cell Survival Beta_Catenin->Cell_Survival

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow_In_Vitro start Seed BV-2 Cells pretreat Pre-treat with this compound (1 hour) start->pretreat stimulate Stimulate with LPS (24 hours) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant lyse_cells Lyse Cells stimulate->lyse_cells elisa ELISA (TNF-α, IL-6, IL-1β) collect_supernatant->elisa western Western Blot (pCREB, NF-κB, etc.) lyse_cells->western end Data Analysis elisa->end western->end

Caption: In vitro experimental workflow for this compound.

Experimental_Workflow_In_Vivo start CUMS Induction (4-6 weeks) treatment This compound Administration (daily, last 2-3 weeks) start->treatment behavior Behavioral Testing (SPT, FST, TST) treatment->behavior sacrifice Sacrifice and Tissue Collection behavior->sacrifice biochem Biochemical Analysis (ELISA, Western Blot) sacrifice->biochem end Data Analysis biochem->end

Caption: In vivo experimental workflow for this compound.

References

FCPR03 Technical Support Center: Enhancing Animal Well-being in Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the FCPR03 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their preclinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful implementation of your research while prioritizing animal well-being.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel and selective phosphodiesterase 4 (PDE4) inhibitor. Its primary mechanism of action involves increasing intracellular levels of cyclic AMP (cAMP), which in turn modulates various signaling pathways. Notably, this compound has been shown to exert its anti-inflammatory and neuroprotective effects through the activation of the cAMP/PKA/CREB signaling pathway and inhibition of NF-κB.[1] It also activates the AKT/GSK3β/β-catenin signaling pathway.[2]

Q2: What are the known effects of this compound on animal well-being compared to other PDE4 inhibitors?

A2: this compound has been developed to have an improved safety profile compared to earlier generations of PDE4 inhibitors. A significant advantage is its reported low emetic potential, a common dose-limiting side effect of other PDE4 inhibitors.[1][2] While general PDE4 inhibitors can be associated with side effects such as gastrointestinal issues and weight loss at high doses, this compound is suggested to have a better therapeutic window. However, as with any experimental compound, close monitoring of animal well-being is crucial.

Q3: What are the recommended animal models for studying the effects of this compound?

A3: Based on published research, mouse and rat models are commonly used. Specific models include lipopolysaccharide (LPS)-induced neuroinflammation in mice to study its anti-inflammatory properties, and the middle cerebral artery occlusion (MCAO) model in rats to investigate its neuroprotective effects in cerebral ischemia.[1]

Q4: How should this compound be administered to rodents?

A4: In published studies, this compound has been administered via intraperitoneal (i.p.) injection. The specific dosage and frequency will depend on the experimental design and objectives. For example, in LPS-induced neuroinflammation studies in mice, this compound has been administered i.p. once daily for seven consecutive days before the LPS challenge.

Troubleshooting Guides

This section provides guidance on potential issues that may arise during your experiments with this compound.

Troubleshooting Unexpected Animal Responses
Observed Issue Potential Cause Recommended Action
Mild Sedation or Hypoactivity Common initial response to novel compound administration or procedural stress.Monitor the animal closely for the first few hours post-injection. Ensure easy access to food and water. If hypoactivity is severe or prolonged (beyond 24 hours), consider reducing the dose in subsequent experiments and consult with a veterinarian.
Weight Loss Possible side effect of PDE4 inhibition, although less pronounced with this compound. May also be secondary to experimental procedures (e.g., surgery, LPS administration).Monitor body weight daily. Ensure palatable, high-energy food is readily available. If weight loss exceeds 10-15% of baseline, consider supportive care (e.g., subcutaneous fluids) and consult with the institutional animal care and use committee (IACUC) and veterinarian.
Gastrointestinal Issues (e.g., loose stools) A known class effect of PDE4 inhibitors.Monitor for signs of dehydration. Provide hydration support if necessary. If symptoms are severe or persistent, adjust the dosage or administration schedule and seek veterinary advice.
Signs of Sickness Behavior (post-LPS) Expected response to LPS-induced inflammation (e.g., piloerection, lethargy, reduced social interaction).Follow the approved experimental protocol for monitoring and supportive care. Ensure animals are housed in a quiet, comfortable environment with easy access to food and water. Use a standardized welfare scoring sheet to objectively assess the severity of sickness behavior.
Neurological Deficits (post-MCAO) Expected outcome of the MCAO procedure.Perform and record neurological scoring at predetermined time points to assess the extent of injury and any therapeutic effects of this compound. Provide appropriate post-operative care, including soft bedding and easily accessible food and water.
Troubleshooting Experimental Variability
Observed Issue Potential Cause Recommended Action
High variability in inflammatory response (LPS model) Inconsistent LPS administration, differences in animal strain, sex, or age.Standardize the LPS injection procedure (intraperitoneal). Use animals of the same strain, sex, and age range. Ensure consistent environmental conditions (e.g., housing, light-dark cycle).
Inconsistent infarct size (MCAO model) Variation in suture placement, duration of occlusion, or animal physiology.Use a consistent suture size and insertion depth. Monitor cerebral blood flow to confirm successful occlusion and reperfusion. Maintain and monitor core body temperature during and after surgery.
Variable drug efficacy Issues with drug formulation, administration, or animal metabolism.Ensure this compound is properly dissolved and administered at the correct volume. Standardize the time of day for administration. Consider potential differences in metabolism between animal strains.

Quantitative Data on Animal Well-being

While specific quantitative data for this compound's direct impact on a wide range of well-being parameters is still emerging, the following table summarizes expected outcomes based on its known properties and the experimental models used.

Parameter This compound Effect (Expected) Rationale / Context
Emesis Low to negligible incidenceThis compound is designed to have low emetic potency, a significant improvement over other PDE4 inhibitors.
Body Weight Minimal direct impact; may mitigate weight loss in disease modelsIn LPS-induced inflammation, this compound may reduce the severity of sickness behavior and associated weight loss.
Locomotor Activity May normalize activity in disease modelsIn models of neuroinflammation, where activity is often reduced, this compound may help restore normal locomotor function.
Sickness Behavior Score (LPS model) Reduction in scoreBy reducing the pro-inflammatory response, this compound is expected to lessen the clinical signs of sickness.
Neurological Deficit Score (MCAO model) Improvement in scoreThe neuroprotective effects of this compound should lead to better neurological outcomes post-ischemia.

Experimental Protocols

Protocol 1: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

Objective: To induce a neuroinflammatory response to evaluate the anti-inflammatory effects of this compound.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard animal housing and care facilities

  • Animal welfare scoring sheet

Methodology:

  • Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment.

  • This compound Administration:

    • Dissolve this compound in a suitable vehicle (e.g., sterile saline with a small percentage of DMSO and Tween 80, vehicle composition should be validated for safety).

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection once daily for seven consecutive days.

  • LPS Challenge:

    • On day 7, 30 minutes after the final this compound or vehicle injection, administer a single i.p. injection of LPS (e.g., 1 mg/kg) or sterile saline.

  • Monitoring:

    • Monitor animals for signs of sickness behavior (piloerection, lethargy, huddling) and weight loss at 2, 6, 12, and 24 hours post-LPS injection.

    • Use a standardized animal welfare scoring sheet to objectively assess well-being.

  • Endpoint and Tissue Collection:

    • At 24 hours post-LPS injection, euthanize the animals according to the approved institutional protocol.

    • Collect brain tissue (hippocampus and cortex) for analysis of inflammatory markers (e.g., cytokines, microglial activation).

Protocol 2: Middle Cerebral Artery Occlusion (MCAO) in Rats

Objective: To induce focal cerebral ischemia to evaluate the neuroprotective effects of this compound.

Materials:

  • This compound

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for MCAO

  • Nylon monofilament suture (e.g., 4-0) with a silicon-coated tip

  • Heating pad to maintain body temperature

  • Cerebral blood flow monitoring device (e.g., Laser Doppler Flowmetry)

  • Neurological scoring scale

Methodology:

  • Acclimatization and Pre-treatment:

    • Acclimate rats for at least one week.

    • Administer this compound or vehicle (i.p.) at a predetermined time before surgery (e.g., 30 minutes).

  • Anesthesia and Surgery:

    • Anesthetize the rat and maintain anesthesia throughout the procedure.

    • Maintain body temperature at 37.0 ± 0.5°C.

    • Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Temporarily clamp the CCA and ICA.

    • Introduce the silicon-coated nylon suture through an incision in the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow confirms occlusion.

  • Ischemia and Reperfusion:

    • Maintain the occlusion for a specific duration (e.g., 90 minutes).

    • Withdraw the suture to allow for reperfusion.

  • Post-operative Care and Monitoring:

    • Suture the incision and allow the animal to recover from anesthesia in a warm, clean cage.

    • Provide post-operative analgesia as per institutional guidelines.

    • Monitor the animal for recovery and any adverse events.

    • Provide easy access to food and water.

  • Neurological Assessment and Endpoint:

    • Perform neurological scoring at 24 hours post-MCAO to assess motor and sensory deficits.

    • At the study endpoint, euthanize the rat and collect the brain for infarct volume analysis (e.g., TTC staining).

Visualizations

Signaling Pathways

FCPR03_Signaling_Pathway cluster_camp cAMP/PKA/CREB Pathway cluster_akt AKT/GSK3β/β-catenin Pathway cluster_nfkb NF-κB Pathway This compound This compound PDE4 PDE4 This compound->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Anti-inflammatory Genes Anti-inflammatory Genes CREB->Anti-inflammatory Genes promotes transcription FCPR03_akt This compound AKT AKT FCPR03_akt->AKT activates GSK3β GSK3β AKT->GSK3β inhibits β-catenin β-catenin GSK3β->β-catenin degrades Neuroprotection Neuroprotection β-catenin->Neuroprotection promotes FCPR03_nfkb This compound NF-κB NF-κB FCPR03_nfkb->NF-κB inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes promotes transcription

Caption: this compound signaling pathways.

Experimental Workflows

Experimental_Workflows cluster_lps LPS-Induced Neuroinflammation Workflow cluster_mcao MCAO Workflow lps_start Acclimatize Mice (1 week) lps_drug This compound/Vehicle Admin (i.p. daily for 7 days) lps_start->lps_drug lps_challenge LPS/Saline Admin (i.p.) lps_drug->lps_challenge lps_monitor Monitor Well-being & Weight (2-24h) lps_challenge->lps_monitor lps_end Euthanize & Collect Brain Tissue lps_monitor->lps_end mcao_start Acclimatize Rats (1 week) mcao_drug This compound/Vehicle Admin (i.p.) mcao_start->mcao_drug mcao_surgery Anesthesia & MCAO Surgery mcao_drug->mcao_surgery mcao_monitor Post-op Care & Monitoring mcao_surgery->mcao_monitor mcao_neuro Neurological Scoring (24h) mcao_monitor->mcao_neuro mcao_end Euthanize & Analyze Brain mcao_neuro->mcao_end

Caption: Experimental workflows for this compound studies.

References

Technical Support Center: FCPR03 and Emesis Potential in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the emetic potential of FCPR03 in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its emetic potential a key consideration?

A1: this compound is a novel, selective phosphodiesterase 4 (PDE4) inhibitor.[1] PDE4 inhibitors are a promising class of drugs for treating various conditions, including neuroinflammatory and neurodegenerative diseases.[1][2] However, their clinical use is often limited by severe side effects, most notably nausea and emesis (vomiting).[3] this compound has been specifically developed to have little or no emetic potential, making it a more promising therapeutic candidate.[2]

Q2: What is the proposed mechanism for the low emetic potential of this compound?

A2: The precise mechanism for this compound's low emetic potential is not fully elucidated in publicly available literature. However, it is hypothesized that its specific binding profile to PDE4 isoforms may differ from that of classic PDE4 inhibitors like rolipram, which are known to cause emesis. The emetic effects of PDE4 inhibitors are thought to be mediated through the activation of a noradrenergic pathway, mimicking the effects of α2-adrenoceptor antagonists. It is possible that this compound has a reduced impact on this specific pathway.

Q3: Which preclinical models are suitable for assessing the emetic potential of this compound?

A3: The ferret is considered the "gold standard" model for studying emesis because its vomiting reflex is similar to that of humans. The house musk shrew (Suncus murinus) is another viable model, particularly for studying motion sickness-induced emesis. Rodents (rats and mice) do not have an emetic reflex and cannot be used to directly measure vomiting. However, surrogate markers in rodents, such as conditioned gaping in rats or the reversal of α2-adrenoceptor agonist-induced anesthesia, can be used to infer emetic potential.

Q4: What are the known signaling pathways of this compound?

A4: this compound has been shown to modulate at least two key signaling pathways:

  • AKT/GSK3β/β-catenin Pathway: this compound promotes the phosphorylation of AKT and GSK3β, leading to the activation of β-catenin. This pathway is associated with its neuroprotective effects.

  • cAMP/PKA/CREB Signaling Pathway: As a PDE4 inhibitor, this compound increases intracellular levels of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and the cAMP response element-binding protein (CREB). This pathway is linked to its anti-inflammatory properties.

Troubleshooting Guide

Issue 1: Unexpected emetic events observed with this compound in a ferret model.

  • Possible Cause 1: Dose is too high. Although this compound has a low emetic potential, very high doses may still trigger an emetic response.

    • Solution: Perform a dose-response study to determine the maximum tolerated dose (MTD) without inducing emesis. Compare this with the effective dose for the desired therapeutic effect.

  • Possible Cause 2: Vehicle-induced emesis. The vehicle used to dissolve or suspend this compound may be causing the emetic events.

    • Solution: Always include a vehicle-only control group in your experiments. If the vehicle group shows emesis, a different, non-emetic vehicle should be selected.

  • Possible Cause 3: Animal stress. Handling and injection stress can sometimes induce emesis in sensitive animals.

    • Solution: Ensure proper acclimatization of the animals to the experimental procedures and environment. Use experienced personnel for handling and dosing.

Issue 2: Inconsistent results in the rat conditioned gaping model.

  • Possible Cause 1: Insufficient conditioning. The association between the conditioned stimulus (e.g., a specific flavor) and the unconditioned stimulus (this compound) may not be strong enough.

    • Solution: Increase the number of conditioning trials. Ensure the dose of this compound used is sufficient to induce a detectable, albeit low-level, aversive response if any exists.

  • Possible Cause 2: Subjective scoring of gaping. The identification and quantification of "gaping" movements can be subjective.

    • Solution: Use a blinded observer for scoring the behavioral responses. Have clear, predefined criteria for what constitutes a gaping event. Video recording the sessions for later review by multiple scorers can also improve consistency.

Issue 3: No significant difference observed between this compound and a classic PDE4 inhibitor (e.g., Rolipram) in the reversal of anesthesia model in rats.

  • Possible Cause 1: Dose selection. The doses of this compound and the comparator drug may not be equipotent in terms of their primary pharmacological effect (PDE4 inhibition).

    • Solution: Select doses based on their relative IC50 values for PDE4 inhibition. A full dose-response curve for both compounds in this model is recommended.

  • Possible Cause 2: Anesthetic combination. The specific α2-adrenoceptor agonist and anesthetic combination (e.g., xylazine/ketamine) and their doses can influence the sensitivity of the model.

    • Solution: Optimize the doses of the anesthetic agents to achieve a consistent and appropriate duration of anesthesia in the control group.

Quantitative Data Summary

Direct, publicly available quantitative preclinical data comparing the emetic potential of this compound to other PDE4 inhibitors is limited. The following table provides a qualitative summary based on descriptions from the literature.

CompoundClassReported Emetic Potential in Preclinical ModelsKey References
This compound Novel PDE4 InhibitorLittle to no emetic potential
Rolipram Classic PDE4 InhibitorHigh emetic potential; induces emesis in ferrets and conditioned gaping in rats
Vehicle ControlShould be non-emeticN/A

Experimental Protocols

Protocol 1: Assessment of Emesis in the Ferret Model

  • Animals: Male ferrets (Mustela putorius furo), 12-16 weeks old, should be used.

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least 7 days and to the observation chambers for at least 1 hour before the experiment.

  • Grouping: Animals should be randomly assigned to treatment groups (e.g., Vehicle, this compound [various doses], Rolipram [positive control]). A minimum of n=6 per group is recommended.

  • Dosing: Administer the test compounds via the desired route (e.g., intraperitoneal, oral).

  • Observation: Immediately after dosing, place each ferret in an individual observation cage and record its behavior for a period of 4-6 hours.

  • Parameters Measured:

    • Latency to first emetic episode: Time from dosing to the first retch or vomit.

    • Number of retches: Rhythmic abdominal contractions without expulsion of gastric contents.

    • Number of vomits: Expulsion of gastric contents.

    • Total number of emetic episodes: Sum of retches and vomits.

  • Data Analysis: Compare the emetic parameters between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Reversal of α2-Adrenoceptor Agonist-Induced Anesthesia in Rats (Surrogate Model)

  • Animals: Male Sprague-Dawley rats, 8-10 weeks old.

  • Anesthesia Induction: Anesthetize the rats with a combination of an α2-adrenoceptor agonist (e.g., xylazine, 10 mg/kg, i.p.) and an anesthetic (e.g., ketamine, 75 mg/kg, i.p.).

  • Loss of Righting Reflex: Confirm the onset of anesthesia by the loss of the righting reflex (the inability of the rat to right itself when placed on its back).

  • Dosing: Once the righting reflex is lost, administer the test compounds (e.g., Vehicle, this compound [various doses], Rolipram [positive control]) via the desired route.

  • Measurement of Anesthesia Duration: Record the time from the administration of the test compound until the return of the righting reflex.

  • Data Analysis: A significant reduction in the duration of anesthesia compared to the vehicle control group suggests a potential for emesis. Compare the effects of this compound to Rolipram.

Visualizations

FCPR03_Signaling_Pathways cluster_0 AKT/GSK3β/β-catenin Pathway cluster_1 cAMP/PKA/CREB Pathway FCPR03_A This compound AKT AKT FCPR03_A->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits b_catenin β-catenin GSK3b->b_catenin Inhibits Degradation Neuroprotection Neuroprotection b_catenin->Neuroprotection FCPR03_B This compound PDE4 PDE4 FCPR03_B->PDE4 Inhibits cAMP ↑ cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates Anti_inflammation Anti-inflammation CREB->Anti_inflammation

Caption: Signaling pathways modulated by this compound.

Emesis_Workflow cluster_model Preclinical Model Selection cluster_ferret_exp Ferret Experiment cluster_rat_exp Rat Experiment Ferret Ferret (Emesis) Dosing_F Dosing: - Vehicle - this compound - Positive Control Ferret->Dosing_F Rat Rat (Surrogate) Anesthesia Induce Anesthesia (Xylazine/Ketamine) Rat->Anesthesia Observation_F Observation (4-6h) Dosing_F->Observation_F Measurement_F Measure: - Latency - Retch/Vomit Count Observation_F->Measurement_F Analysis Data Analysis and Comparison Measurement_F->Analysis Dosing_R Dosing: - Vehicle - this compound - Positive Control Anesthesia->Dosing_R Measurement_R Measure: Duration of Anesthesia Dosing_R->Measurement_R Measurement_R->Analysis

Caption: Experimental workflow for assessing emetic potential.

References

Avoiding precipitation of FCPR03 in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential precipitation of FCPR03 in cell culture media during experiments.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in your cell culture media can lead to inaccurate experimental results. This guide provides a step-by-step approach to diagnose and resolve this issue.

Observed Problem: Precipitate or cloudiness in the cell culture medium after adding this compound.

FCPR03_Troubleshooting cluster_observe Observation cluster_diagnose Diagnosis cluster_solve Solution cluster_verify Verification observe Precipitate observed in media after adding this compound check_concentration Is the this compound concentration exceeding its solubility limit? observe->check_concentration check_solvent Is the final solvent concentration (e.g., DMSO) too high? check_concentration->check_solvent No reduce_concentration Reduce this compound concentration check_concentration->reduce_concentration Yes check_media Are there interactions with media components? check_solvent->check_media No optimize_solvent Lower final solvent concentration (e.g., <0.1% DMSO) check_solvent->optimize_solvent Yes check_ph Has the media pH shifted? check_media->check_ph Unlikely to be primary cause due to high pKa modify_media Use serum-free or different basal media. Test in PBS. check_media->modify_media Possible buffer_media Use HEPES-buffered media check_ph->buffer_media If pH is unstable verify Visually inspect for precipitate. Perform a solubility assay. reduce_concentration->verify optimize_solvent->verify modify_media->verify buffer_media->verify

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the physicochemical properties of this compound that might contribute to its precipitation?

A1: While experimental data is limited, the predicted physicochemical properties of this compound (CAS: 1917347-65-9) suggest a tendency for low aqueous solubility.

PropertyPredicted ValueImplication for Solubility
Molecular Weight 299.31 g/mol Larger molecules can have lower solubility.
pKa ~14.16This compound is a very weak acid, meaning it is unlikely to be ionized at physiological pH. Neutral compounds are often less soluble in aqueous media.
logP Estimated at 2-3This indicates a degree of lipophilicity, which can lead to poor solubility in aqueous solutions like cell culture media.
Aqueous Solubility Predicted to be lowThe chemical structure contains several hydrophobic moieties.

Q2: How can the solvent used to dissolve this compound cause precipitation in my cell culture media?

A2: this compound is often dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. When this concentrated stock is added to the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to precipitate out of solution. This is a common phenomenon for hydrophobic compounds.

Q3: Can components of the cell culture medium interact with this compound to cause precipitation?

A3: Yes, components in the cell culture medium can influence the solubility of this compound. Serum proteins, for example, can sometimes bind to small molecules, which may either increase or decrease their solubility. Salts and other components in the media can also interact with the compound and contribute to precipitation.

Q4: What is the recommended method for preparing this compound working solutions to avoid precipitation?

A4: To minimize the risk of precipitation, it is recommended to prepare intermediate dilutions of your this compound stock solution in a solvent that is miscible with your cell culture medium. A serial dilution approach is often effective.

Dilution_Workflow stock High Concentration This compound Stock (in 100% DMSO) intermediate Intermediate Dilution (in 100% DMSO or media/solvent mix) stock->intermediate Dilute working Final Working Solution (in cell culture media) intermediate->working Add to media

Caption: Recommended dilution workflow for this compound.

Experimental Protocols

Protocol 1: Determining the Kinetic Solubility of this compound in Cell Culture Media

Objective: To determine the maximum concentration of this compound that can be added to the cell culture medium from a DMSO stock without immediate precipitation.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Your specific cell culture medium

  • 96-well plate (clear bottom)

  • Plate reader capable of measuring absorbance or turbidity

Methodology:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Create a series of dilutions of the this compound stock solution in DMSO.

  • In a 96-well plate, add your cell culture medium.

  • Add a small, consistent volume of each this compound dilution to the wells (e.g., 1 µL of stock to 99 µL of media). Ensure the final DMSO concentration is consistent across all wells and below a cytotoxic level (typically <0.5%).

  • Include a vehicle control (DMSO only) and a blank (media only).

  • Mix well and incubate at 37°C for a short period (e.g., 1-2 hours).

  • Measure the absorbance or turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).

  • The highest concentration of this compound that does not show a significant increase in absorbance/turbidity compared to the vehicle control is considered the kinetic solubility.

This compound Signaling Pathway

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4). By inhibiting PDE4, this compound prevents the degradation of cyclic AMP (cAMP), leading to an increase in intracellular cAMP levels. This in turn activates Protein Kinase A (PKA), which can have various downstream effects, including the modulation of inflammatory responses.

FCPR03_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 inhibits cAMP_degradation cAMP Degradation PDE4->cAMP_degradation cAMP Increased cAMP cAMP_degradation->cAMP prevents PKA PKA Activation cAMP->PKA Downstream Downstream Effects (e.g., Anti-inflammatory) PKA->Downstream

Caption: this compound mechanism of action.

FCPR03 Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with FCPR03, a novel phosphodiesterase 4 (PDE4) inhibitor.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: We are not observing the expected neuroprotective effects of this compound in our neuronal cell culture model after oxygen-glucose deprivation (OGD). What could be the reason?

A1: Several factors could contribute to a lack of neuroprotective effects. Consider the following:

  • Cell Type and Model System: this compound has been shown to be effective in HT-22 neuronal cells and primary cortical neurons.[1] The response to this compound can be cell-type specific. Ensure your chosen cell line is appropriate and that the OGD protocol is inducing a sufficient and consistent level of apoptosis.

  • Dosage and Treatment Timing: The protective effects of this compound are dose-dependent.[1] We recommend performing a dose-response curve to determine the optimal concentration for your specific experimental setup. Additionally, consider the timing of this compound administration relative to the OGD insult.

  • Pathway Integrity: The neuroprotective effects of this compound are mediated through the AKT/GSK3β/β-catenin pathway.[1] Ensure that this pathway is intact and functional in your cell line. You can verify this by checking the basal phosphorylation levels of AKT and GSK3β.

Q2: Our results with pathway inhibitors (MK-2206 or H89) are inconsistent when trying to reverse the effects of this compound. What could be the issue?

A2: Inconsistent results with inhibitors can be challenging. Here are a few troubleshooting steps:

  • Inhibitor Potency and Specificity: Verify the potency and specificity of the inhibitors you are using. Ensure they are used at the recommended concentrations and that they are not expired. The effects of this compound have been shown to be reversed by the AKT inhibitor MK-2206 and the PKA inhibitor H89.[1][2]

  • Pre-treatment Time: The timing of inhibitor pre-treatment is crucial. Ensure you are pre-incubating the cells with the inhibitor for a sufficient period before adding this compound to allow for adequate target engagement.

  • Potential for Off-Target Effects: While this compound is a selective PDE4 inhibitor, all small molecules have the potential for off-target effects. Similarly, inhibitors like MK-2206 and H89 may have off-target activities that could complicate the interpretation of your results. Consider using a secondary inhibitor or a genetic approach (e.g., siRNA) to confirm your findings.

Q3: We are observing an unexpected inflammatory response in our microglial cell cultures treated with this compound. Why might this be happening?

A3: This is an unexpected result, as this compound has been demonstrated to have anti-inflammatory properties by suppressing the production of pro-inflammatory factors in microglia. Here are some potential explanations:

  • Cell Culture Contamination: Microglial cells are highly sensitive to endotoxins like lipopolysaccharide (LPS). Ensure your cell culture reagents are endotoxin-free, as contamination can lead to microglial activation and an inflammatory response.

  • High this compound Concentration: While this compound generally shows anti-inflammatory effects, very high concentrations of any compound can sometimes lead to paradoxical or toxic effects. We recommend performing a toxicity assay to rule out any dose-dependent cytotoxicity.

  • Complex Signaling Interactions: The anti-inflammatory effects of this compound are mediated by the cAMP/PKA/CREB signaling pathway and inhibition of NF-κB. It is possible that in your specific experimental context, other signaling pathways are being activated that could lead to a pro-inflammatory response. A broader analysis of signaling pathways may be necessary.

Summary of this compound Effects

Experimental ModelKey FindingsReference
In Vitro (HT-22 cells, cortical neurons) Dose-dependently protected against OGD-induced apoptosis. Restored mitochondrial membrane potential and reduced reactive oxygen species (ROS). Increased phosphorylation of AKT, GSK3β, and β-catenin.
In Vitro (BV-2 microglial cells) Dose-dependently suppressed the production of TNF-α, IL-1β, and IL-6 induced by LPS. Increased cAMP production and CREB phosphorylation. Inhibited NF-κB activation.
In Vivo (Rat model of MCAO) Reduced infarct volume and improved neurobehavioral outcomes. Increased phosphorylation of AKT, GSK3β, and β-catenin in the ischemic penumbra.
In Vivo (Mouse model of LPS-induced neuroinflammation) Reduced levels of proinflammatory factors in the hippocampus and cortex. Increased cAMP production and CREB phosphorylation. Inhibited NF-κB activation.
In Vivo (Mouse model of chronic unpredictable mild stress) Produced antidepressant-like effects. Prevented dendritic spine loss in the hippocampus. Increased expression of postsynaptic density protein 95 and synapsin 1.

Experimental Protocols

Oxygen-Glucose Deprivation (OGD) in Neuronal Cells

  • Culture HT-22 cells or primary cortical neurons to the desired confluency.

  • Wash the cells with glucose-free DMEM.

  • Replace the medium with glucose-free DMEM and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for the desired duration to induce apoptosis.

  • Following OGD, return the cells to normal culture conditions with complete medium.

  • This compound can be added to the medium before, during, or after OGD, depending on the experimental design.

  • Assess cell viability, apoptosis, mitochondrial membrane potential, and ROS levels using standard assays.

LPS-Induced Neuroinflammation in BV-2 Microglial Cells

  • Plate BV-2 microglial cells and allow them to adhere.

  • Pre-treat the cells with this compound at various concentrations for a specified time.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.

  • Lyse the cells to analyze intracellular signaling pathways (e.g., cAMP levels, CREB phosphorylation, NF-κB activation) via Western blotting or other relevant assays.

Middle Cerebral Artery Occlusion (MCAO) in Rats

  • Anesthetize the rats according to approved animal protocols.

  • Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament method.

  • After the desired period of occlusion, withdraw the filament to allow for reperfusion.

  • Administer this compound (e.g., intraperitoneally) at the desired dosage and time points relative to the MCAO procedure.

  • Evaluate neurological deficits using a standardized scoring system.

  • Measure the infarct volume at the end of the experiment using TTC staining.

  • Collect brain tissue from the ischemic penumbra for biochemical analysis (e.g., Western blotting for p-AKT, p-GSK3β).

Signaling Pathways and Workflows

FCPR03_Neuroprotection_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AKT AKT cAMP->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits (via phosphorylation) beta_catenin β-catenin GSK3b->beta_catenin Inhibits (promotes degradation) Neuroprotection Neuroprotection (Reduced Apoptosis) beta_catenin->Neuroprotection Promotes

Caption: this compound neuroprotective signaling pathway.

FCPR03_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits NFkB NF-κB This compound->NFkB Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates (via phosphorylation) Anti_inflammatory_Effect Anti-inflammatory Effect CREB->Anti_inflammatory_Effect Contributes to Pro_inflammatory_Factors Pro-inflammatory Factors (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Factors Promotes Production Pro_inflammatory_Factors->Anti_inflammatory_Effect Inhibition leads to

Caption: this compound anti-inflammatory signaling pathway.

Troubleshooting_Workflow Start Unexpected Result with this compound Check_Protocol Verify Experimental Protocol (Dosage, Timing, Reagents) Start->Check_Protocol Check_Model Assess Cell Line / Animal Model (Pathway Integrity, Health) Check_Protocol->Check_Model Check_Inhibitors Validate Pathway Inhibitors (Potency, Specificity, Timing) Check_Model->Check_Inhibitors Consider_Off_Target Consider Off-Target Effects Check_Inhibitors->Consider_Off_Target Consult Consult Literature and Technical Support Consider_Off_Target->Consult Redesign Redesign Experiment Consult->Redesign

Caption: Troubleshooting workflow for this compound experiments.

References

Validation & Comparative

FCPR03 and Rolipram: A Comparative Analysis of Antidepressant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative antidepressant efficacy of the novel phosphodiesterase-4 inhibitor FCPR03 and the archetypal inhibitor rolipram.

This guide provides a comprehensive comparison of this compound and rolipram, focusing on their performance as potential antidepressants. The information is compiled from preclinical studies, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways. A key differentiator highlighted in the research is this compound's significantly lower potential for inducing emesis, a side effect that has historically hindered the clinical development of phosphodiesterase-4 (PDE4) inhibitors like rolipram.[1][2][3][4][5]

Quantitative Comparison of Antidepressant-Like Effects

The antidepressant efficacy of this compound and rolipram has been evaluated in various animal models of depression, primarily utilizing the forced swim test (FST) and tail suspension test (TST). These tests measure the duration of immobility in rodents, with a reduction in immobility time considered indicative of an antidepressant-like effect. The sucrose preference test is also used to assess anhedonia, a core symptom of depression.

CompoundAnimal ModelTestDosageResult (Compared to Control)Reference
This compound Chronic Unpredictable Mild Stress (CUMS) in miceForced Swim Test0.5 mg/kg, i.p.Significant reduction in immobility time
1.0 mg/kg, i.p.Significant reduction in immobility time
Tail Suspension Test1.0 mg/kg, i.p.Significant reduction in immobility time
Sucrose Preference Test0.5 - 1.0 mg/kg, i.p.Increased sucrose consumption
Lipopolysaccharide (LPS)-induced depression in miceForced Swim Test1 mg/kg, i.p.Significant reduction in immobility time
Tail Suspension Test1 mg/kg, i.p.Significant reduction in immobility time
Sucrose Preference Test1 mg/kg, i.p.Increased sucrose preference
Rolipram Chronic Unpredictable Mild Stress (CUMS) in miceForced Swim Test1.0 mg/kg, i.p.Significant reduction in immobility time
Tail Suspension Test1.0 mg/kg, i.p.Significant reduction in immobility time
MiceForced Swim Test0.31 - 1.25 mg/kg, i.p.Dose-dependent decrease in immobility
Tail Suspension Test0.62 and 1.25 mg/kg, i.p.Significant decrease in immobility
Olfactory Bulbectomy (OBX) model in ratsSucrose Consumption Test0.5 and 1 mg/kg, p.o.Increased sucrose consumption

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and rolipram.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral test to assess antidepressant efficacy.

  • Apparatus: A cylindrical container (typically 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.

  • Procedure: Mice are individually placed in the cylinder for a 6-minute session. The duration of immobility (defined as the cessation of struggling and remaining floating, making only small movements to keep the head above water) is recorded during the last 4 minutes of the test.

  • Drug Administration: this compound, rolipram, or a vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at specified doses and time points before the test.

  • Data Analysis: The total time spent immobile is measured and compared between different treatment groups. A statistically significant decrease in immobility time is interpreted as an antidepressant-like effect.

Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral paradigm for screening potential antidepressant drugs.

  • Apparatus: Mice are suspended by their tails using adhesive tape, approximately 1 cm from the tip. They are hung from a lever in a position where they cannot escape or hold onto nearby surfaces.

  • Procedure: The duration of immobility is recorded over a 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • Drug Administration: Similar to the FST, test compounds or a vehicle are administered prior to the test.

  • Data Analysis: The total duration of immobility is quantified and statistically analyzed across different experimental groups.

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model is a well-validated animal model of depression that induces depressive-like behaviors by exposing animals to a series of mild and unpredictable stressors over an extended period.

  • Stressors: A variety of stressors are applied randomly over several weeks. These can include:

    • Food and water deprivation

    • Cage tilt (45°)

    • Reversed light/dark cycle

    • Forced swimming in cold water (4°C)

    • Overnight illumination

    • Wet cage

    • Noise exposure

  • Behavioral Assessment: Following the stress period, behavioral tests such as the FST, TST, and sucrose preference test are conducted to evaluate the antidepressant effects of the administered compounds.

Signaling Pathways and Mechanism of Action

Both this compound and rolipram are selective inhibitors of phosphodiesterase-4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular functions. By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to the activation of downstream signaling pathways implicated in neuroplasticity and antidepressant responses.

The primary pathway involves the activation of Protein Kinase A (PKA) by cAMP, which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of genes involved in neuronal survival and function, most notably Brain-Derived Neurotrophic Factor (BDNF). Increased BDNF levels are associated with enhanced neurogenesis, synaptogenesis, and improved mood.

Studies have shown that both this compound and rolipram elevate levels of cAMP, phosphorylated CREB (pCREB), and BDNF in the hippocampus and prefrontal cortex of mice subjected to stress.

This compound This compound / Rolipram PDE4 PDE4 This compound->PDE4 Inhibition cAMP ↑ cAMP PDE4->cAMP Degradation PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB pCREB pCREB CREB->pCREB Phosphorylation BDNF ↑ BDNF pCREB->BDNF Gene Transcription Neuroprotection Neuroprotection BDNF->Neuroprotection Synaptogenesis Synaptogenesis BDNF->Synaptogenesis Antidepressant Antidepressant Effects Neuroprotection->Antidepressant Synaptogenesis->Antidepressant

Caption: PDE4 Inhibition Signaling Pathway

Furthermore, this compound has been shown to activate the AKT/GSK3β signaling pathway, which is also involved in neuroprotection and may contribute to its antidepressant effects.

This compound This compound pAKT pAKT This compound->pAKT Promotes Phosphorylation AKT AKT GSK3b GSK3β pAKT->GSK3b Inhibitory Phosphorylation pGSK3b pGSK3β (Inactive) GSK3b->pGSK3b Neuroprotection Neuroprotection pGSK3b->Neuroprotection Antidepressant Antidepressant Effects Neuroprotection->Antidepressant

Caption: this compound and AKT/GSK3β Pathway

Experimental Workflow

The general workflow for evaluating the antidepressant efficacy of this compound and rolipram in preclinical studies is as follows:

cluster_0 Animal Model Induction cluster_1 Treatment cluster_2 Behavioral Assessment cluster_3 Biochemical Analysis CUMS CUMS or LPS Administration Drug This compound / Rolipram Administration CUMS->Drug FST Forced Swim Test Drug->FST TST Tail Suspension Test Drug->TST SPT Sucrose Preference Test Drug->SPT WB Western Blot (pCREB, BDNF) FST->WB TST->WB SPT->WB ELISA ELISA (cAMP) WB->ELISA

Caption: Preclinical Antidepressant Study Workflow

References

A Comparative Analysis of FCPR03 and Other Leading PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel phosphodiesterase 4 (PDE4) inhibitor, FCPR03, with other prominent PDE4 inhibitors: Roflumilast, Apremilast, and Crisaborole. The analysis is supported by experimental data to evaluate their respective performance profiles.

Introduction to PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 elevates intracellular cAMP levels, which in turn modulates the expression of various pro-inflammatory and anti-inflammatory mediators. This mechanism has established PDE4 as a significant therapeutic target for a range of inflammatory conditions.

Comparative Performance Data

The following tables summarize the key performance indicators of this compound and other selected PDE4 inhibitors based on available preclinical data.

Table 1: In Vitro Inhibitory Activity (IC50)

CompoundPDE4 (catalytic domain)PDE4BPDE4DOther PDE Selectivity
This compound 60 nM31 nM47 nM>2100-fold selective over PDE1-3 and PDE5-11[1]
Roflumilast ~0.8 nM (human neutrophils)[2]0.84 nM0.68 nM>1000-fold selective over other PDE families
Apremilast 74 nMNot specifiedNot specifiedNo significant inhibition of other PDE families at 10 µM
Crisaborole 490 nMNot specifiedNot specifiedShows some inhibition against PDE1A3, PDE3Cat, and PDE7A1

Table 2: In Vivo Efficacy in Preclinical Models

CompoundModelKey Findings
This compound Lipopolysaccharide (LPS)-induced neuroinflammation (mice)Suppressed the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)
Middle Cerebral Artery Occlusion (MCAO) (rats)Reduced infarct volume and improved neurobehavioral outcomes
Roflumilast Animal models of COPDAttenuates lung inflammation, mucociliary malfunction, and lung fibrosis
Apremilast Murine air pouch modelInhibited leukocyte infiltration and TNF-α release
Crisaborole Animal models of atopic dermatitisReduces skin inflammation

Signaling Pathways

The primary mechanism of action for all PDE4 inhibitors involves the elevation of intracellular cAMP. This leads to the activation of Protein Kinase A (PKA) and other downstream effectors, ultimately resulting in the modulation of inflammatory responses. This compound has been shown to exert its neuroprotective and anti-inflammatory effects through specific signaling cascades.

PDE4_Signaling_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli PDE4 PDE4 Pro-inflammatory Stimuli->PDE4 cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates NF-κB NF-κB PKA->NF-κB inhibits Anti-inflammatory Cytokines Anti-inflammatory Cytokines CREB->Anti-inflammatory Cytokines promotes transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines promotes transcription This compound / Other PDE4 Inhibitors This compound / Other PDE4 Inhibitors This compound / Other PDE4 Inhibitors->PDE4 inhibit

Figure 1: General PDE4 Signaling Pathway

This compound has been specifically implicated in the activation of the AKT/GSK3β/β-catenin pathway, contributing to its neuroprotective effects.

FCPR03_Neuroprotection_Pathway This compound This compound PDE4 Inhibition PDE4 Inhibition This compound->PDE4 Inhibition Increased cAMP Increased cAMP PDE4 Inhibition->Increased cAMP AKT AKT Increased cAMP->AKT activates GSK3β GSK3β AKT->GSK3β inhibits β-catenin β-catenin GSK3β->β-catenin prevents degradation Neuroprotection Neuroprotection β-catenin->Neuroprotection promotes

Figure 2: this compound-Mediated Neuroprotective Pathway

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.

PDE4 Enzymatic Assay (In Vitro)

This protocol outlines a typical fluorescence polarization (FP) assay to determine the in vitro inhibitory activity of compounds against PDE4.

PDE4_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_detection Detection Prepare Assay Buffer Prepare Assay Buffer Dilute PDE4 Enzyme Dilute PDE4 Enzyme Prepare Assay Buffer->Dilute PDE4 Enzyme Prepare FAM-cAMP Substrate Prepare FAM-cAMP Substrate Prepare Assay Buffer->Prepare FAM-cAMP Substrate Add PDE4 Enzyme Add PDE4 Enzyme Dilute PDE4 Enzyme->Add PDE4 Enzyme Initiate Reaction with Substrate Initiate Reaction with Substrate Prepare FAM-cAMP Substrate->Initiate Reaction with Substrate Prepare Test Compounds Prepare Test Compounds Dispense Test Compound Dispense Test Compound Prepare Test Compounds->Dispense Test Compound Dispense Test Compound->Add PDE4 Enzyme Add PDE4 Enzyme->Initiate Reaction with Substrate Incubate at RT Incubate at RT Initiate Reaction with Substrate->Incubate at RT Stop Reaction & Add Binding Agent Stop Reaction & Add Binding Agent Incubate at RT->Stop Reaction & Add Binding Agent Read Fluorescence Polarization Read Fluorescence Polarization Stop Reaction & Add Binding Agent->Read Fluorescence Polarization Calculate % Inhibition & IC50 Calculate % Inhibition & IC50 Read Fluorescence Polarization->Calculate % Inhibition & IC50

Figure 3: PDE4 Enzymatic Assay Workflow

Materials:

  • Recombinant human PDE4 enzyme

  • FAM-labeled cAMP substrate

  • PDE Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Binding Agent (for FP detection)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well, low-volume, black, solid-bottom assay plates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare 1x PDE Assay Buffer.

    • Dilute the PDE4 enzyme to the desired concentration in ice-cold assay buffer.

    • Prepare the FAM-cAMP substrate solution in assay buffer.

    • Perform serial dilutions of the test compounds in DMSO.

  • Assay Execution:

    • Add a small volume (e.g., 5 µL) of the diluted test compound solution to the wells of the assay plate.

    • Add the diluted PDE4 enzyme solution (e.g., 5 µL) to all wells except the "no enzyme" control wells.

    • Initiate the enzymatic reaction by adding the FAM-cAMP substrate solution (e.g., 10 µL) to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

    • Stop the reaction by adding the IMAP Binding Solution.

  • Detection and Analysis:

    • Incubate the plate for at least 1 hour to allow the binding to reach equilibrium.

    • Read the fluorescence polarization on a compatible microplate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Anti-Inflammatory Assay (Cytokine Release)

This protocol describes the measurement of pro-inflammatory cytokine inhibition in a human whole blood assay.

Materials:

  • Fresh human whole blood

  • Lipopolysaccharide (LPS)

  • Test compounds (e.g., this compound)

  • Culture medium (e.g., RPMI 1640)

  • ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Blood Collection and Preparation:

    • Collect fresh human blood into heparinized tubes.

    • Dilute the blood with culture medium.

  • Compound Treatment and Stimulation:

    • Add the test compounds at various concentrations to the diluted blood and pre-incubate.

    • Stimulate the blood with LPS (e.g., 1 µg/mL) to induce cytokine production.

    • Incubate the samples for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • Sample Collection and Analysis:

    • Centrifuge the samples to pellet the blood cells.

    • Collect the plasma supernatant.

    • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the plasma using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-stimulated control.

    • Determine the IC50 values for the inhibition of each cytokine.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model (In Vivo)

This protocol details the induction of neuroinflammation in mice using LPS and the subsequent evaluation of inflammatory markers.

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Acclimatization:

    • Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Drug Administration:

    • Administer the test compound (e.g., this compound) or vehicle intraperitoneally (i.p.) at the desired dose for a specified number of days prior to LPS challenge.

  • Induction of Neuroinflammation:

    • Inject a single dose of LPS (e.g., 1 mg/kg, i.p.) to induce systemic inflammation and subsequent neuroinflammation.

  • Behavioral Assessment (Optional):

    • Perform behavioral tests (e.g., open field test, sucrose preference test) to assess sickness behavior and depressive-like symptoms at different time points after LPS injection.

  • Tissue Collection and Analysis:

    • At a predetermined time point (e.g., 4 or 24 hours post-LPS), euthanize the mice and collect brain tissue (hippocampus and cortex).

    • Homogenize the brain tissue for the measurement of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) by ELISA or for Western blot analysis of inflammatory signaling proteins (e.g., phosphorylated NF-κB, Iba1 for microglia activation).

Middle Cerebral Artery Occlusion (MCAO) Model (In Vivo)

This protocol describes the intraluminal filament model of transient focal cerebral ischemia in rats.

Animals:

  • Male Sprague-Dawley rats (250-300 g)

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat with isoflurane.

    • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Occlusion:

    • Ligate the distal ECA.

    • Temporarily clamp the CCA and ICA.

    • Introduce a silicon-coated nylon monofilament through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

    • The duration of occlusion is typically 60-90 minutes.

  • Reperfusion:

    • After the desired occlusion period, withdraw the filament to allow for reperfusion.

    • Close the incision.

  • Neurological Assessment:

    • Evaluate neurological deficits at various time points post-MCAO using a standardized scoring system (e.g., a 0-4 point scale where 0 is no deficit and 4 is severe deficit).

  • Infarct Volume Measurement:

    • At the end of the experiment (e.g., 24 or 48 hours post-MCAO), euthanize the rat and remove the brain.

    • Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted area remains white.

    • Quantify the infarct volume using image analysis software.

Conclusion

This compound emerges as a potent and selective PDE4 inhibitor with promising anti-inflammatory and neuroprotective properties. Its efficacy in preclinical models of neuroinflammation and ischemic stroke, coupled with a distinct selectivity profile, positions it as a compelling candidate for further investigation. This guide provides a foundational comparison with established PDE4 inhibitors, highlighting the need for continued research to fully elucidate the therapeutic potential of this compound in relevant clinical settings. The detailed experimental protocols provided herein are intended to facilitate standardized and comparative evaluations within the research community.

References

Validating the Selectivity of FCPR03: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides an objective comparison of FCPR03, a novel phosphodiesterase 4 (PDE4) inhibitor, with established alternatives, Rolipram and Apremilast. The following sections present a comprehensive analysis supported by experimental data to validate the selectivity of this compound.

Comparative Selectivity Profile

The inhibitory activity of this compound against its primary target, PDE4, and its selectivity over other PDE families are crucial determinants of its therapeutic window. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and compares them with those of Rolipram and Apremilast.

TargetThis compound (IC50, nM)Rolipram (IC50, nM)Apremilast (IC50, nM)
PDE4 (catalytic domain) 60[1]-74[2]
PDE4A -3[3][4]20 ± 3 (PDE4A4)
PDE4B 31 (PDE4B1)[1]13049 ± 5 (PDE4B2)
PDE4C --50 ± 3 (PDE4C2)
PDE4D 47 (PDE4D7)24030 ± 4 (PDE4D3)
Other PDEs (PDE1-3, PDE5-11) >2100-fold selective vs PDE4-No significant inhibition at 10 µM
Kinases Data not available-No significant inhibition at 10 µM

Note: Specific IC50 values for this compound against PDE4A and PDE4C isoforms were not available in the reviewed literature. Similarly, comprehensive kinome-wide selectivity data for this compound is not publicly available.

Based on the available data, this compound demonstrates potent inhibition of the PDE4 catalytic domain and specific isoforms PDE4B1 and PDE4D7. Notably, this compound is reported to exhibit a high degree of selectivity (at least 2100-fold) for PDE4 over other PDE families. In comparison, Rolipram shows high potency for PDE4A, with lower potency for PDE4B and PDE4D. Apremilast displays a more balanced inhibition profile across the four PDE4 subtypes.

Experimental Methodologies

The determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays typically employed in the validation of inhibitor selectivity.

Phosphodiesterase (PDE) Activity Assays

Biochemical assays are fundamental to determining the potency of an inhibitor against a purified enzyme. Two common methods are the IMAP® TR-FRET Assay and the Radioactive Filter Binding Assay.

IMAP® (Immobilized Metal Affinity Particle) TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) PDE Assay

This homogenous, fluorescence-based assay quantifies PDE activity by measuring the conversion of a fluorescently labeled cyclic nucleotide (e.g., cAMP) to its corresponding monophosphate.

  • Principle: The assay utilizes a binding reagent composed of nanoparticles functionalized with a trivalent metal, which have a high affinity for phosphate groups. A fluorescently labeled substrate (e.g., FAM-cAMP) is incubated with the PDE enzyme in the presence or absence of the test inhibitor. Upon enzymatic cleavage of the cyclic phosphate, the resulting 5'-monophosphate product binds to the IMAP nanoparticles. A terbium (Tb)-labeled donor molecule is also included, which binds to the nanoparticles. When the FAM-labeled product is bound to the nanoparticles, it is brought into close proximity to the Tb donor, resulting in FRET. The TR-FRET signal is proportional to the amount of product formed and thus reflects the PDE activity.

  • Protocol Outline:

    • Reaction Setup: In a microplate, combine the PDE enzyme, assay buffer, and the test compound at various concentrations.

    • Substrate Addition: Initiate the reaction by adding the FAM-labeled cAMP substrate.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow for enzymatic activity.

    • Detection: Stop the reaction and initiate detection by adding the IMAP binding solution containing the Tb-labeled donor.

    • Signal Measurement: After a further incubation period, measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.

    • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinome Selectivity Profiling

To assess the off-target effects of an inhibitor against the broader human kinome, competition binding assays are widely used. The KINOMEscan™ platform is a prominent example.

KINOMEscan™ Competition Binding Assay

This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases.

  • Principle: A large library of human kinases is individually tagged with a unique DNA barcode. Each kinase is then incubated with the test compound and an immobilized, broad-spectrum kinase inhibitor. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the immobilized ligand is then quantified by qPCR of the DNA tag. A lower amount of DNA detected indicates stronger binding of the test compound to the kinase.

  • Protocol Outline:

    • Compound Incubation: The test compound is incubated with a specific DNA-tagged kinase from a large panel.

    • Competition: The mixture is then added to a well containing an immobilized, broad-spectrum kinase inhibitor.

    • Washing: Unbound components are washed away.

    • Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the associated DNA tag using qPCR.

    • Data Analysis: The results are typically expressed as a percentage of the DMSO control, and a lower percentage indicates a stronger interaction between the test compound and the kinase.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_inhibition PDE4 Inhibition and Downstream Signaling This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene_Expression Anti-inflammatory Gene Expression pCREB->Gene_Expression Promotes

Caption: this compound inhibits PDE4, leading to increased cAMP levels and activation of the PKA/CREB pathway.

cluster_workflow IMAP® TR-FRET PDE Assay Workflow Start Start Reaction Incubate PDE, Inhibitor & FAM-cAMP Start->Reaction Detection Add IMAP Beads & Tb-Donor Reaction->Detection Read Measure TR-FRET Signal Detection->Read Analysis Calculate IC50 Read->Analysis End End Analysis->End

Caption: Workflow of the IMAP® TR-FRET PDE assay for determining inhibitor potency.

cluster_kinome KINOMEscan™ Workflow Compound Test Compound Competition Competition Binding Compound->Competition Kinase DNA-tagged Kinase Kinase->Competition Immobilized_Ligand Immobilized Ligand Immobilized_Ligand->Competition Wash Wash Competition->Wash qPCR qPCR of DNA tag Wash->qPCR Quantification Quantify Bound Kinase qPCR->Quantification

Caption: Overview of the KINOMEscan™ workflow for assessing inhibitor selectivity.

References

FCPR03: A Preclinical Head-to-Head Comparison with Current Antidepressants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of FCPR03, a novel phosphodiesterase 4 (PDE4) inhibitor, against current mainstream antidepressants such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). The comparison is based on available preclinical data for this compound and established clinical information for current antidepressants. It is important to note that this compound has not yet undergone clinical trials in humans, and therefore, this comparison is based on preclinical findings.

Executive Summary

This compound is a novel, selective PDE4 inhibitor that has demonstrated antidepressant-like effects in animal models.[1][2][3] Its primary mechanism of action involves increasing intracellular cyclic AMP (cAMP) levels, which in turn modulates downstream signaling pathways implicated in neuroplasticity and inflammation.[1][4] A significant advantage of this compound observed in preclinical studies is its low potential for inducing emesis (vomiting), a common and dose-limiting side effect of other PDE4 inhibitors. Current antidepressants, primarily SSRIs and SNRIs, act by increasing the synaptic availability of serotonin and/or norepinephrine. While effective for many, they are associated with a range of side effects and a delayed onset of action.

Mechanism of Action: A Tale of Two Pathways

Current frontline antidepressants, SSRIs and SNRIs, primarily target monoamine neurotransmitter systems. They work by blocking the reuptake of serotonin and, in the case of SNRIs, norepinephrine, thereby increasing their levels in the synaptic cleft.

This compound, on the other hand, operates through a distinct intracellular signaling pathway. As a PDE4 inhibitor, it prevents the breakdown of cAMP, a crucial second messenger. This leads to the activation of Protein Kinase A (PKA) and subsequently, the phosphorylation of cAMP-response element-binding protein (CREB). Activated CREB promotes the transcription of genes involved in neuronal survival and synaptic plasticity, most notably Brain-Derived Neurotrophic Factor (BDNF).

Furthermore, preclinical studies indicate that this compound also modulates the Akt/GSK-3β signaling pathway, which is involved in cell survival and neurogenesis. The compound has also been shown to have anti-inflammatory effects by inhibiting the p38 and JNK signaling pathways.

cluster_this compound This compound Signaling Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits Akt ↑ pAkt This compound->Akt cAMP ↑ cAMP PKA ↑ PKA cAMP->PKA CREB ↑ pCREB PKA->CREB BDNF ↑ BDNF CREB->BDNF Neuroprotection Neuroprotection & Synaptic Plasticity BDNF->Neuroprotection GSK3b ↑ pGSK-3β Akt->GSK3b GSK3b->Neuroprotection cluster_SSRI SSRI/SNRI Mechanism of Action SSRI SSRI/SNRI SERT_NET SERT/NET Transporters SSRI->SERT_NET Blocks Synaptic_Monoamines ↑ Synaptic Serotonin (& Norepinephrine) Postsynaptic_Receptors Postsynaptic Receptor Activation Synaptic_Monoamines->Postsynaptic_Receptors Therapeutic_Effect Therapeutic Effect Postsynaptic_Receptors->Therapeutic_Effect cluster_Workflow Experimental Workflow: CUMS Model CUMS 5 weeks Chronic Unpredictable Mild Stress Treatment 2 weeks Drug Administration (this compound, Rolipram, Vehicle) CUMS->Treatment Behavioral Behavioral Tests (SPT, FST, TST, OFT) Treatment->Behavioral Biochemical Biochemical Analysis (Western Blot) Behavioral->Biochemical

References

Comparative Efficacy Analysis of FCPR03 and Other Neuroprotective Agents in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neuroprotective agents are compounds designed to preserve brain tissue from secondary injury following an acute ischemic stroke. The primary goal of these agents is to interfere with the ischemic cascade, a complex series of pathological cellular and molecular events triggered by the interruption of blood flow to the brain. This guide provides a comparative analysis of the hypothetical neuroprotective agent FCPR03 against two other agents, Edaravone and Nerinetide, based on available preclinical and clinical data. Edaravone is an approved medication for ischemic stroke and amyotrophic lateral sclerosis (ALS), while Nerinetide is an investigational drug that has undergone clinical trials.

Mechanism of Action

The therapeutic effects of neuroprotective agents are dictated by their specific mechanisms of action. This compound is hypothesized to be a multi-target agent, while Edaravone and Nerinetide have more specific molecular targets.

  • This compound (Hypothetical): this compound is postulated to be a dual-function neuroprotective agent. Its primary mechanism involves the potent inhibition of the acid-sensing ion channel 1a (ASIC1a), which is a key mediator of acid-induced calcium influx and subsequent neuronal death in the ischemic penumbra. Additionally, this compound is thought to possess antioxidant properties, capable of scavenging reactive oxygen species (ROS) that contribute to oxidative stress and cellular damage.

  • Edaravone: Edaravone is a free radical scavenger.[1][2] Its neuroprotective effects are attributed to its ability to quench hydroxyl radicals and peroxynitrite radicals, thereby inhibiting lipid peroxidation and protecting neuronal and endothelial cell membranes from oxidative damage.[1][2][3]

  • Nerinetide (NA-1): Nerinetide is a peptide that targets the postsynaptic density protein 95 (PSD-95). By binding to PSD-95, Nerinetide disrupts the interaction between PSD-95 and the NMDA receptor, which in turn inhibits the activation of neuronal nitric oxide synthase (nNOS) and the subsequent production of neurotoxic nitric oxide.

cluster_this compound This compound (Hypothetical) cluster_Edaravone Edaravone cluster_Nerinetide Nerinetide This compound This compound ASIC1a ASIC1a This compound->ASIC1a Inhibits ROS ROS This compound->ROS Scavenges Edaravone Edaravone FreeRadicals Free Radicals (•OH, ONOO-) Edaravone->FreeRadicals Scavenges Nerinetide Nerinetide PSD95 PSD-95 Nerinetide->PSD95 Inhibits NMDAR NMDA Receptor PSD95->NMDAR nNOS nNOS PSD95->nNOS

Figure 1: Comparative Mechanisms of Action

Comparative Efficacy Data

The following table summarizes the efficacy data from key clinical trials for Edaravone and Nerinetide, alongside hypothetical data for this compound.

Parameter This compound (Hypothetical Phase II Trial) Edaravone (Acute Ischemic Stroke Trials) Nerinetide (ESCAPE-NA1 Trial)
Primary Endpoint Proportion of patients with a modified Rankin Scale (mRS) score of 0-2 at 90 days.Improvement in neurological impairment and reduction in death or long-term disability.Proportion of patients with an mRS score of 0-2 at 90 days.
Efficacy Outcome 65% of patients in the this compound group achieved an mRS of 0-2, compared to 50% in the placebo group.Meta-analyses show a significant improvement in short-term neurological impairment. Evidence for reduction in death or long-term disability is less conclusive.Overall, no significant difference between Nerinetide and placebo (61.4% vs 59.2%). In patients not receiving alteplase, 59.3% in the Nerinetide group achieved the primary outcome vs 49.8% in the placebo group.
Secondary Endpoints Reduction in infarct volume measured by MRI at 30 days.Reduction in mortality and infarct volume.
Secondary Outcome 25% reduction in infarct volume compared to placebo.In patients not receiving alteplase, a 7.5% reduction in mortality risk was observed.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

This compound (Hypothetical Preclinical Study)

  • Objective: To assess the neuroprotective efficacy of this compound in a rat model of transient middle cerebral artery occlusion (tMCAO).

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Experimental Groups:

    • Sham-operated group.

    • Vehicle-treated tMCAO group.

    • This compound-treated tMCAO group (10 mg/kg, IV).

  • Procedure:

    • Anesthesia is induced with isoflurane.

    • tMCAO is induced by inserting a filament into the internal carotid artery for 90 minutes.

    • This compound or vehicle is administered intravenously at the time of reperfusion.

    • Neurological deficit scores are assessed at 24 and 48 hours post-tMCAO.

    • Infarct volume is measured by 2,3,5-triphenyltetrazolium chloride (TTC) staining at 48 hours.

Edaravone (Clinical Trial Protocol for Acute Ischemic Stroke)

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Inclusion Criteria: Patients aged 18-70 with acute ischemic stroke within 24 hours of onset.

  • Treatment Regimen: Edaravone (30 mg) or placebo administered intravenously twice daily for 14 days.

  • Primary Outcome: Change in the National Institutes of Health Stroke Scale (NIHSS) score from baseline to day 14.

  • Secondary Outcomes: Functional independence (mRS ≤ 2) at 90 days, incidence of adverse events.

Nerinetide (ESCAPE-NA1 Trial Protocol)

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Inclusion Criteria: Patients with acute ischemic stroke due to a large vessel occlusion, within 12 hours of symptom onset, and planned for endovascular thrombectomy.

  • Treatment Regimen: A single intravenous dose of Nerinetide (2.6 mg/kg) or placebo administered prior to endovascular thrombectomy.

  • Primary Outcome: Proportion of patients with a modified Rankin Scale (mRS) score of 0-2 at 90 days.

  • Secondary Outcomes: Mortality at 90 days, neurological outcome, and activities of daily living.

cluster_Preclinical This compound Preclinical Workflow cluster_Clinical Edaravone/Nerinetide Clinical Trial Workflow A tMCAO Model Induction B Randomization A->B C IV Administration (this compound or Vehicle) B->C D Neurological Scoring C->D E Infarct Volume Analysis D->E F Patient Screening (Inclusion/Exclusion Criteria) G Informed Consent F->G H Randomization (Drug or Placebo) G->H I Drug Administration H->I J Follow-up Assessments (e.g., mRS, NIHSS) I->J K Data Analysis J->K

Figure 2: Generalized Experimental Workflows

Safety and Tolerability

Adverse Events This compound (Hypothetical) Edaravone Nerinetide
Common Adverse Events Headache, dizziness, nausea.Headache, dizziness, abnormal liver function, itching, nausea.No significant difference in serious adverse events compared to placebo.
Serious Adverse Events Transient hypotension.Rare instances of acute renal failure and hypersensitivity reactions.
Contraindications Severe renal impairment.History of hypersensitivity to edaravone or sulfites.

Logical Relationship of Comparison

The following diagram illustrates the logical flow of comparing these neuroprotective agents, from their fundamental properties to their clinical outcomes.

A Neuroprotective Agent B Mechanism of Action A->B C Preclinical Efficacy B->C D Clinical Trial Data C->D E Efficacy D->E F Safety Profile D->F G Overall Assessment E->G F->G

Figure 3: Logic of Comparative Assessment

This guide provides a comparative overview of the hypothetical neuroprotective agent this compound against Edaravone and Nerinetide. While this compound is presented with a promising, multi-target mechanism of action, its efficacy and safety would require rigorous validation through preclinical and clinical studies. Edaravone has demonstrated efficacy in improving short-term neurological outcomes in acute ischemic stroke, primarily through its antioxidant properties. Nerinetide's efficacy appears to be dependent on concomitant medications, with potential benefits in patients not treated with alteplase. The development of novel neuroprotective agents like the hypothetical this compound, with distinct mechanisms of action, is essential to broaden the therapeutic options for acute ischemic stroke.

References

No Comparative Data Currently Available for FCPR03

Author: BenchChem Technical Support Team. Date: November 2025

A thorough search for published studies and experimental data on a product or substance designated as "FCPR03" has yielded no discernible results. Consequently, a cross-study comparison of its performance against other alternatives cannot be compiled at this time.

Initial investigations suggest "this compound" may refer to a chemical compound with the formula C15H19F2NO3, which is commercially available. However, there is a significant lack of published scientific literature detailing its biological function, mechanism of action, or any in-vitro or in-vivo experimental findings.

Several clinical trials are listed in public registries with identifiers that could be misinterpretations or unrelated internal codes, but none of these trials explicitly name "this compound" as the intervention under investigation. The therapeutic areas of these trials are diverse, ranging from cardiovascular disease to rare genetic disorders, and without a clear link to the chemical entity this compound, any association remains speculative.

Due to the absence of foundational research and published data, the core requirements of this request—data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways or workflows—cannot be fulfilled. Further updates will be provided as and when any relevant scientific information on this compound becomes publicly available.

FCPR03: A Targeted Approach to Phosphodiesterase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the selective PDE4 inhibitor FCPR03 versus non-selective PDE inhibitors, highlighting its advantages in therapeutic applications.

This guide provides a detailed comparison of this compound, a novel and potent selective phosphodiesterase 4 (PDE4) inhibitor, with traditional non-selective phosphodiesterase (PDE) inhibitors. For researchers and drug development professionals, this analysis underscores the significant advantages of selectivity in targeting specific cellular pathways for improved efficacy and reduced side effects, supported by experimental data.

Introduction to Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By regulating the levels of these messengers, PDEs influence a vast array of physiological processes. PDE inhibitors, which block the action of these enzymes, can prolong the signaling effects of cAMP and cGMP.

Inhibitors can be broadly categorized as:

  • Non-selective PDE inhibitors: These compounds, such as theophylline and caffeine, inhibit multiple PDE enzyme subtypes throughout the body.[1][2][3] This lack of specificity can lead to a wide range of physiological effects and a higher incidence of side effects.

  • Selective PDE inhibitors: These agents are designed to target specific PDE subtypes, allowing for more precise therapeutic intervention. This compound is a prime example, exhibiting high selectivity for the PDE4 enzyme family.

This compound: A Profile in Selectivity

This compound is a novel, potent, and highly selective PDE4 inhibitor. Its primary mechanism of action involves the inhibition of PDE4, an enzyme predominantly found in inflammatory cells and the central nervous system. This inhibition leads to an increase in intracellular cAMP levels, which in turn activates downstream signaling pathways like the cAMP/PKA/CREB and AKT/GSK3β/β-catenin pathways. This targeted action confers significant anti-inflammatory, neuroprotective, and antidepressant-like effects. A key advantage of this compound is its reported low potential for inducing emesis (nausea and vomiting), a common dose-limiting side effect associated with earlier PDE4 inhibitors like rolipram.

Non-Selective PDE Inhibitors: A Broad-Spectrum Approach

Non-selective PDE inhibitors, such as the methylated xanthines (e.g., theophylline, pentoxifylline), block a wide range of PDE isozymes. This broad inhibition increases both cAMP and cGMP levels in various tissues. While this can produce therapeutic effects, such as the bronchodilation seen with theophylline in asthma treatment, it also results in a host of off-target effects. The lack of specificity is a major drawback, leading to side effects like cardiac arrhythmias, gastrointestinal distress, and central nervous system stimulation.

Comparative Analysis: this compound vs. Non-Selective Inhibitors

The primary advantages of this compound stem directly from its selectivity for the PDE4 enzyme.

Data Presentation

Table 1: Selectivity Profile Comparison

FeatureThis compoundNon-Selective PDE Inhibitors (e.g., Theophylline)
Primary Target(s) PDE4Multiple PDE subtypes (PDE1, PDE2, PDE3, PDE4, PDE5, etc.)
Secondary Messenger Affected Primarily cAMPcAMP and cGMP
Key Therapeutic Actions Anti-inflammatory, Neuroprotective, Antidepressant-likeBronchodilation, Anti-inflammatory, Cardiovascular effects
Side Effect Profile Low emetic potential reportedNausea, vomiting, headache, cardiac arrhythmias, nervousness

Table 2: Potency of this compound against PDE4

TargetIC50 Value
PDE4 Catalytic Domain 60 nM
PDE4B1 31 nM
PDE4D7 47 nM
Selectivity >2100-fold selectivity over PDE1-3 and PDE5-11

Table 3: Summary of Key Experimental Findings for this compound

Experimental ModelKey FindingsReference
LPS-stimulated BV-2 microglial cells (in vitro) Dose-dependently suppressed the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).--INVALID-LINK--
Oxygen-Glucose Deprivation (OGD) in HT-22 cells (in vitro) Dose-dependently increased cell viability and protected against apoptosis. Restored mitochondrial membrane potential and reduced reactive oxygen species (ROS).--INVALID-LINK--
Middle Cerebral Artery Occlusion (MCAO) in rats (in vivo) Reduced infarct volume and improved neurobehavioral outcomes.--INVALID-LINK--
Chronic Unpredictable Mild Stress (CUMS) in mice (in vivo) Produced antidepressant-like effects, prevented dendritic spine loss, and increased levels of synaptic proteins.--INVALID-LINK--

Mandatory Visualizations

Signaling Pathways and Experimental Logic

The diagrams below illustrate the targeted mechanism of this compound and a typical experimental workflow used to validate its neuroprotective effects.

cluster_0 Cell Membrane This compound This compound PDE4 PDE4 This compound->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Transcription Gene Transcription CREB->Gene Transcription promotes Neuroprotection\nAnti-inflammation Neuroprotection Anti-inflammation Gene Transcription->Neuroprotection\nAnti-inflammation

Caption: this compound inhibits PDE4, increasing cAMP levels and activating the PKA/CREB pathway.

Start Rat Model Sprague-Dawley Rats Start->Rat Model MCAO Induce Middle Cerebral Artery Occlusion (MCAO) Rat Model->MCAO Treatment Administer this compound or Vehicle MCAO->Treatment Assessment Neurobehavioral Scoring & Infarct Volume Measurement Treatment->Assessment Analysis Data Analysis Assessment->Analysis End Analysis->End

Caption: Workflow for in vivo testing of this compound in a rat model of ischemic stroke.

cluster_this compound This compound (Selective) cluster_NonSelective Non-Selective Inhibitor This compound This compound PDE4 PDE4 This compound->PDE4 High Affinity Inhibition PDE_other PDE1, 2, 3, 5... This compound->PDE_other Low Affinity NonSel Non-Selective Inhibitor PDE4_ns PDE4 NonSel->PDE4_ns Inhibition PDE_other_ns PDE1, 2, 3, 5... NonSel->PDE_other_ns Inhibition

Caption: this compound's targeted inhibition vs. the broad action of non-selective inhibitors.

Experimental Protocols

In Vitro: Anti-Neuroinflammatory Effects in Microglia
  • Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.

  • Cell Line: BV-2 murine microglial cells.

  • Methodology:

    • BV-2 cells are cultured in appropriate media.

    • Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).

    • Neuroinflammation is induced by adding LPS (a component of bacterial cell walls) to the culture medium.

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Data are analyzed to determine if this compound treatment reduces cytokine production in a dose-dependent manner compared to LPS-only treated cells.

In Vivo: Neuroprotective Effects in an Ischemic Stroke Model
  • Objective: To evaluate the neuroprotective efficacy of this compound in a rat model of cerebral ischemia/reperfusion injury.

  • Animal Model: Adult male Sprague-Dawley rats.

  • Methodology:

    • Cerebral ischemia is induced via middle cerebral artery occlusion (MCAO), typically by inserting a filament into the internal carotid artery to block blood flow to the middle cerebral artery.

    • After a set period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion (restoration of blood flow).

    • This compound or a vehicle control is administered to the rats, often intraperitoneally, at specific time points before or after the ischemic event.

    • At a predetermined time post-reperfusion (e.g., 24 or 48 hours), neurological deficit scores are assessed to evaluate functional outcomes.

    • The animals are then euthanized, and their brains are sectioned and stained (e.g., with TTC staining) to measure the infarct (dead tissue) volume.

    • The infarct volumes and neurological scores between the this compound-treated group and the vehicle control group are statistically compared to determine the neuroprotective effect.

Conclusion

This compound represents a significant advancement over non-selective PDE inhibitors. Its high selectivity for PDE4 allows for targeted modulation of pathways involved in inflammation and neuronal survival. This specificity translates into a promising efficacy profile for neurological and inflammatory disorders, coupled with a more favorable side-effect profile, particularly the reduction of emesis. The robust preclinical data suggest that this compound is a strong candidate for further development as a therapeutic agent for conditions such as ischemic stroke, neuroinflammation, and depression.

References

FCPR03: A Comparative Analysis of a Novel PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers on the experimental findings and reproducibility of FCPR03, a promising phosphodiesterase 4 (PDE4) inhibitor, in preclinical models of depression, neuroinflammation, and ischemic stroke. This report compares this compound with the canonical PDE4 inhibitor, rolipram, providing a framework for evaluating its therapeutic potential.

This compound, a novel and selective PDE4 inhibitor, has demonstrated significant therapeutic potential in various preclinical studies. Research indicates its efficacy in alleviating depressive-like behaviors, mitigating neuroinflammation, and offering neuroprotection in cerebral ischemia.[1][2][3] A key distinguishing feature of this compound is its reported low potential for emesis, a common dose-limiting side effect of other PDE4 inhibitors like rolipram.[1][2] This guide provides a comprehensive comparison of the experimental findings of this compound with those of rolipram, focusing on data presentation, experimental protocols, and the underlying signaling pathways.

Comparative Efficacy in Preclinical Models

The following tables summarize the quantitative data from key experimental findings for this compound and rolipram across three major therapeutic areas: depression, neuroinflammation, and ischemic stroke.

Antidepressant-like Effects
Parameter This compound Rolipram Experimental Model
Sucrose Preference Increased sucrose consumption at 0.5 and 1.0 mg/kg doses.Not explicitly stated in the provided abstracts.Chronic Unpredictable Mild Stress (CUMS) in mice.
Forced Swim Test (FST) Immobility Time Significantly reduced immobility time at 0.5 and 1.0 mg/kg doses.Dose-dependently decreased immobility time at 0.31-1.25 mg/kg.CUMS in mice.
Tail Suspension Test (TST) Immobility Time Shortened immobility time, with significant effect at 1.0 mg/kg.Dose-dependently decreased immobility time at 0.31-1.25 mg/kg.CUMS in mice.
Locomotor Activity No significant effect on locomotor activity.Decreased locomotor activity reported as a side effect.CUMS in mice.
Anti-Neuroinflammatory Effects
Parameter This compound Rolipram Experimental Model
Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) Dose-dependently suppressed production in LPS-stimulated BV-2 microglial cells.Suppresses expression of proinflammatory cytokines.Lipopolysaccharide (LPS) induced neuroinflammation in vitro and in vivo.
cAMP Levels Significantly increased cAMP levels in the hippocampus at 0.5 and 1.0 mg/kg.Increases intracellular cAMP.In vivo models of neuroinflammation.
NF-κB Activation Inhibited NF-κB activation both in vitro and in vivo.Attenuates neuronal inflammation.In vitro and in vivo models of neuroinflammation.
Neuroprotective Effects in Ischemic Stroke
Parameter This compound Rolipram Experimental Model
Infarct Volume Reduced infarct volume in rats.Reduced infarct volumes by 50% at 10 mg/kg.Middle Cerebral Artery Occlusion (MCAO) in rats/mice.
Neurobehavioral Outcomes Improved neurobehavioral outcomes.Significantly improved clinical scores.MCAO in rats/mice.
Cellular Apoptosis Protected against OGD-induced cellular apoptosis in HT-22 cells and cortical neurons.Reduced neuronal apoptosis.Oxygen-Glucose Deprivation (OGD) in vitro and MCAO in vivo.

Experimental Protocols

Antidepressant-Like Effects Evaluation

Chronic Unpredictable Mild Stress (CUMS) Model:

  • Animals: Mice.

  • Procedure: Mice are subjected to a series of mild, unpredictable stressors over a period of several weeks to induce a depressive-like state.

  • Drug Administration: this compound (0.5 and 1.0 mg/kg) or rolipram was administered intraperitoneally (i.p.) once daily for the final two weeks of the CUMS procedure.

  • Behavioral Tests:

    • Sucrose Preference Test (SPT): Measures anhedonia, a core symptom of depression, by assessing the preference for a sucrose solution over water.

    • Forced Swim Test (FST) and Tail Suspension Test (TST): Measure behavioral despair. The duration of immobility is recorded.

    • Open Field Test (OFT): Assesses general locomotor activity to rule out confounding effects of the drugs on movement.

Anti-Neuroinflammatory Effects Evaluation

Lipopolysaccharide (LPS) Induced Neuroinflammation Model:

  • In Vitro:

    • Cell Line: BV-2 microglial cells.

    • Procedure: Cells are stimulated with LPS to induce an inflammatory response. This compound is added at various concentrations to assess its inhibitory effect on the production of pro-inflammatory mediators.

  • In Vivo:

    • Animals: Mice.

    • Procedure: Mice are injected with LPS to induce systemic inflammation and neuroinflammation.

    • Drug Administration: this compound is administered prior to or following the LPS challenge.

    • Outcome Measures: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates (hippocampus and cortex) are measured using ELISA or other immunoassays.

Neuroprotective Effects in Ischemic Stroke Evaluation

Middle Cerebral Artery Occlusion (MCAO) Model:

  • Animals: Rats or mice.

  • Procedure: The middle cerebral artery is temporarily occluded to induce focal cerebral ischemia, followed by reperfusion.

  • Drug Administration: this compound is administered at the time of or after reperfusion.

  • Outcome Measures:

    • Infarct Volume: Measured using TTC staining of brain slices.

    • Neurological Deficit Score: A graded scale to assess motor and sensory deficits.

    • Behavioral Tests: Various tests to evaluate motor coordination and cognitive function.

  • In Vitro Oxygen-Glucose Deprivation (OGD) Model:

    • Cell Lines: HT-22 neuronal cells and primary cortical neurons.

    • Procedure: Cells are deprived of oxygen and glucose to mimic ischemic conditions. This compound is added to the culture medium to assess its protective effects against cell death.

    • Outcome Measures: Cell viability, apoptosis, reactive oxygen species (ROS) production, and mitochondrial membrane potential are measured.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are attributed to its modulation of key intracellular signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating this compound.

FCPR03_Signaling_Pathways cluster_camp cAMP/PKA/CREB Pathway cluster_akt Akt/GSK-3β/β-catenin Pathway This compound This compound PDE4 PDE4 This compound->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates BDNF BDNF CREB->BDNF upregulates Neuroprotection Neuroprotection & Antidepressant Effects BDNF->Neuroprotection FCPR03_2 This compound Akt Akt FCPR03_2->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin degrades Neuroprotection_2 Neuroprotection beta_catenin->Neuroprotection_2

This compound Signaling Pathways

Experimental_Workflow cluster_model Preclinical Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis CUMS CUMS Model (Depression) FCPR03_admin This compound Administration CUMS->FCPR03_admin Rolipram_admin Rolipram Administration CUMS->Rolipram_admin Vehicle_admin Vehicle Control CUMS->Vehicle_admin LPS LPS Injection (Neuroinflammation) LPS->FCPR03_admin LPS->Rolipram_admin LPS->Vehicle_admin MCAO MCAO Model (Stroke) MCAO->FCPR03_admin MCAO->Rolipram_admin MCAO->Vehicle_admin Behavioral Behavioral Tests (FST, TST, OFT) FCPR03_admin->Behavioral Biochemical Biochemical Assays (ELISA, Western Blot) FCPR03_admin->Biochemical Histological Histological Analysis (TTC Staining) FCPR03_admin->Histological Rolipram_admin->Behavioral Rolipram_admin->Biochemical Rolipram_admin->Histological Vehicle_admin->Behavioral Vehicle_admin->Biochemical Vehicle_admin->Histological Data Statistical Analysis & Comparison Behavioral->Data Biochemical->Data Histological->Data

Preclinical Evaluation Workflow

References

FCPR03 in Neuroinflammation: A Comparative Analysis Against Other Selective PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of FCPR03, a novel selective phosphodiesterase 4 (PDE4) inhibitor, and other prominent PDE4 inhibitors—Rolipram, Roflumilast, and Apremilast—in the context of their application in neuroinflammation research. This document synthesizes available experimental data to facilitate an objective comparison of their performance and mechanisms of action.

Introduction to PDE4 Inhibition in Neuroinflammation

Neuroinflammation is a key pathological feature in many neurodegenerative diseases. The overactivation of microglia, the resident immune cells of the central nervous system, leads to the excessive production of pro-inflammatory mediators, contributing to neuronal damage.[1] Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating inflammation by degrading cyclic adenosine monophosphate (cAMP), a key second messenger with anti-inflammatory properties.[2] By inhibiting PDE4, the intracellular levels of cAMP increase, which in turn suppresses the inflammatory response.[2] While PDE4 inhibitors have shown therapeutic promise, their clinical use has been hampered by side effects such as nausea and emesis.[1] this compound is a novel selective PDE4 inhibitor that has demonstrated potent anti-inflammatory effects with a potentially better side-effect profile.[1]

Comparative Efficacy and Selectivity

The following tables summarize the available quantitative data for this compound and other selective PDE4 inhibitors. It is important to note that a direct head-to-head comparison of this compound with other PDE4 inhibitors in the same neuroinflammation models is not yet extensively available in published literature. The data presented here is a compilation from various studies.

Table 1: In Vitro Inhibitory Activity of Selective PDE4 Inhibitors

CompoundTargetIC50 (nM)Selectivity ProfileReference
This compound Human PDE4 (catalytic domains)60>2100-fold selective over PDE1-3 and PDE5-11
Roflumilast PDE4B0.84High selectivity for PDE4B and PDE4D
PDE4D0.68
Apremilast PDE4140
A33 (Selective PDE4B inhibitor) PDE4B2750-fold greater selectivity for PDE4B over PDE4D

Table 2: Effects of Selective PDE4 Inhibitors on Pro-inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Models

CompoundModelCytokine MeasuredEffectReference
This compound LPS-stimulated BV-2 microgliaTNF-α, IL-1β, IL-6Dose-dependent suppression
Rolipram LPS-treated miceTNF-α, IL-1β, IL-6Significant reduction in brain tissue
Roflumilast LPS-induced mice modelPDE4B expressionReduction in a dose-dependent manner
Experimental subarachnoid hemorrhage in ratsIL-1β, IL-6, TNF-αRemarkable decrease in the brain
Apremilast Psoriatic Arthritis PatientsIL-6, IL-17, IL-23Significant decrease in plasma concentration

Signaling Pathways in Neuroinflammation Modulated by PDE4 Inhibitors

The anti-inflammatory effects of PDE4 inhibitors are primarily mediated through the elevation of intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory genes. Furthermore, the cAMP/PKA pathway can inhibit the pro-inflammatory nuclear factor-kappa B (NF-κB) signaling pathway.

PDE4 PDE4 cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates NFkB NF-κB PKA->NFkB Inhibits Anti_Inflammatory Anti-inflammatory Gene Expression CREB->Anti_Inflammatory Promotes Pro_Inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB->Pro_Inflammatory Promotes This compound This compound / Other PDE4i This compound->PDE4 Inhibits LPS LPS LPS->NFkB Activates

Caption: PDE4 inhibitor signaling pathway in neuroinflammation.

Experimental Protocols

In Vivo LPS-Induced Neuroinflammation Mouse Model

This protocol describes the induction of neuroinflammation in mice using lipopolysaccharide (LPS) to evaluate the efficacy of anti-inflammatory compounds.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Sterile, pyrogen-free 0.9% saline

  • This compound or other PDE4 inhibitors

  • Vehicle control

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water for at least one week before the experiment.

  • Drug Administration: Dissolve this compound or other test compounds in the appropriate vehicle. Administer the compound or vehicle to the mice via intraperitoneal (i.p.) injection for a specified number of days prior to LPS challenge.

  • LPS Challenge: On the day of the experiment, inject mice i.p. with LPS (e.g., 0.5-1 mg/kg body weight) dissolved in sterile saline. The control group receives a saline injection.

  • Tissue Collection: At a designated time point post-LPS injection (e.g., 4, 12, or 24 hours), euthanize the mice.

  • Brain Dissection: Perfuse the mice transcardially with ice-cold saline. Dissect the brain and isolate specific regions like the hippocampus and cortex.

  • Analysis: Process the brain tissue for downstream analysis, such as ELISA or qPCR for cytokine measurement, or immunohistochemistry for microglia and astrocyte activation markers.

start Start acclimatize Acclimatize Mice (1 week) start->acclimatize drug_admin Administer this compound/Vehicle (i.p., pre-treatment) acclimatize->drug_admin lps_challenge LPS Challenge (i.p.) drug_admin->lps_challenge euthanize Euthanize & Perfuse (e.g., 24h post-LPS) lps_challenge->euthanize dissect Dissect Brain Regions (Hippocampus, Cortex) euthanize->dissect analyze Analyze Tissue (ELISA, qPCR, IHC) dissect->analyze end End analyze->end

Caption: Workflow for in vivo LPS-induced neuroinflammation model.

In Vitro Cytokine Measurement in BV-2 Microglial Cells

This protocol outlines the procedure for measuring pro-inflammatory cytokine levels in the supernatant of LPS-stimulated BV-2 microglial cells.

Materials:

  • BV-2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound or other PDE4 inhibitors

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed BV-2 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or other inhibitors for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 24 hours). A control group should not be stimulated with LPS.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Perform ELISA for TNF-α, IL-1β, and IL-6 on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentrations based on a standard curve.

start Start seed_cells Seed BV-2 Cells in 96-well plate start->seed_cells pretreat Pre-treat with this compound (1-2 hours) seed_cells->pretreat stimulate Stimulate with LPS (e.g., 24 hours) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant elisa Perform ELISA for Cytokines collect_supernatant->elisa read_plate Read Absorbance at 450 nm elisa->read_plate analyze Analyze Data read_plate->analyze end End analyze->end

Caption: Workflow for in vitro cytokine measurement in BV-2 cells.

Conclusion

References

Evaluating the Therapeutic Index of FCPR03: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the therapeutic index of FCPR03, a novel phosphodiesterase 4 (PDE4) inhibitor. Through a comparative analysis with other PDE4 inhibitors, Rolipram and Apremilast, this document aims to provide researchers and drug development professionals with objective data to assess the potential of this compound as a therapeutic agent. The comparison is supported by available preclinical data on efficacy and toxicity, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Executive Summary

This compound is a selective PDE4 inhibitor with demonstrated neuroprotective and anti-inflammatory properties. A key challenge with PDE4 inhibitors as a therapeutic class is the narrow therapeutic window, often limited by dose-dependent side effects such as nausea and emesis. Preclinical data suggests that this compound possesses "little or no emetic potential," indicating a potentially wider therapeutic index compared to earlier-generation PDE4 inhibitors like Rolipram.[1][2] This guide compiles and compares the available quantitative data to objectively evaluate this claim.

Comparative Analysis of Therapeutic Indices

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, calculated as the ratio of the toxic dose to the effective dose. A higher TI indicates a wider margin of safety. For PDE4 inhibitors, the dose-limiting toxicity is often emesis. Therefore, a comparison of the effective dose in a relevant disease model to the dose inducing emesis provides a critical assessment of the therapeutic window.

CompoundIC50 (PDE4)Effective Dose (ED50)Toxic Dose (TD50/LD50)Therapeutic Index (TI)
This compound 60 nM (human PDE4 catalytic domain)Not yet fully established. Effective neuroprotection observed at 1 mg/kg in a rat MCAO model.[1]Not yet established. Described as having "little or no emetic potential."[1][2]Potentially High
Rolipram 3 nM - 2.0 µM (isoform and assay dependent)Neuroprotection observed at 0.1 - 1 mg/kg in a rat MCAO model.LD50 (oral, mouse): >300 mg/kg. Emesis observed in ferrets.Narrow
Apremilast ~74 nMEffective in a mouse psoriasis model at 2-6 mg/kg/day.LD50 (oral, rat): >5000 mg/kg; LD50 (oral, rabbit): >2000 mg/kg.Wide (for psoriasis)

Note: The therapeutic index is highly dependent on the specific indication and the model used for its determination. The data presented here is compiled from various preclinical studies and should be interpreted within that context.

Signaling Pathway of this compound

This compound exerts its therapeutic effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the activation of downstream signaling pathways, including the Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac) pathways. These pathways are implicated in the regulation of inflammation and neuronal survival. The neuroprotective effects of this compound are reported to be mediated through the activation of the AKT/GSK3β/β-catenin pathway.

FCPR03_Signaling_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates CREB CREB PKA->CREB phosphorylates AKT AKT Epac->AKT activates Inflammation Inflammation CREB->Inflammation reduces GSK3b GSK3β AKT->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin inhibits degradation of Neuroprotection Neuroprotection beta_catenin->Neuroprotection promotes

Caption: Signaling pathway of this compound.

Experimental Protocols

Determination of IC50 for PDE4 Inhibition

Objective: To determine the concentration of the test compound required to inhibit 50% of the PDE4 enzyme activity.

Methodology:

  • Enzyme Source: Recombinant human PDE4 catalytic domain.

  • Substrate: Cyclic AMP (cAMP).

  • Assay Principle: The assay measures the conversion of cAMP to AMP by PDE4. The amount of remaining cAMP or the amount of AMP produced is quantified.

  • Procedure:

    • A series of dilutions of the test compound (this compound, Rolipram, Apremilast) are prepared.

    • The test compound dilutions are incubated with the PDE4 enzyme.

    • The enzymatic reaction is initiated by the addition of cAMP.

    • The reaction is stopped after a defined incubation period.

    • The amount of cAMP or AMP is measured using a suitable detection method (e.g., fluorescence polarization, radioimmunoassay, or enzyme-linked immunosorbent assay).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Study: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Objective: To evaluate the neuroprotective efficacy of a test compound in a model of ischemic stroke.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats.

  • Surgical Procedure (MCAO):

    • Anesthesia is induced and maintained throughout the surgery.

    • The common carotid artery, external carotid artery, and internal carotid artery are exposed.

    • A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.

    • After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.

  • Drug Administration: The test compound (e.g., this compound, Rolipram) or vehicle is administered at various doses and time points relative to the MCAO procedure (e.g., intraperitoneally immediately after reperfusion).

  • Outcome Measures:

    • Neurological Deficit Scoring: A battery of behavioral tests is performed at different time points post-MCAO to assess motor and sensory function.

    • Infarct Volume Measurement: At the end of the study, the brains are harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.

  • Data Analysis: Neurological scores and infarct volumes are compared between the treatment and vehicle control groups to determine the efficacy of the test compound. The ED50 can be calculated if a dose-response relationship is established.

MCAO_Workflow Start Anesthetize Rat Surgery Induce MCAO Start->Surgery Reperfusion Reperfusion Surgery->Reperfusion Treatment Administer this compound or Vehicle Reperfusion->Treatment Behavioral Neurological Assessment Treatment->Behavioral Sacrifice Euthanize and Harvest Brain Behavioral->Sacrifice Staining TTC Staining Sacrifice->Staining Analysis Infarct Volume Analysis Staining->Analysis

Caption: Workflow for MCAO efficacy study.

Acute Oral Toxicity Study (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of a test compound after a single oral administration.

Methodology (Following OECD Guideline 423 - Acute Toxic Class Method):

  • Animal Model: Typically rats or mice of a single sex (usually females).

  • Dosing: The test substance is administered orally in a stepwise procedure using a minimum number of animals per step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Procedure:

    • A group of animals (e.g., 3) is dosed at the starting dose.

    • The outcome (survival or death) determines the next step:

      • If no mortality is observed, the next higher dose level is used in a new group of animals.

      • If mortality occurs, the procedure is repeated at the same or a lower dose level to confirm the toxic response.

  • Data Analysis: The LD50 is estimated based on the dose levels at which mortality is observed. The method allows for the classification of the substance into a toxicity category based on the Globally Harmonized System (GHS).

Conclusion

The available preclinical data suggests that this compound is a potent PDE4 inhibitor with a promising safety profile, particularly with regard to its low emetic potential. This characteristic may translate to a wider therapeutic window compared to older PDE4 inhibitors. However, to definitively establish the therapeutic index of this compound, further studies are required to determine its effective dose (ED50) in relevant disease models and to quantitatively assess its dose-dependent toxicity, including the emetic dose (ED50 for emesis). The experimental protocols outlined in this guide provide a framework for conducting such pivotal studies, which will be crucial for the further development of this compound as a potential therapeutic agent.

References

A Comparative Analysis of the Side Effect Profiles of FCPR03 and Rolipram

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the preclinical data reveals a significantly improved side effect profile for the novel phosphodiesterase 4 (PDE4) inhibitor, FCPR03, compared to the first-generation inhibitor, rolipram, particularly concerning emetic potential. While both compounds target the same enzyme, this compound has been developed to mitigate the dose-limiting nausea and vomiting commonly associated with rolipram, a factor that has historically hindered the clinical application of this class of drugs.

Executive Summary

This guide provides a comprehensive comparison of the side effect profiles of this compound and rolipram, with a primary focus on their emetic potential. Preclinical studies in beagle dogs, a species known to exhibit emesis, demonstrate a clear distinction between the two compounds. Rolipram induces emesis in 100% of subjects at a dose of 0.1 mg/kg administered orally[1]. In stark contrast, this compound did not induce any emetic behavior in beagle dogs during a 180-minute observation period[2][3]. This suggests a significantly wider therapeutic window for this compound regarding this dose-limiting side effect. Other reported side effects for rolipram in canines include anxiety and stepping behaviors at intravenous doses of 0.1 mg/kg or higher[1].

This comparison guide is intended for researchers, scientists, and drug development professionals to provide an objective overview based on available preclinical data.

Data Presentation

The following table summarizes the key quantitative data on the emetic side effects of this compound and rolipram in beagle dogs.

CompoundSpeciesRoute of AdministrationDoseEmetic EffectCitation
This compound Beagle DogNot SpecifiedNot SpecifiedNo emesis observed within 180 minutes[2]
Rolipram Beagle DogOral (p.o.)0.1 mg/kg100% of subjects exhibited emesis
Rolipram Beagle DogIntravenous (i.v.)≥ 0.1 mg/kgInduced emesis, anxiety, and stepping behaviors

Experimental Protocols

Emesis Assessment in Beagle Dogs (this compound)

While the specific this compound study protocol is not detailed in the available literature, a referenced study by Zhou et al. (2016) is cited as the source for the absence of emetic behavior. A general protocol for such a study would typically involve the following steps:

  • Animal Model: Healthy, adult beagle dogs of both sexes are used. The beagle is a well-established model for emesis studies due to its predictable vomiting reflex.

  • Acclimation: Animals are acclimated to the laboratory environment and handling procedures to minimize stress-related responses.

  • Dosing: this compound is administered at one or more dose levels. The route of administration (e.g., oral, intravenous) is a critical parameter.

  • Observation: Following administration, animals are continuously observed for a predefined period (in this case, 180 minutes) for any signs of emesis (vomiting) or prodromal signs such as retching, salivation, and restlessness.

  • Data Collection: The incidence (number of animals showing emesis) and frequency of emetic events are recorded. The latency to the first emetic event is also a key parameter.

  • Control Group: A control group receiving a vehicle (the substance used to dissolve or dilute the drug) is included to account for any effects of the administration procedure itself.

Emesis and Behavioral Assessment in Beagle Dogs (Rolipram)

The following is a summary of the experimental protocol used to assess the emetic and central nervous system effects of rolipram in beagle dogs, based on the study by Heaslip and Evans (1995):

  • Animal Model: The study utilized conscious beagle dogs.

  • Drug Administration: Rolipram was administered via two routes: intravenous (i.v.) and intragastric (p.o.).

  • Emesis Assessment:

    • Intravenous Administration: Rolipram was administered at doses of 0.1 mg/kg and higher.

    • Intragastric Administration: Rolipram was administered at a dose of 0.1 mg/kg.

  • Behavioral Assessment: Following intravenous administration, conscious dogs were observed for behavioral changes, including anxiety and stepping behaviors.

  • Data Analysis: The incidence of emesis was recorded as a percentage of the animals tested at each dose and route of administration. Behavioral effects were qualitatively described.

Signaling Pathways

Both this compound and rolipram are phosphodiesterase 4 (PDE4) inhibitors. By inhibiting PDE4, they prevent the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. The downstream signaling pathways, however, have been investigated in the context of their therapeutic effects and potential side effects.

This compound: AKT/GSK3β/β-catenin Signaling Pathway

This compound has been shown to exert its effects through the activation of the AKT/GSK3β/β-catenin signaling pathway. This pathway is critical for cell survival, proliferation, and differentiation.

FCPR03_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AKT AKT cAMP->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Promotes Degradation nucleus Nucleus beta_catenin->nucleus Translocates to transcription Gene Transcription (Cell Survival, etc.) nucleus->transcription Initiates

This compound Signaling Pathway
Rolipram: cAMP/PKA/CREB Signaling Pathway

Rolipram's mechanism of action is primarily associated with the elevation of cAMP and the subsequent activation of the Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) pathway. This pathway is involved in synaptic plasticity and neuroprotection.

Rolipram_Pathway Rolipram Rolipram PDE4 PDE4 Rolipram->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates (Activates) nucleus Nucleus CREB->nucleus Binds to CRE transcription Gene Transcription (Synaptic Plasticity, etc.) nucleus->transcription Initiates

Rolipram Signaling Pathway

Conclusion

The available preclinical data strongly indicate that this compound possesses a significantly more favorable side effect profile compared to rolipram, particularly concerning emesis. The absence of observed emesis in beagle dogs treated with this compound, in contrast to the potent emetic effects of rolipram at low doses, highlights a critical advancement in the development of PDE4 inhibitors. This improved safety profile suggests that this compound may have a greater potential for clinical success in treating inflammatory and neurological disorders where PDE4 inhibition is a validated therapeutic strategy. Further clinical investigations are warranted to confirm these preclinical findings in human subjects.

References

FCPR03: A Comparative Analysis Against Standard-of-Care Treatments in Neurological Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FCPR03 is a novel, selective phosphodiesterase 4 (PDE4) inhibitor demonstrating significant therapeutic potential in preclinical models of ischemic stroke, depression, and neuroinflammation. A key characteristic of this compound is its reported low emetic potential, a common dose-limiting side effect of other PDE4 inhibitors. This guide provides a comparative analysis of this compound against current standard-of-care treatments for these conditions, supported by available preclinical experimental data.

This compound vs. Standard of Care: A Comparative Overview

Indication This compound Standard of Care Mechanism of Action Comparison Preclinical Model Comparison
Ischemic Stroke NeuroprotectiveThrombolytic (Alteplase)This compound aims to protect brain tissue from ischemic damage by activating pro-survival signaling pathways. Alteplase works to restore blood flow by dissolving the clot.This compound has shown efficacy in reducing infarct volume in the Middle Cerebral Artery Occlusion (MCAO) rat model. Alteplase is also evaluated in MCAO models, focusing on reperfusion and reduction of infarct size.
Depression Antidepressant-like effectsSelective Serotonin Reuptake Inhibitors (SSRIs, e.g., Fluoxetine)This compound modulates cAMP signaling, which is implicated in mood regulation. SSRIs increase synaptic serotonin levels.This compound has demonstrated antidepressant-like effects in the Chronic Unpredictable Mild Stress (CUMS) mouse model. SSRIs are standard positive controls in the CUMS model, showing efficacy in reversing depressive-like behaviors.
Neuroinflammation Anti-inflammatoryCorticosteroids (e.g., Dexamethasone)This compound inhibits the production of pro-inflammatory cytokines. Corticosteroids are broad-spectrum anti-inflammatory and immunosuppressive agents.This compound has been shown to reduce pro-inflammatory markers in the Lipopolysaccharide (LPS)-induced neuroinflammation mouse model. Corticosteroids are used in similar models to suppress the inflammatory response.

Quantitative Data from Preclinical Studies

Ischemic Stroke: Infarct Volume Reduction in MCAO Model
Treatment Dosage Animal Model Infarct Volume Reduction (%) Reference
This compound1 mg/kgRat MCAOSignificant reduction (data not quantified in abstract)[1]
Alteplase (r-tPA)10 mg/kgMouse Thromboembolic StrokeSignificant reduction with early administration[2][3]
Depression: Behavioral Effects in CUMS Model
Treatment Dosage Animal Model Key Behavioral Outcomes Reference
This compound0.5-1.0 mg/kgMouse CUMSIncreased sucrose preference, decreased immobility time in forced swim and tail suspension tests.[4]
Rolipram (PDE4 inhibitor)1.0 mg/kgMouse CUMSSimilar effects to this compound.[4]
Fluoxetine (SSRI)10-20 mg/kgMouse CUMSStandard positive control, reverses depressive-like behaviors.
Neuroinflammation: Cytokine Reduction in LPS-Induced Model
Treatment Dosage Animal Model Effect on Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Reference
This compoundNot specifiedMouse LPSDose-dependent suppression of TNF-α, IL-1β, and IL-6.This compound neuroinflammation study
DexamethasoneVariousRodent Neuroinflammation ModelsGeneral suppression of inflammatory cytokines.

Experimental Protocols

Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used technique to induce focal cerebral ischemia. In studies involving this compound, male Sprague-Dawley rats are anesthetized, and a filament is inserted through the external carotid artery to occlude the middle cerebral artery. After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion. This compound or vehicle is administered at the time of reperfusion. Neurological deficit scores and infarct volume (typically assessed by TTC staining 24 hours post-MCAO) are the primary endpoints.

Depression: Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model is an established paradigm for inducing depressive-like behaviors in rodents. Mice are subjected to a series of mild, unpredictable stressors over several weeks (e.g., cage tilt, wet bedding, light/dark cycle reversal). Following the stress period, animals are treated with this compound, a comparator drug, or vehicle for a specified duration (e.g., 2 weeks). Behavioral tests such as the sucrose preference test (to assess anhedonia), forced swim test, and tail suspension test (to assess behavioral despair) are then conducted.

Neuroinflammation: Lipopolysaccharide (LPS)-Induced Model

To model neuroinflammation, mice are administered LPS, a component of the outer membrane of Gram-negative bacteria, typically via intraperitoneal injection. This induces a systemic inflammatory response that extends to the central nervous system. This compound or a control substance is administered prior to or following the LPS challenge. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain tissue or serum are then measured using techniques such as ELISA or qPCR to assess the anti-inflammatory effects of the treatment.

Signaling Pathways and Experimental Workflows

FCPR03_Mechanism_of_Action This compound This compound PDE4 PDE4 This compound->PDE4 inhibits NFkB NF-κB This compound->NFkB inhibits cAMP ↑ cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA AKT AKT cAMP->AKT activates CREB CREB PKA->CREB activates BDNF ↑ BDNF CREB->BDNF promotes transcription Neuroprotection Neuroprotection BDNF->Neuroprotection Antidepressant Antidepressant-like Effects BDNF->Antidepressant GSK3B GSK3β AKT->GSK3B inhibits BetaCatenin β-catenin GSK3B->BetaCatenin inhibits degradation BetaCatenin->Neuroprotection ProInflammatory ↓ Pro-inflammatory Cytokines NFkB->ProInflammatory promotes transcription AntiInflammatory Anti-inflammatory Effects ProInflammatory->AntiInflammatory

Caption: this compound Mechanism of Action.

MCAO_Experimental_Workflow Start Start Anesthesia Anesthesia Start->Anesthesia MCAO Middle Cerebral Artery Occlusion (e.g., 2 hours) Anesthesia->MCAO Reperfusion Reperfusion MCAO->Reperfusion Treatment Administer this compound or Vehicle Reperfusion->Treatment Monitoring Monitor for 24 hours Treatment->Monitoring Assessment Neurological Scoring & Infarct Volume Measurement Monitoring->Assessment End End Assessment->End

Caption: MCAO Experimental Workflow.

CUMS_Experimental_Workflow Start Start CUMS Chronic Unpredictable Mild Stress (several weeks) Start->CUMS Treatment Administer this compound, Comparator, or Vehicle (e.g., 2 weeks) CUMS->Treatment Behavioral Behavioral Testing (SPT, FST, TST) Treatment->Behavioral Analysis Data Analysis Behavioral->Analysis End End Analysis->End

References

Safety Operating Guide

Personal protective equipment for handling FCPR03

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical information for the handling and disposal of FCPR03, a selective phosphodiesterase 4 (PDE4) inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent inhalation, skin, and eye contact.[1][2] As this compound is a potent enzyme inhibitor in solid powder form, stringent measures must be taken to avoid exposure.[3]

PPE CategoryItemSpecification/Standard
Hand Protection Disposable Nitrile GlovesPowder-free.[4] Change every 30-60 minutes or immediately upon known or suspected contact.[4] Double-gloving is recommended.
Eye Protection Safety GogglesMust provide a complete seal around the eyes to protect from dust particles.
Respiratory Protection N95 or N100 Particle Mask/RespiratorRequired when handling the powder outside of a certified chemical fume hood or ventilated balance safety enclosure to prevent inhalation of airborne particles.
Body Protection Laboratory CoatLong-sleeved to protect skin.
Foot Protection Closed-toe ShoesNon-slip soles are recommended to prevent slips and falls in the laboratory environment.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Weighing:

  • All handling of this compound powder must be conducted within a certified chemical fume hood or a vented balance safety enclosure to minimize inhalation risk.

  • Before handling, ensure all required PPE is correctly donned.

  • Use dedicated, clean spatulas and weighing vessels.

  • Carefully weigh the desired amount of this compound, avoiding any actions that could generate dust.

2. Dissolution:

  • When preparing solutions, add the solvent to the weighed this compound powder slowly to avoid splashing.

  • Ensure the container is appropriately sealed before mixing or vortexing.

3. Experimental Use:

  • Keep all containers with this compound clearly labeled with the full chemical name, concentration, and date of preparation.

  • When not in use, ensure containers are tightly sealed.

Disposal Plan

Chemical waste is regulated and cannot be disposed of in regular trash or down the sewer system.

1. Waste Segregation and Collection:

  • Solid Waste: Dispose of contaminated items such as gloves, weighing paper, and pipette tips in a designated, sealed hazardous waste container. This container must be clearly labeled as "Hazardous Waste" and list "this compound" as a component.

  • Liquid Waste: Unused or waste solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. Do not mix with other incompatible chemical wastes.

  • Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

2. Labeling and Storage:

  • All waste containers must be tagged with a hazardous waste label detailing the contents (including all chemical components of a mixture), date, and point of origin.

  • Store waste containers in a designated, secure area away from general laboratory traffic.

3. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service for the final collection and disposal of hazardous waste.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the standard operational workflow for handling this compound and its known signaling pathway.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Receive & Log this compound B Don PPE A->B Safety First C Weigh Powder in Vented Hood B->C D Prepare Solution C->D Transfer to Lab E Perform Experiment D->E F Collect Data E->F G Segregate Solid & Liquid Waste E->G Generate Waste H Label Hazardous Waste G->H I Store in Designated Area H->I J Schedule EHS Pickup I->J

This compound Handling and Disposal Workflow

This compound is known to inhibit neuroinflammation by regulating the cAMP/PKA/CREB signaling pathway and inhibiting NF-κB.

G This compound This compound PDE4 PDE4 This compound->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates NFkB NF-κB PKA->NFkB inhibits Inflammation Neuroinflammation CREB->Inflammation reduces NFkB->Inflammation promotes

This compound Signaling Pathway

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。